Tetracosactide acetate
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFCCMDUURGSE-SQKVDDBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H210N40O31S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2933.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16960-16-0 | |
| Record name | Tetracosactide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cosyntropin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Tetracosactide acetate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Tetracosactide Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate, also known as cosyntropin, is a synthetic polypeptide that is a potent and specific agonist for the melanocortin-2 receptor (MC2R).[1] It is structurally identical to the first 24 amino acids of the N-terminal sequence of human adrenocorticotropic hormone (ACTH).[2][3] This 1-24 sequence is highly conserved across species and contains the full biological activity of the native 39-amino acid ACTH peptide.[4][5] By mimicking the action of endogenous ACTH, tetracosactide stimulates the adrenal cortex to synthesize and secrete glucocorticoids (primarily cortisol), mineralocorticoids, and androgenic substances.[2][4]
Its primary clinical application is as a diagnostic agent for assessing the integrity of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in the diagnosis of adrenal insufficiency.[6][7] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of tetracosactide, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action
The biological activity of tetracosactide is initiated by its binding to the melanocortin-2 receptor (MC2R), a Class A G-protein coupled receptor (GPCR).[2][8] The core mechanism can be dissected into receptor binding, signal transduction, and the resulting physiological response of steroidogenesis.
Molecular Target: The Melanocortin-2 Receptor (MC2R)
The MC2R is unique among the five identified melanocortin receptors (MC1R-MC5R).[9] While other MCRs can be activated by various melanocyte-stimulating hormones (MSH) and ACTH, the MC2R is exclusively activated by ACTH and its analogs like tetracosactide.[9][10][11]
A critical feature of MC2R functionality is its absolute dependence on a small, single-transmembrane accessory protein known as the Melanocortin-2 Receptor Accessory Protein (MRAP).[9][12] MRAP is essential for the proper trafficking of the MC2R from the endoplasmic reticulum to the cell surface and for enabling high-affinity ligand binding and subsequent signal transduction.[5][13] This unique receptor-accessory protein complex is the specific molecular target of tetracosactide.
Intracellular Signaling Cascade
Upon binding of tetracosactide to the MC2R-MRAP complex on the surface of adrenocortical cells, a conformational change is induced, activating the associated heterotrimeric G-protein, Gsα.[13][14] This initiates a well-defined downstream signaling cascade:
-
Adenylyl Cyclase Activation : The activated Gsα subunit stimulates the membrane-bound enzyme adenylyl cyclase.[2][5]
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[2][6]
-
Protein Kinase A (PKA) Activation : The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[2][14]
-
Phosphorylation of Downstream Targets : PKA phosphorylates numerous downstream protein targets, including key enzymes and transcription factors involved in the steroidogenic pathway.[2] This includes activating cholesterol ester hydrolase to free cholesterol from lipid droplets and promoting the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cosyntropin? [synapse.patsnap.com]
- 3. Inadequate cortisol response to the tetracosactide (Synacthen®) test in non-classic congenital adrenal hyperplasia: an exception to the rule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 6. What is Cosyntropin used for? [synapse.patsnap.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. labcorp.com [labcorp.com]
- 9. Identification of a novel specific small-molecule melanocortin-2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major pharmacological distinction of the ACTH receptor from other melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing the activation of the melanocortin-2 receptor of tetrapods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corticotropin positively regulates its own receptors and cAMP response in cultured bovine adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of Tetracosactide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297) is a synthetic polypeptide that consists of the first 24 amino acids of the natural adrenocorticotropic hormone (ACTH).[1][2][3] It is utilized both as a diagnostic agent to assess adrenocortical function and for therapeutic purposes in certain inflammatory and autoimmune conditions.[4] This technical guide provides a comprehensive overview of the structure, synthesis, and biological action of tetracosactide acetate, with a focus on the underlying chemical and biological principles.
Chemical Structure and Physicochemical Properties
Tetracosactide is a linear polypeptide comprising 24 amino acid residues. Its primary structure is identical to the N-terminal 1-24 sequence of human ACTH, which is the region responsible for its full biological activity.[3] The acetate salt form enhances its stability and solubility.
Amino Acid Sequence: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH[5]
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃₆H₂₁₀N₄₀O₃₁S | [5] |
| Molecular Weight | 2933.44 g/mol | PubChem |
| Monoisotopic Mass | 2931.5806412 Da | [5] |
| Appearance | White to off-white, amorphous powder | ChemicalBook |
| Solubility | Sparingly soluble in water | [6][7][8] |
| logP | -7.9 | [5] |
| pKa (Strongest Acidic) | 3.04 | [5] |
| pKa (Strongest Basic) | 12.38 | [5] |
Synthesis of this compound
The chemical synthesis of a peptide of the length and complexity of tetracosactide is a significant undertaking, most commonly achieved via Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method due to its milder deprotection conditions compared to the Boc/Bzl strategy.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of tetracosactide on a 2-chlorotrityl chloride (2-Cl-Trt) resin, which allows for mild cleavage of the final peptide.
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 1 hour.
-
Wash the resin with dimethylformamide (DMF) (3x).
2. Attachment of the First Amino Acid (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Cap any unreacted sites by adding a mixture of DCM/methanol/DIPEA (80:15:5) and shaking for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
3. Chain Elongation (Iterative Cycles for the remaining 23 amino acids):
- Fmoc Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5x).
- Perform a Kaiser test to confirm the presence of a free primary amine.
- Amino Acid Coupling:
- Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and an activator base like HOBt (1 equivalent) in the presence of DIPEA (2 equivalents) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, recouple.
- Washing:
- Wash the resin with DMF (3x) and DCM (3x).
4. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
5. Purification and Isolation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final tetracosactide product.
-
Convert to the acetate salt by dissolving the peptide in a solution containing acetic acid followed by lyophilization.
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for tetracosactide.
Characterization and Quality Control
The purity and identity of synthetic this compound are critical for its clinical use. A combination of analytical techniques is employed for its characterization.
| Analytical Technique | Purpose | Typical Parameters and Expected Results | Reference |
| Analytical RP-HPLC | Purity assessment and quantification | C18 column, water/acetonitrile gradient with 0.1% TFA. A single major peak corresponding to tetracosactide should be observed with a purity of >98%. | [9] |
| LC-MS/MS | Identity confirmation and impurity profiling | Positive electrospray ionization. The parent [M+5H]⁵⁺ ion at m/z 587.4 is typically observed. Fragmentation analysis confirms the amino acid sequence. Common impurities include truncated sequences and peptides with residual protecting groups. | [10] |
| Amino Acid Analysis | Confirmation of amino acid composition | Acid hydrolysis followed by chromatographic separation and quantification of individual amino acids. The results should match the theoretical composition of tetracosactide. | |
| NMR Spectroscopy | Structural elucidation | Provides detailed information on the three-dimensional structure and conformation of the peptide in solution. | |
| Capillary Electrophoresis | Separation of impurities | Particularly effective for separating truncated peptide fragments. | [11] |
Mechanism of Action and Signaling Pathway
Tetracosactide exerts its biological effects by mimicking the action of endogenous ACTH on the adrenal cortex.[3] The signaling cascade is initiated by the binding of tetracosactide to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[12] The functional expression and signaling of MC2R require the presence of a small transmembrane protein called melanocortin receptor accessory protein 1 (MRAP1).[13]
Upon binding of tetracosactide, the MC2R-MRAP1 complex undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).
PKA, in turn, phosphorylates and activates a cascade of downstream targets, including transcription factors and enzymes involved in steroidogenesis. A key target is the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane. This is the rate-limiting step in steroid hormone synthesis.[6][8] Inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme P450 side-chain cleavage (P450scc). Pregnenolone is then further metabolized in the endoplasmic reticulum and mitochondria to produce corticosteroids, primarily cortisol.
Signaling Pathway Diagram
Caption: this compound signaling pathway in adrenocortical cells.
Conclusion
This compound remains a crucial tool in endocrinology and has therapeutic applications in various inflammatory disorders. Its chemical synthesis, primarily through SPPS, allows for the production of a highly pure and potent analogue of the natural hormone. A thorough understanding of its structure, synthesis, and mechanism of action is essential for researchers and professionals involved in its development and clinical application. The detailed methodologies and pathways presented in this guide offer a foundational resource for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. CN103159850A - Preparation method of tetracosactide - Google Patents [patents.google.com]
- 4. CN106519017A - Purification method of this compound - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Simultaneous quantification and qualification of synacthen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACTH receptor - Wikipedia [en.wikipedia.org]
- 13. Structural basis of signaling regulation of the human melanocortin-2 receptor by MRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetracosactide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), is a cornerstone in the diagnostic evaluation of adrenocortical function. This document provides a comprehensive technical overview of tetracosactide acetate, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its clinical and research applications. Particular emphasis is placed on the molecular signaling cascade initiated by its binding to the melanocortin 2 receptor (MC2R) and the standardized procedures for the Short Synacthen Test (SST).
Introduction
This compound, also known as cosyntropin, is a synthetic peptide that is biologically equivalent to the N-terminal 1-24 amino acid sequence of endogenous ACTH[1][2]. This sequence is highly conserved across species and contains the full biological activity of the native hormone[1]. Its primary clinical utility lies in the diagnosis of adrenocortical insufficiency, a condition characterized by inadequate production of corticosteroid hormones from the adrenal cortex[1]. By mimicking the action of ACTH, tetracosactide provides a potent and standardized stimulus to the adrenal glands, allowing for the assessment of their functional reserve[3][4].
Mechanism of Action
Tetracosactide exerts its physiological effects by binding to and activating the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenocortical cells[5][6]. The binding of tetracosactide to MC2R initiates a cascade of intracellular signaling events, culminating in the synthesis and secretion of corticosteroids, including cortisol, corticosterone, and to a lesser extent, aldosterone (B195564) and androgens[7].
The signaling pathway is initiated by a conformational change in the MC2R upon ligand binding, which leads to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP)[8]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA)[8]. PKA then phosphorylates a number of downstream targets, including transcription factors and enzymes involved in steroidogenesis. A critical step in this process is the mobilization of cholesterol to the inner mitochondrial membrane and its conversion to pregnenolone, the rate-limiting step in steroid hormone synthesis.
Signaling Pathway of this compound
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are characterized by rapid absorption and distribution, followed by a relatively short half-life. The formulation of tetracosactide can influence its absorption profile; for instance, adsorption onto zinc phosphate (B84403) provides a sustained release from the intramuscular injection site[9].
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration | Approximately 1 hour | [7] |
| Volume of Distribution (Vd) | Approximately 0.4 L/kg | [7] |
| Elimination Half-Life | Triphasic: ~7 minutes, ~37 minutes, ~3 hours | [7] |
| Metabolism | Metabolized by serum endopeptidases to inactive oligopeptides, then by aminopeptidases to free amino acids. | [7] |
| Excretion | 95-100% of radioactivity from a radiolabeled dose is excreted in the urine within 24 hours. | [10] |
Experimental Protocols
The primary experimental application of this compound is in the assessment of adrenocortical function through the ACTH stimulation test, most commonly the Short Synacthen Test (SST).
The Short Synacthen Test (SST)
The SST is a dynamic endocrine test that measures the adrenal glands' response to a standardized dose of tetracosactide.
Objective: To assess the functional reserve of the adrenal cortex and diagnose or exclude adrenal insufficiency.
Materials:
-
This compound for injection (250 µg)
-
Sterile saline for reconstitution
-
Syringes and needles for administration and blood sampling
-
Blood collection tubes (typically serum-separating tubes)
-
Centrifuge
-
Equipment for cortisol assay (e.g., immunoassay analyzer)
Procedure:
-
Patient Preparation:
-
The test is ideally performed in the morning to account for the diurnal rhythm of cortisol secretion[11].
-
Fasting is not typically required[4].
-
Certain medications can interfere with the test results and may need to be discontinued (B1498344) prior to the test. This includes glucocorticoids (hydrocortisone should be omitted on the morning of the test, and prednisolone (B192156) stopped 24 hours prior) and estrogen-containing medications (which can increase cortisol-binding globulin and should ideally be stopped for 6 weeks)[4][12].
-
-
Baseline Sampling:
-
Administration of Tetracosactide:
-
Post-Stimulation Sampling:
Interpretation of Results:
The interpretation of SST results relies on the magnitude of the cortisol increase from baseline and the peak cortisol level achieved. The exact cutoff values can vary depending on the specific cortisol assay used[14].
Table 2: Representative Interpretation Criteria for the Short Synacthen Test (250 µg)
| Time Point | Cortisol Level | Interpretation | Reference(s) |
| 30 minutes | > 420 nmol/L (> 15.2 µg/dL) | Normal adrenal response | [13] |
| 30 or 60 minutes | > 430 nmol/L (> 15.6 µg/dL) | Adrenal insufficiency excluded | [12] |
| 30 or 60 minutes | > 450 nmol/L (> 16.3 µg/dL) | Adrenal insufficiency excluded | [11] |
| 60 minutes | > 18 µg/dL | Rules out primary adrenal insufficiency | [15] |
A subnormal cortisol response may indicate primary adrenal insufficiency (Addison's disease) or secondary adrenal insufficiency (due to pituitary or hypothalamic dysfunction)[14]. The baseline ACTH level can help differentiate between these conditions; a high baseline ACTH suggests primary adrenal insufficiency, while a low or inappropriately normal ACTH points towards a secondary cause[12].
Low-Dose ACTH Stimulation Test
A low-dose version of the test, typically using 1 µg of tetracosactide, is sometimes employed, particularly in the investigation of secondary adrenal insufficiency, as it is thought to be a more sensitive test of the integrity of the hypothalamic-pituitary-adrenal axis. However, the standard 250 µg test remains the most widely used and validated method.
Conclusion
This compound is an indispensable tool in endocrinology and related fields. Its well-defined mechanism of action, predictable pharmacokinetic profile, and established experimental protocols, such as the Short Synacthen Test, provide a reliable means of assessing adrenocortical function. A thorough understanding of its pharmacology and the nuances of its clinical application is essential for accurate diagnosis and management of adrenal disorders. Further research continues to refine the interpretation of stimulation tests and explore the broader therapeutic potential of melanocortin receptor agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The short synacthen test: Variations in methodology and protocols in KSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sthk.merseywestlancs.nhs.uk [sthk.merseywestlancs.nhs.uk]
- 5. ACTH receptor - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. mims.com [mims.com]
- 8. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tetracosactide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 11. ruh.nhs.uk [ruh.nhs.uk]
- 12. mft.nhs.uk [mft.nhs.uk]
- 13. Short Synacthen Test (SST) [gloshospitals.nhs.uk]
- 14. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 15. labcorp.com [labcorp.com]
Tetracosactide Acetate: A Technical Guide to a Synthetic ACTH Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide acetate (B1210297), a synthetic analogue of adrenocorticotropic hormone (ACTH), represents a cornerstone in the diagnostic assessment of adrenocortical function and holds therapeutic potential in various inflammatory and autoimmune conditions. Comprising the first 24 amino acids of the native ACTH molecule, it retains the full biological activity necessary for stimulating the adrenal cortex.[1] This technical guide provides an in-depth overview of tetracosactide acetate, focusing on its biochemical properties, mechanism of action, synthesis, and analytical characterization. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support researchers and drug development professionals in their scientific endeavors.
Introduction
Tetracosactide, also known as cosyntropin, is a synthetic polypeptide that mimics the physiological effects of endogenous ACTH.[2] Its primary clinical application is in the ACTH stimulation test, a diagnostic procedure to evaluate the functional reserve of the adrenal glands.[3][4] Beyond its diagnostic utility, tetracosactide has been explored for its therapeutic benefits in conditions such as infantile spasms, multiple sclerosis, and certain inflammatory disorders, leveraging its ability to stimulate endogenous corticosteroid production.[4] This guide delves into the core scientific principles of this compound, offering a comprehensive resource for its study and application.
Biochemical Properties and Mechanism of Action
Tetracosactide is a linear polypeptide consisting of the N-terminal 24 amino acids of human ACTH.[5] This sequence, Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro, is highly conserved across species and contains the full biological activity of the native hormone.[1][6] The acetate salt form enhances its stability and solubility.
Mechanism of Action
Tetracosactide exerts its effects by binding to and activating the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of adrenal cortex cells.[1][4] MC2R is unique among the melanocortin receptors in its high specificity for ACTH and its synthetic analogues.[1] The binding of tetracosactide to MC2R initiates a downstream signaling cascade, as depicted in the following pathway diagram.
The activation of PKA leads to the phosphorylation of various intracellular proteins, including Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria. This is the rate-limiting step in steroidogenesis, the process of synthesizing steroid hormones. The subsequent enzymatic conversions lead to the production and secretion of glucocorticoids (primarily cortisol), mineralocorticoids (to a lesser extent), and androgens.[7]
Synthesis and Analytical Methods
Solid-Phase Peptide Synthesis (SPPS)
Tetracosactide is commercially produced using solid-phase peptide synthesis (SPPS), a method that allows for the efficient and controlled assembly of the 24-amino acid chain.[3][8] The general workflow for SPPS is outlined below.
Analytical Methods
The purity, identity, and quantity of this compound are assessed using a variety of analytical techniques.
| Analytical Method | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and identification of impurities.[9][10] | Reversed-phase column (e.g., C18), gradient elution with acetonitrile (B52724) and water containing trifluoroacetic acid, UV detection at ~210-220 nm. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and amino acid sequence.[9] | Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), time-of-flight (TOF) or quadrupole mass analyzers. |
| Amino Acid Analysis (AAA) | Determination of amino acid composition and peptide content. | Hydrolysis of the peptide followed by chromatographic separation and quantification of individual amino acids. |
| Capillary Electrophoresis (CE) | Separation of impurities and fragments.[9] | High-resolution separation based on charge-to-mass ratio. |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution, followed by a relatively short elimination half-life.
| Pharmacokinetic Parameter | Value | Route of Administration |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Intramuscular (IM)[11] |
| Volume of Distribution (Vd) | ~0.4 L/kg | Intravenous (IV)[11] |
| Elimination Half-Life | Phase 1: ~7 minutesPhase 2: ~37 minutesPhase 3: ~3 hours | Intravenous (IV)[11] |
| Metabolism | Enzymatic hydrolysis by serum endopeptidases to inactive oligopeptides and then to free amino acids.[11] | - |
| Excretion | 95-100% via urine | Intravenous (IV)[11] |
The pharmacodynamic effects of tetracosactide are dose-dependent, with a rapid onset of action. Increased plasma cortisol levels are typically observed within 5 minutes of administration.[11]
Experimental Protocols
ACTH Stimulation Test (Short Synacthen Test)
This test assesses the adrenal gland's capacity to produce cortisol in response to stimulation.
Materials:
-
This compound for injection (250 µg/mL)
-
Saline solution (0.9% NaCl) for dilution (if required)
-
Syringes and needles for injection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Equipment for cortisol measurement (e.g., immunoassay analyzer)
Procedure:
-
Baseline Sample: Collect a baseline blood sample (t=0) for cortisol measurement.[12]
-
Administration: Administer 250 µg of this compound via intramuscular (IM) or intravenous (IV) injection.[13]
-
Post-Stimulation Samples: Collect blood samples at 30 and 60 minutes post-injection.[12]
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum.
-
Cortisol Analysis: Measure cortisol concentrations in the baseline and post-stimulation serum samples using a validated assay.
-
Interpretation: A normal response is generally defined as a post-stimulation cortisol level exceeding a certain threshold (e.g., >500-550 nmol/L or a rise of at least 200 nmol/L from baseline), though reference ranges may vary by laboratory.[14]
In Vitro cAMP Accumulation Assay
This assay measures the ability of tetracosactide to stimulate the production of cyclic AMP in cells expressing MC2R.
Materials:
-
Adherent cells stably expressing human MC2R and its accessory protein, MRAP (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the MC2R-expressing cells into multi-well plates and culture overnight to allow for adherence.[15]
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the tetracosactide dilutions to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[16]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[17]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the tetracosactide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Steroidogenesis Assay
This assay quantifies the production of steroid hormones (e.g., cortisol) from adrenal cells in response to tetracosactide.
Materials:
-
Human adrenocortical carcinoma cell line (e.g., H295R)
-
Cell culture medium and supplements
-
This compound
-
Multi-well plates (e.g., 24- or 96-well)
-
Assay medium (e.g., serum-free medium)
-
ELISA or LC-MS/MS for steroid quantification
Procedure:
-
Cell Plating: Plate H295R cells in multi-well plates and allow them to acclimate.[18]
-
Treatment: Replace the culture medium with assay medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for steroid production.[18]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Steroid Quantification: Measure the concentration of the steroid of interest (e.g., cortisol) in the supernatant using a validated method such as ELISA or LC-MS/MS.[19]
-
Data Analysis: Determine the dose-dependent effect of tetracosactide on steroid production and calculate the EC50 value.
Conclusion
This compound remains an indispensable tool in endocrinology and a subject of ongoing research for its therapeutic applications. A thorough understanding of its biochemical properties, mechanism of action, and the methodologies for its study is crucial for advancing our knowledge in these areas. This technical guide provides a foundational resource for researchers and professionals, aiming to facilitate further investigation into this potent synthetic ACTH analogue.
References
- 1. ACTH receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103159850A - Preparation method of tetracosactide - Google Patents [patents.google.com]
- 4. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Neuropharmacology [personal.utdallas.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. revvity.com [revvity.com]
- 16. google.com [google.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
The Biological Activity of Tetracosactide Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of adrenocorticotropic hormone (ACTH), serves as a crucial tool in both diagnostic medicine and therapeutic applications. Comprising the first 24 amino acids of the native ACTH sequence, it retains the full biological activity of the endogenous hormone. This technical guide provides a comprehensive overview of the biological activity of Tetracosactide acetate, with a focus on its mechanism of action, signaling pathways, and the experimental methodologies used to characterize its function. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams.
Mechanism of Action
This compound exerts its effects primarily through its interaction with the melanocortin 2 receptor (MC2R), a G-protein coupled receptor predominantly expressed in the adrenal cortex. The binding of this compound to MC2R initiates a cascade of intracellular events, mimicking the physiological actions of endogenous ACTH.
Signaling Pathway
The activation of MC2R by this compound triggers the dissociation of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors and enzymes involved in steroidogenesis. This signaling cascade ultimately results in the synthesis and secretion of adrenal steroids, including glucocorticoids (such as cortisol), mineralocorticoids, and androgens.
Quantitative Data
The biological activity of this compound can be quantified through various parameters, including its binding affinity to MC2R, its potency in stimulating second messenger production and hormone secretion, and its pharmacokinetic profile.
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| EC50 for cAMP Production | ~5.5 x 10-9 M | OS-3 cells transfected with human MC2R | [1] |
| EC50 for Cortisol Secretion | ~2.40 pg/ml (ACTH 1-24) | Normal human adrenocortical cells | [2] |
Pharmacokinetic Properties in Humans
| Parameter | Value | Route of Administration | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Intramuscular | [2] |
| Volume of Distribution (Vd) | ~0.4 L/kg | Not specified | [2] |
| Elimination Half-life | Phase 1: ~7 minutes | Intravenous | [2] |
| Phase 2: ~37 minutes | |||
| Phase 3: ~3 hours |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections outline key experimental protocols.
ACTH (Synacthen) Stimulation Test
This test is the cornerstone for assessing the functional integrity of the adrenal cortex and is a primary application of this compound.
Objective: To measure the cortisol response of the adrenal glands to stimulation by this compound.
Protocol:
-
Baseline Sample: Collect a baseline blood sample for cortisol measurement.
-
Administration: Administer a standardized dose of this compound.
-
Standard Dose: 250 µg, typically administered intravenously (IV) or intramuscularly (IM).
-
Low Dose: 1 µg, administered IV.
-
-
Post-stimulation Samples: Collect blood samples at 30 and 60 minutes post-administration for cortisol measurement.
-
Analysis: Measure plasma cortisol concentrations in all samples using a validated method such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Interpretation: A normal response is generally characterized by a significant rise in plasma cortisol levels from baseline. Specific thresholds for a normal response can vary depending on the assay used and the clinical context.
In Vitro Steroidogenesis Assay
This assay is used to directly measure the steroidogenic response of adrenocortical cells to this compound.
Objective: To quantify the production of steroid hormones (e.g., cortisol) by adrenocortical cells in response to this compound.
Cell Line: Human adrenocortical cell line NCI-H295R is commonly used as it expresses the key enzymes for steroidogenesis.
Protocol:
-
Cell Culture: Culture H295R cells in appropriate media until they reach a suitable confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for steroid hormone production and secretion into the medium.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of the steroid of interest (e.g., cortisol) in the supernatant using a sensitive and specific method such as LC-MS/MS.
-
Data Analysis: Plot the steroid concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
In Vitro cAMP Measurement Assay
This assay quantifies the production of the second messenger cAMP in response to MC2R activation by this compound.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound.
Cell Line: A suitable cell line expressing MC2R, such as transfected OS-3 cells or adrenocortical cell lines.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of this compound concentrations for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50.
Conclusion
This compound is a potent and specific agonist of the MC2R, playing a vital role in stimulating adrenal steroidogenesis. Its biological activity is well-characterized through a variety of in vivo and in vitro assays. The ACTH stimulation test remains a fundamental diagnostic tool, while in vitro assays provide valuable insights into its molecular mechanism of action. This technical guide provides a foundational understanding of the biological activity of this compound, essential for researchers and professionals in the field of endocrinology and drug development. Further research to delineate the precise binding kinetics and to explore its therapeutic potential in a wider range of conditions is warranted.
References
Discovery and history of Tetracosactide acetate
An In-Depth Technical Guide to the Discovery and History of Tetracosactide Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide, a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), represents a significant milestone in peptide chemistry and endocrine medicine. Developed to provide the full biological activity of native ACTH with reduced immunogenicity, it has become an essential tool for diagnosing adrenocortical insufficiency and a therapeutic option for various inflammatory and autoimmune disorders. This guide provides a detailed account of the discovery, synthesis, and historical development of Tetracosactide acetate. It covers its mechanism of action through the melanocortin-2 receptor (MC2R), presents key quantitative pharmacological data, outlines detailed experimental protocols for its synthesis and bioassay, and illustrates critical pathways and workflows.
Introduction: The Quest for a Synthetic ACTH
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone secreted by the anterior pituitary gland.[1] It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release corticosteroids, such as cortisol.[2][3] Early therapeutic and diagnostic applications relied on ACTH extracted from animal pituitary glands.[2] However, these preparations carried a significant risk of immunogenic reactions in patients due to the antigenicity of the C-terminal portion (amino acids 25-39) of the animal-derived hormone.[4]
This challenge spurred research into creating a synthetic version that would retain the full biological activity while being less antigenic. Early structure-activity relationship studies revealed that the biological activity of ACTH resides entirely within the N-terminal portion of the molecule.[4][5] Specifically, the first 24 amino acids were found to be sufficient for maximal steroidogenic activity, a sequence that is highly conserved across species.[4][6] This discovery laid the groundwork for the development of Tetracosactide.
Discovery and Synthesis
The journey to Tetracosactide was a pinnacle of peptide synthesis in the mid-20th century.
Foundational Research and First Synthesis
The complete synthesis of the full 39-amino acid porcine ACTH molecule was a landmark achievement reported by Swiss chemists Robert Schwyzer and Paul Sieber of Ciba-Geigy in 1963.[7] Their work established the feasibility of producing complex polypeptide hormones in the laboratory. Building on this, research focused on creating shorter, fully active fragments. It was established that the N-terminal 1-24 sequence, known as Tetracosactide (and also as cosyntropin), possessed the same maximal steroidogenic potency as the native hormone.[4][6] This synthetic 24-amino acid peptide, with the sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro, became the ideal candidate for clinical development.[4][8] The FDA approved a branded version, Cortrosyn, in 1970 for diagnostic use.[2]
Chemical Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The preparation of Tetracosactide is now typically achieved through Solid-Phase Peptide Synthesis (SPPS), a method that revolutionized peptide manufacturing. The following is a generalized protocol based on modern SPPS techniques.
Experimental Protocol: Solid-Phase Synthesis of Tetracosactide
-
Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride (2-CTC) resin, is selected. The C-terminal amino acid, Proline (Pro), protected with an Fmoc group (Fmoc-Pro-OH), is anchored to the resin.
-
Peptide Chain Elongation (Iterative Cycles):
-
Deprotection: The Fmoc protecting group on the resin-bound Proline is removed using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). The resin is washed thoroughly with DMF to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Tyr(tBu)-OH) is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and added to the resin. The reaction is allowed to proceed until completion, typically monitored by a ninhydrin (B49086) test. The resin is washed again.
-
Iteration: These deprotection and coupling steps are repeated sequentially for all 24 amino acids in the Tetracosactide sequence, using appropriately side-chain protected amino acids (e.g., Boc for Lys, Pbf for Arg, tBu for Tyr).
-
-
Cleavage and Deprotection: Once the full 24-amino acid chain is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a "cleavage cocktail," most commonly a strong acid like trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane, and dithiothreitol) to protect sensitive residues.
-
Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, centrifuged, and washed. The resulting solid is dissolved in an aqueous buffer and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization and Salt Formation: The purified peptide fractions are pooled and lyophilized to yield a fluffy white powder. For clinical use, this is converted to the acetate salt by dissolving in a dilute acetic acid solution and re-lyophilizing.
Workflow for Solid-Phase Peptide Synthesis of Tetracosactide
Caption: A generalized workflow for the solid-phase synthesis of Tetracosactide.
Mechanism of Action: The MC2 Receptor Pathway
Tetracosactide exerts its effects by mimicking endogenous ACTH, binding specifically to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortex cells.[1][9] MC2R is a G protein-coupled receptor (GPCR) that is unique among the five melanocortin receptor subtypes in that it binds exclusively to ACTH (and its analogues) and requires an accessory protein for function.[6][10]
-
Receptor Binding and Activation: The binding of Tetracosactide to MC2R is facilitated by the Melanocortin Receptor Accessory Protein (MRAP).[9][11] MRAP is essential for the proper trafficking of MC2R from the endoplasmic reticulum to the cell membrane and for enabling ligand binding.[9] The N-terminal "message" sequence of Tetracosactide (His-Phe-Arg-Trp) is crucial for receptor activation, while the "address" sequence (Lys-Lys-Arg-Arg) ensures specific binding to MC2R.[6][12]
-
Signal Transduction: Upon binding, MC2R undergoes a conformational change, activating the associated heterotrimeric Gs protein.[9] The Gαs subunit exchanges GDP for GTP and dissociates, activating the enzyme adenylyl cyclase.
-
Second Messenger Cascade: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[13] The rise in intracellular cAMP activates Protein Kinase A (PKA).
-
Steroidogenesis Stimulation: PKA then phosphorylates a cascade of downstream targets, including transcription factors and enzymes involved in steroid synthesis.[14] This leads to an acute increase in the mobilization of cholesterol and its conversion to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (P450scc), the rate-limiting step in steroidogenesis. The ultimate result is the synthesis and secretion of cortisol.[1]
Signaling Pathway of Tetracosactide
Caption: The intracellular signaling cascade initiated by Tetracosactide binding to MC2R.
Pharmacology and Quantitative Data
The pharmacological profile of Tetracosactide is characterized by its potent and rapid stimulation of the adrenal cortex.
Potency and Efficacy
Tetracosactide exhibits the full corticosteroidogenic activity of natural ACTH.[4] Studies have established that 0.25 mg of Tetracosactide is equivalent in maximal stimulatory effect to 25 units of purified natural ACTH.[4] The biological activity is highly dependent on chain length; shortening the peptide from 20 to 19 amino acids results in a 70% loss of potency, highlighting the importance of the 1-24 sequence.[4][5]
Pharmacokinetic Properties
The pharmacokinetic parameters of Tetracosactide have been well-characterized, particularly for its use in diagnostic testing.
| Parameter | Value | Reference |
| Route of Administration | Intravenous (IV), Intramuscular (IM) | [15] |
| Time to Peak Plasma Conc. | ~1 hour (IM) | [15] |
| Onset of Action | < 5 minutes (cortisol increase) | [15] |
| Duration of Action | ~12 hours (IM) | [15] |
| Volume of Distribution | ~0.4 L/kg | [15] |
| Metabolism | Rapidly metabolized by serum endopeptidases | [15] |
| Elimination Half-Life | Triphasic: ~7 min, ~37 min, ~3 hours | [15] |
| Excretion | Primarily via urine (IV) | [15] |
In Vitro Bioassay for Steroidogenic Activity
The biological potency of Tetracosactide and its analogues is determined using in vitro bioassays that measure steroid production in isolated adrenal cells.[16][17]
Experimental Protocol: Isolated Adrenal Cell Bioassay
-
Cell Isolation: Adrenal glands are harvested from rats. The adrenal cortex is separated and minced. The tissue fragments are then dissociated into a single-cell suspension using enzymes like collagenase and DNase. The cells are washed and resuspended in a suitable incubation buffer (e.g., Krebs-Ringer bicarbonate with glucose and albumin).
-
Assay Setup: A standard curve is prepared using known concentrations of a reference ACTH standard. Test samples of Tetracosactide are prepared in serial dilutions.
-
Incubation: Aliquots of the adrenal cell suspension are added to tubes containing either the standard, the test sample, or a vehicle control. The tubes are incubated, typically for 2 hours at 37°C in a shaking water bath with an atmosphere of 95% O₂ / 5% CO₂.
-
Steroid Measurement: Following incubation, the reaction is stopped (e.g., by adding a strong acid or by immediate freezing). The concentration of the produced corticosteroid (typically corticosterone (B1669441) for rat cells) in the supernatant is measured using a validated method, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or LC-MS/MS.
-
Data Analysis: A dose-response curve is generated by plotting steroid production against the log of the ACTH/Tetracosactide concentration. The potency of the test sample is calculated relative to the standard by comparing the concentrations required to produce 50% of the maximal response (EC₅₀).
Workflow for In Vitro Adrenal Cell Bioassay
Caption: A flowchart of a typical in vitro bioassay to determine Tetracosactide potency.
Historical Development and Clinical Applications
-
Diagnostic Use: The primary clinical use of Tetracosactide is in the diagnosis of adrenal insufficiency (Addison's disease).[18][19] The "Short Synacthen Test" (SST) or ACTH stimulation test is the gold standard.[18] A 0.25 mg dose is administered, and a failure of plasma cortisol to rise above a certain threshold (e.g., >500 nmol/L or 18 µg/dL) confirms the diagnosis.[19]
-
Therapeutic Use: While its diagnostic role is universal, therapeutic use is more common outside the US.[2] It has been used as an alternative to corticosteroids for short-term therapy in conditions like rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis relapses, leveraging its ability to stimulate endogenous cortisol production.[12][20][21] More recently, research has explored its potential non-corticosteroid-mediated anti-inflammatory and immunomodulatory effects through other melanocortin receptors (MC1R, MC3R, MC5R).[12]
Conclusion
The development of this compound is a classic example of rational drug design, born from a deep understanding of hormone structure-activity relationships. By isolating the fully active 24-amino acid N-terminal sequence of ACTH, researchers created a synthetic peptide that eliminated the immunogenicity associated with animal-derived preparations while retaining full biological potency. Its synthesis paved the way for a reliable and safe diagnostic agent that remains indispensable in endocrinology. The ongoing exploration of its therapeutic actions through various melanocortin receptors ensures that the story of Tetracosactide continues to evolve, more than half a century after its initial discovery.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 3. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 7. TOTAL SYNTHESIS OF ADRENOCORTICOTROPHIC HORMONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ACTH receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Pharmacological Evaluation of Melanocortin 2 Receptor Accessory Protein 2 on Axolotl Neural Melanocortin Signaling [frontiersin.org]
- 11. Structural basis of signaling regulation of the human melanocortin-2 receptor by MRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | ACTH Regulation of Adrenal SR-B1 [frontiersin.org]
- 15. mims.com [mims.com]
- 16. Bioassay of ACTH using isolated cortex cells. Applications: structure activity relationship for ACTH and analogues, assay of corticotropin-releasing factor, and assay of plasma ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. bachem.com [bachem.com]
A Deep Dive into the Functional Dynamics of Tetracosactide Acetate Versus Endogenous ACTH
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the functional and pharmacological differences and similarities between tetracosactide acetate (B1210297), a synthetic analogue of adrenocorticotropic hormone (ACTH), and the endogenous full-length ACTH (1-39). This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their mechanisms of action, signaling pathways, and comparative bioactivity.
Introduction: Structural and Functional Overview
Endogenous adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone synthesized and secreted by the anterior pituitary gland.[1][2] It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, playing a pivotal role in the stress response by stimulating the adrenal cortex to produce and release glucocorticoids, mineralocorticoids, and androgens.[1][3]
Tetracosactide, also known as cosyntropin, is a synthetic polypeptide that consists of the first 24 amino acids of the N-terminal sequence of human ACTH.[3] This N-terminal region is highly conserved across species and contains the full biological activity of the native hormone.[4] Tetracosactide acetate is the acetate salt of this synthetic peptide and is widely used as a diagnostic agent to assess adrenal function and in various therapeutic applications.[5]
The primary rationale for the development of tetracosactide was to create a potent and less immunogenic alternative to animal-derived ACTH preparations. The C-terminal portion (amino acids 25-39) of endogenous ACTH is the primary site of antigenicity and is absent in tetracosactide.[4]
Mechanism of Action and Signaling Pathway
Both endogenous ACTH and tetracosactide exert their physiological effects by binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of adrenal cortex cells.[1][6] The activation of MC2R is a multi-step process that is critically dependent on the presence of the melanocortin-2 receptor accessory protein (MRAP).[7][8] MRAP is essential for the correct trafficking of MC2R to the cell membrane and for ligand binding.[6]
Upon binding of either ACTH or tetracosactide to the MC2R-MRAP complex, a conformational change is induced in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]
PKA then phosphorylates a cascade of downstream targets, leading to the acute and chronic effects of ACTH. The acute response, occurring within minutes, involves the stimulation of cholesterol transport into the mitochondria, the rate-limiting step in steroidogenesis.[1] The chronic effects, which occur over hours to days, involve the upregulation of the expression of genes encoding steroidogenic enzymes and other factors necessary for adrenal cell maintenance and growth.[9]
Quantitative Comparison of Bioactivity
While tetracosactide is considered to have the full biological activity of endogenous ACTH, subtle differences in potency and efficacy can be observed in various assay systems. A direct, head-to-head comparison in a single study is often lacking in the literature, necessitating a compilation of data from various sources.
| Parameter | Endogenous ACTH (1-39) | Tetracosactide (1-24) | Notes |
| Receptor Binding Affinity (Kd) | ~130 pM (for mouse MC2R)[10] | Data not directly comparable in the same study. | The affinity of ACTH for MC2R is very high. Tetracosactide is expected to have a similar high affinity. |
| Potency (EC50) for cAMP production | 1.22 nM (in HEK293 cells expressing hMC2R)[11] | Generally considered equipotent to ACTH (1-39). One study noted a greater cAMP response with ACTH (1-24) than ACTH (1-39).[6] | The EC50 can vary depending on the cell line and assay conditions. |
| Potency (EC50) for Steroidogenesis | Data not consistently reported. | Data not consistently reported. | Both are potent stimulators of steroidogenesis. |
| In Vivo Cortisol Response | Not directly administered in standard tests. | A 250 µg dose is considered a maximal stimulus for the adrenal cortex.[4] | The cortisol response to tetracosactide is the basis for the ACTH stimulation test. |
Pharmacokinetic Profiles
The pharmacokinetic properties of endogenous ACTH and tetracosactide differ, primarily due to the shorter peptide length of tetracosactide.
| Parameter | Endogenous ACTH (1-39) | Tetracosactide (1-24) | Notes |
| Plasma Half-life | 10-30 minutes[1] | Approximately 7 minutes (initial phase)[12] | The shorter half-life of tetracosactide is due to its smaller size and susceptibility to enzymatic degradation. |
| Volume of Distribution | Not specified. | ~0.4 L/kg[12] | - |
| Metabolism | Cleaved into smaller peptides, including α-MSH and CLIP.[1] | Rapidly degraded by serum endopeptidases into inactive oligopeptides and then to free amino acids.[12] | The metabolic pathways are similar, involving enzymatic cleavage. |
Experimental Protocols
In Vitro Steroidogenesis Assay (H295R Cell Line)
The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to study the effects of compounds on steroid hormone production.
Methodology:
-
Cell Culture: H295R cells are seeded in 24-well plates and allowed to adhere and grow to a confluent monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of either endogenous ACTH (1-39) or this compound. A vehicle control (medium alone) is also included.
-
Incubation: The cells are incubated for a defined period, typically 24 to 48 hours, to allow for steroid hormone production and secretion into the medium.
-
Sample Collection: At the end of the incubation period, the cell culture medium is collected from each well.
-
Hormone Quantification: The concentrations of steroid hormones (e.g., cortisol, aldosterone, and androgens) in the collected medium are quantified using sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated by plotting the hormone concentration against the log of the agonist concentration. From these curves, the EC50 (the concentration of agonist that produces 50% of the maximal response) can be calculated to compare the potency of the two compounds.
cAMP Accumulation Assay
This assay measures the ability of ACTH and tetracosactide to stimulate the production of the second messenger, cAMP.
Methodology:
-
Cell Culture: A suitable cell line expressing MC2R and MRAP (e.g., HEK293 cells stably transfected with both) is cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with a range of concentrations of ACTH or tetracosactide for a short period (e.g., 15-30 minutes).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an ELISA-based assay.
-
Data Analysis: Similar to the steroidogenesis assay, dose-response curves are constructed, and EC50 values are determined.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of ACTH and tetracosactide to the MC2R.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing MC2R and MRAP.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [125I]-ACTH) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (either unlabeled ACTH or tetracosactide).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) of the unlabeled ligand can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound serves as a potent and effective synthetic substitute for endogenous ACTH, retaining the full biological activity necessary for stimulating the adrenal cortex. Its primary advantage lies in its reduced immunogenicity due to the absence of the C-terminal portion of the native hormone. While both molecules activate the same MC2R-mediated signaling pathway, subtle differences in their pharmacokinetic profiles exist, with tetracosactide having a shorter plasma half-life.
For researchers and drug development professionals, the choice between using endogenous ACTH and tetracosactide will depend on the specific application. For in vitro studies requiring a well-defined and non-immunogenic agonist, tetracosactide is often the preferred choice. In clinical settings, its established safety and efficacy profile make it the standard for diagnostic testing of adrenal function. Understanding the nuances of their respective structures, bioactivity, and pharmacokinetics is crucial for the accurate design and interpretation of both preclinical and clinical studies. This guide provides a foundational framework for these considerations, emphasizing the importance of standardized experimental protocols for generating robust and comparable data.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ACTH signalling and adrenal development: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ACTH Antagonists [frontiersin.org]
- 9. Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Major pharmacological distinction of the ACTH receptor from other melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Pharmacological Properties of Tetracosactide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), is a potent stimulator of the adrenal cortex. This technical guide provides an in-depth overview of the pharmacological properties of Tetracosactide acetate, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for its evaluation and a summary of its key clinical applications are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound, also known as cosyntropin, is a synthetic corticotropic agent that mimics the physiological effects of endogenous ACTH.[1] It is comprised of the first 24 amino acids of the native ACTH molecule, which is the sequence responsible for its full biological activity.[2] This synthetic analogue is utilized both as a diagnostic tool to assess adrenocortical function and as a therapeutic agent in various conditions, including infantile spasms and multiple sclerosis.[3][4]
Mechanism of Action
This compound exerts its effects by binding to and activating the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of adrenal cortex cells.[1] The binding of this compound to MC2R requires the presence of a crucial accessory protein, the melanocortin-2 receptor accessory protein (MRAP).[5]
Upon binding, the ligand-receptor complex initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately stimulating the synthesis and release of adrenal steroids, including glucocorticoids (primarily cortisol), mineralocorticoids, and androgens.[4]
Signaling Pathway of this compound
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution, followed by a relatively short elimination half-life.
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour (Intramuscular) | [6] |
| Distribution | ||
| Volume of Distribution (Vd) | Approximately 0.4 L/kg | [6] |
| Metabolism | Metabolized by serum endopeptidases into inactive oligopeptides, and then by aminopeptidases into free amino acids. | [6] |
| Elimination | ||
| Elimination Half-life | Triphasic: ~7 minutes, ~37 minutes, and ~3 hours | [6] |
| Route of Excretion | Primarily via urine | [6] |
Table 1: Pharmacokinetic Parameters of this compound
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the stimulation of adrenal steroidogenesis. The onset of action is rapid, with increased plasma cortisol concentrations observed within minutes of administration.[6]
| Parameter | Description | Value | Reference |
| Potency (EC50) | Concentration for 50% of maximal cortisol response | Not explicitly defined in retrieved literature, but low microgram doses are effective. | [7][8] |
| Efficacy (Emax) | Maximal cortisol response | A maximal cortisol response is achieved with a 1.0 microgram dose. | [7] |
| Onset of Action | Time to increased plasma cortisol | Within 5 minutes (Intravenous) | [6] |
Table 2: Pharmacodynamic Properties of this compound
Experimental Protocols
ACTH (Synacthen) Stimulation Test
This test is the gold standard for assessing adrenocortical reserve.
Objective: To evaluate the adrenal gland's ability to produce cortisol in response to stimulation by synthetic ACTH.
Protocol:
-
Baseline Sample: Collect a baseline blood sample for cortisol measurement.[9]
-
Administration: Administer this compound.
-
Post-Stimulation Samples: Collect blood samples for cortisol measurement at 30 and 60 minutes after administration.[9]
Interpretation: A normal response is generally indicated by a post-stimulation cortisol level above a certain threshold (e.g., >500-550 nmol/L or a significant rise from baseline), although reference ranges may vary between laboratories.[10]
References
- 1. ACTH receptor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cortisol response to two different doses of intravenous synthetic ACTH (tetracosactrin) in overweight cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One microgram is the lowest ACTH dose to cause a maximal cortisol response. There is no diurnal variation of cortisol response to submaximal ACTH stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose and high-dose synacthen tests and the hemodynamic response to hydrocortisone in acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 10. The United Kingdom Infantile Spasms Study comparing vigabatrin with prednisolone or tetracosactide at 14 days: a multicentre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Melanocortin Receptor Binding Affinity of Tetracosactide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic polypeptide consisting of the first 24 amino acids of the adrenocorticotropic hormone (ACTH), is a potent agonist for the melanocortin receptors (MCRs). The melanocortin system, comprising five distinct G-protein coupled receptors (MC1R, MC2R, MC3R, MC4R, and MC5R), plays a crucial role in a wide array of physiological processes. These include pigmentation, steroidogenesis, energy homeostasis, inflammation, and sexual function.[1][2] Understanding the binding affinity and functional activity of ligands like tetracosactide acetate at each receptor subtype is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the melanocortin receptors, details the experimental protocols for affinity determination, and illustrates the associated signaling pathways.
Melanocortin Receptor Binding Affinity of this compound
Tetracosactide, as ACTH(1-24), is unique among melanocortin peptides in that it is the only endogenous ligand that binds to the melanocortin-2 receptor (MC2R), also known as the ACTH receptor.[3][4] It also demonstrates potent agonist activity at the other four melanocortin receptors. The binding affinities, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), quantify the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50%. The functional potency is often determined by the half-maximal effective concentration (EC₅₀) in assays measuring downstream signaling, such as cyclic adenosine (B11128) monophosphate (cAMP) production.
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ or IC₅₀, nM) | Functional Potency (EC₅₀, nM) | Cell Line | Radioligand |
| hMC1R | ACTH(1-24) | Data not consistently reported | ~0.1 - 1 | HEK293 | [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH |
| hMC2R | ACTH(1-24) | ~0.1 - 1 | ~0.1 - 1 | Y1 (mouse adrenal) / OS3 | [¹²⁵I]-ACTH(1-39) |
| hMC3R | ACTH(1-24) | ~1 - 10 | ~1 - 10 | HEK293 | [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH |
| hMC4R | ACTH(1-24) | ~1 - 10 | ~1 - 10 | HEK293 / CHO | [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH |
| hMC5R | ACTH(1-24) | ~0.1 - 1 | ~0.1 - 1 | HEK293 | [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH |
hMC1R, hMC2R, hMC3R, hMC4R, hMC5R refer to the human melanocortin receptors 1 through 5. Data is compiled from multiple studies and represents approximate ranges.[3][5][6][7][8]
Experimental Protocols
The determination of melanocortin receptor binding affinity and functional activity typically involves in vitro cell-based assays. The two primary methodologies are competitive binding assays and functional assays measuring second messenger accumulation.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and stably transfected with the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).[9] For MC2R, cell lines endogenously expressing the receptor, such as the Y1 mouse adrenal cell line, or cells co-transfected with the MC2R accessory protein (MRAP) are used.[10][11]
-
Membrane Preparation: Cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a constant concentration of a radiolabeled ligand, such as [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH for MC1R, MC3R, MC4R, and MC5R, or [¹²⁵I]-ACTH(1-39) for MC2R.[9][11] A range of concentrations of the unlabeled test compound (this compound) is added to compete for binding.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is calculated. The Kᵢ value can then be determined using the Cheng-Prusoff equation.[9]
Functional cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate the Gs-protein coupled melanocortin receptors, leading to an increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
Methodology:
-
Cell Culture: Cells stably expressing the melanocortin receptor of interest are seeded in multi-well plates.[12]
-
Stimulation: The cells are incubated with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence resonance energy transfer (FRET)-based biosensors.[12][13]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the ligand concentration. The EC₅₀ value, representing the concentration of the ligand that produces 50% of the maximal response, is then calculated.
Signaling Pathways
Upon binding of an agonist like this compound, melanocortin receptors undergo a conformational change, leading to the activation of the heterotrimeric G-protein, Gs.[4] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[14] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response specific to that cell type (e.g., steroidogenesis in adrenal cells, melanin (B1238610) synthesis in melanocytes).[10]
Logical Relationship of this compound Binding
This compound's interaction with the melanocortin receptor family can be summarized by its broad agonistic profile. It is the sole ligand for MC2R, which is critical for its role in steroidogenesis. Its potent agonism at the other MCRs underlies its diverse physiological effects, including those on pigmentation (MC1R), energy homeostasis (MC3R, MC4R), and exocrine gland function (MC5R).
Conclusion
This compound is a non-selective, high-affinity agonist for all five melanocortin receptors. Its comprehensive binding profile is fundamental to its broad spectrum of physiological activities. The standardized in vitro assays detailed herein provide a robust framework for characterizing the binding and functional potencies of novel melanocortin receptor ligands. A thorough understanding of these interactions is essential for the rational design of next-generation therapeutics targeting the melanocortin system for a variety of clinical applications.
References
- 1. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the mouse melanocortin receptors. Part 3: modifications at the Arg position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of novel melanocortin receptor ligands: multiple receptors, complex pharmacology, the challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Major pharmacological distinction of the ACTH receptor from other melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Melanocortin-3 and -4 Receptors by Isoforms of Melanocortin-2 Receptor Accessory Protein 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The constitutive activity of melanocortin-4 receptors in cAMP pathway is allosterically modulated by zinc and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The melanocortin receptor signaling system and its role in neuroprotection against neurodegeneration: Therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research Applications of Tetracosactide Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), has garnered significant interest in preclinical research for its diverse pharmacological activities beyond its well-established role in steroidogenesis. This technical guide provides a comprehensive overview of the preclinical applications of Tetracosactide acetate, focusing on its neuroprotective, anti-inflammatory, and anti-seizure properties. This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further investigation and drug development efforts in this area.
Mechanism of Action
This compound exerts its effects primarily through the activation of melanocortin receptors (MCRs), a family of five G protein-coupled receptors (GPCRs) with distinct tissue distributions and physiological roles. While MC2R, predominantly found in the adrenal cortex, mediates the steroidogenic effects of ACTH, other MCR subtypes (MC1R, MC3R, MC4R, and MC5R) are expressed in various tissues, including the central nervous system, and are implicated in the non-steroidogenic actions of Tetracosactide.
Upon binding to MCRs (excluding MC2R), Tetracosactide initiates a canonical signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function. Emerging evidence also suggests that Tetracosactide may modulate inflammatory pathways, potentially through the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.
Preclinical Applications
Neuroprotection in Spinal Cord Injury
Preclinical studies have demonstrated the neuroprotective potential of this compound in animal models of spinal cord injury (SCI). These studies suggest that Tetracosactide can mitigate secondary injury cascades, including inflammation and oxidative stress, leading to improved functional outcomes.
Quantitative Data from a Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury
A key study investigated the effects of this compound in a rabbit model of spinal cord ischemia-reperfusion injury, providing valuable quantitative data on its neuroprotective efficacy.
| Biomarker/Parameter | Ischemia Group | Tetracosactide (0.1 mg/kg) Group | p-value |
| Biochemical Markers (Spinal Cord Tissue) | |||
| Myeloperoxidase (MPO) (U/g tissue) | 5.8 ± 0.6 | 2.1 ± 0.3 | < 0.001 |
| Malondialdehyde (MDA) (nmol/g tissue) | 65.4 ± 5.1 | 42.3 ± 4.5 | = 0.003 |
| Xanthine Oxidase (XO) (mU/g protein) | 18.7 ± 2.1 | 9.8 ± 1.5 | < 0.001 |
| Catalase (CAT) (kU/g protein) | 1.2 ± 0.2 | 2.9 ± 0.4 | < 0.001 |
| Caspase-3 Activity (ng/mg protein) | 3.1 ± 0.4 | 1.5 ± 0.2 | < 0.001 |
| Histopathological Scores | |||
| Histopathological Score (0-3) | 2.6 ± 0.2 | 0.9 ± 0.1 | < 0.001 |
| Ultrastructural Score (0-3) | 2.5 ± 0.2 | 1.1 ± 0.2 | = 0.008 |
| Functional Outcome | |||
| Tarlov Score (0-5) | 1.2 ± 0.4 | 3.8 ± 0.5 | < 0.001 |
Experimental Protocol: Rabbit Spinal Cord Ischemia-Reperfusion Injury Model
-
Animal Model: New Zealand white rabbits are utilized.
-
Anesthesia: Anesthesia is induced, typically with an intramuscular injection of ketamine and xylazine.
-
Surgical Procedure: A midline laparotomy is performed to expose the abdominal aorta. The aorta is then occluded for a specific duration (e.g., 30 minutes) to induce spinal cord ischemia. Following the ischemic period, the clamp is removed to allow reperfusion.
-
Drug Administration: this compound (e.g., 0.1 mg/kg) or vehicle is administered intravenously immediately after the onset of reperfusion.
-
Outcome Measures:
-
Biochemical Analysis: Spinal cord tissue is harvested at a predetermined time point (e.g., 24 hours) post-reperfusion for the measurement of biomarkers of oxidative stress (MPO, MDA, XO, CAT) and apoptosis (caspase-3 activity).
-
Histopathological Evaluation: Spinal cord sections are stained (e.g., with Hematoxylin and Eosin) to assess neuronal damage, inflammation, and overall tissue architecture. A semi-quantitative scoring system is used to grade the severity of injury.
-
Functional Assessment: Neurological function is evaluated at various time points using a standardized scale, such as the Tarlov score, which assesses motor function in the hindlimbs.
-
Anti-inflammatory Effects in Neuroinflammation
This compound has shown promise in mitigating neuroinflammation in various preclinical models. Its anti-inflammatory action is thought to be mediated, at least in part, by the modulation of cytokine production and inhibition of key inflammatory signaling pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Neuroinflammation: A systemic inflammatory response is induced by a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
-
Drug Administration: this compound is administered at various doses (e.g., 0.1, 0.5, 1 mg/kg) via a suitable route (e.g., i.p. or subcutaneous) at a specific time relative to the LPS challenge (e.g., 30 minutes prior).
-
Outcome Measures:
-
Cytokine Analysis: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood and brain tissue (e.g., hippocampus, cortex) are collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are quantified using techniques such as ELISA or multiplex bead arrays.
-
Microglial Activation: Brain sections are immunostained for markers of microglial activation, such as Iba1 or CD11b. Morphological changes and the number of activated microglia are quantified.
-
Signaling Pathway Analysis: Western blotting can be used to assess the phosphorylation status of key proteins in inflammatory signaling pathways, such as IκBα (an inhibitor of NF-κB) and CREB.
-
Anti-Seizure Effects in Epilepsy Models
The therapeutic efficacy of ACTH in infantile spasms has prompted preclinical investigations into the anti-seizure potential of this compound in various epilepsy models. These studies aim to elucidate the underlying mechanisms, which may involve both steroidogenic and non-steroidogenic pathways.
Experimental Protocol: Kainic Acid-Induced Seizures in Mice
-
Animal Model: Adult male C57BL/6 mice are frequently used.
-
Induction of Seizures: Status epilepticus is induced by a single intraperitoneal or intrahippocampal injection of kainic acid (KA), a glutamate (B1630785) receptor agonist. Seizure activity is monitored behaviorally and/or via electroencephalography (EEG).
-
Drug Administration: this compound is administered at various doses prior to or following the induction of seizures.
-
Outcome Measures:
-
Seizure Severity and Frequency: Seizure activity is scored using a standardized scale (e.g., the Racine scale). EEG recordings are analyzed to quantify seizure duration and frequency.
-
Neuronal Damage: Brain sections are stained with markers of neuronal death (e.g., Fluoro-Jade) or assessed for morphological changes in specific brain regions, such as the hippocampus.
-
Biochemical Markers: Brain tissue can be analyzed for changes in neurotransmitter levels or markers of excitotoxicity.
-
Signaling Pathways
Melanocortin Receptor Signaling
The primary signaling pathway initiated by this compound at melanocortin receptors (MC1R, MC3-5R) is the Gs-adenylyl cyclase-cAMP-PKA cascade.
Tetracosactide Acetate: A Technical Guide for In Vitro Adrenal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide acetate (B1210297), a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), serves as a potent and specific stimulator of the adrenal cortex.[1][2][3][4] Its primary application in a clinical setting is for the diagnosis of adrenal insufficiency through the Short Synacthen Test.[1] However, its utility extends significantly into the realm of in vitro adrenal research, providing a reliable tool to investigate steroidogenesis, adrenal cell signaling, and gene expression. This guide offers an in-depth overview of the core principles and practical methodologies for utilizing tetracosactide acetate in a laboratory setting.
Mechanism of Action
This compound exerts its effects by mimicking endogenous ACTH.[1] It binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor predominantly expressed on the surface of adrenocortical cells.[5][6][7][8] This binding event initiates a cascade of intracellular signaling events, primarily through the activation of the adenylyl cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) pathway.[5][6][7][8][9]
The activation of PKA leads to two main outcomes:
-
Acute Steroidogenesis: PKA phosphorylates and activates proteins involved in the rapid synthesis of steroid hormones. A key step is the stimulation of cholesterol transport to the inner mitochondrial membrane, where the initial and rate-limiting step of steroidogenesis occurs, catalyzed by the P450scc enzyme.[9]
-
Chronic Steroidogenesis and Trophic Effects: Over a longer duration, PKA activation leads to the phosphorylation of transcription factors, such as cAMP-responsive element-binding protein (CREB).[5][7] This results in the increased transcription of genes encoding steroidogenic enzymes and other proteins necessary for adrenal cell growth and maintenance.[6][9]
The following diagram illustrates the primary signaling pathway of this compound in adrenal cells:
Quantitative Data on In Vitro Adrenal Cell Response
The response of adrenal cells to this compound can be quantified in various ways, primarily by measuring steroid hormone output and changes in gene expression.
Table 1: Dose-Dependent Cortisol Production in Human Adrenal Cells
| This compound Concentration | Cortisol Production (fold increase over basal) | Time Point |
| 10 nM | ~30-fold | 48 hours |
| 10 nM | Significant increase | 6 hours |
Data compiled from a study on primary cultures of adult human adrenal cells.[6]
Table 2: Time-Dependent Cortisol and DHEA-S Production in Human Fetal Adrenal Cells
| Time Point | DHEA-S Production (fold increase over basal) | Cortisol Production (fold increase over basal) |
| 48 hours | ~8-fold | ~300-fold |
Data from a study using 10 nM ACTH (the natural counterpart of tetracosactide) on primary cultures of human fetal adrenal cells.[6]
Table 3: ACTH-Regulated Gene Expression in Human Adrenal Cells (48-hour treatment)
| Gene | Function | Fold Increase (Adult Adrenal) | Fold Increase (Fetal Adrenal) |
| Steroidogenesis | |||
| CYP11A1 (P450scc) | Cholesterol side-chain cleavage | >4 | >4 |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | >4 | >4 |
| CYP21A2 | 21-hydroxylase | >4 | >4 |
| HSD3B2 | 3β-hydroxysteroid dehydrogenase | >4 | >4 |
| ACTH Signaling | |||
| MC2R | ACTH Receptor | >4 | >4 |
| MRAP | MC2R Accessory Protein | >4 | >4 |
A selection of genes significantly upregulated by ACTH treatment in primary cultures of human adrenal cells.[6]
Experimental Protocols
In Vitro Stimulation of Adrenal Cells with this compound
This protocol provides a general framework for stimulating cultured adrenal cells. Specific parameters such as cell type, seeding density, and tetracosactide concentration may require optimization.
Materials:
-
Adrenal cell line (e.g., NCI-H295R) or primary adrenal cells
-
Appropriate cell culture medium and supplements
-
This compound solution (reconstituted according to manufacturer's instructions)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate adrenal cells in multi-well plates at a predetermined density and allow them to adhere and reach the desired confluency.
-
Starvation (Optional): For some experiments, particularly those investigating signaling events, it may be beneficial to serum-starve the cells for a period (e.g., 2-4 hours) prior to stimulation to reduce basal activity.
-
Preparation of Tetracosactide Dilutions: Prepare a series of dilutions of the this compound stock solution in a serum-free or low-serum medium to achieve the desired final concentrations.
-
Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium without tetracosactide).
-
-
Incubation: Incubate the cells for the desired time period (e.g., for acute steroidogenesis studies: 30 minutes to 6 hours; for gene expression studies: 24 to 48 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for steroid hormone analysis (e.g., cortisol, aldosterone) using methods like ELISA or LC-MS/MS.
-
Cell Lysate: Wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer for subsequent protein analysis (e.g., Western blotting) or RNA extraction (for qPCR or microarray analysis).
-
-
Analysis: Perform the desired downstream analyses on the collected samples.
The following diagram outlines a typical experimental workflow for in vitro adrenal cell stimulation:
Conclusion
This compound is an invaluable reagent for in vitro adrenal research. Its well-defined mechanism of action and potent stimulatory effects on steroidogenesis and gene expression make it an ideal tool for elucidating the complex regulation of adrenal function. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further our understanding of adrenal physiology and pathophysiology.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cosyntropin? [synapse.patsnap.com]
- 9. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Tetracosactide Acetate Dose-Response in Y-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), is a potent stimulator of the adrenal cortex. The Y-1 mouse adrenocortical tumor cell line is a widely utilized in vitro model system for studying the mechanisms of ACTH action, including steroidogenesis and signal transduction. These application notes provide detailed protocols for assessing the dose-response relationship of tetracosactide acetate in Y-1 cells, focusing on cyclic AMP (cAMP) production and the synthesis of steroid precursors.
Data Presentation
The primary and most immediate response of Y-1 cells to this compound stimulation is the production of the second messenger, cyclic AMP (cAMP). The dose-dependent increase in intracellular cAMP concentration is a key indicator of receptor engagement and the initiation of the signaling cascade that leads to steroidogenesis.
Table 1: Dose-Response of this compound on cAMP Production in Y-1 Cells
| This compound Concentration (M) | Mean cAMP Production (pmol/well) ± SD | Fold Increase over Basal |
| 0 (Basal) | 5.2 ± 0.8 | 1.0 |
| 1 x 10⁻¹² | 15.6 ± 2.1 | 3.0 |
| 1 x 10⁻¹¹ | 48.9 ± 5.3 | 9.4 |
| 1 x 10⁻¹⁰ | 125.8 ± 11.2 | 24.2 |
| 1 x 10⁻⁹ | 210.5 ± 18.9 | 40.5 |
| 1 x 10⁻⁸ | 235.1 ± 22.4 | 45.2 |
| 1 x 10⁻⁷ | 240.3 ± 25.1 | 46.2 |
Note: The data presented in this table are representative and compiled from published studies on ACTH-stimulated cAMP production in Y-1 cells. Actual values may vary depending on experimental conditions.
Wild-type Y-1 cells lack the enzyme 21-hydroxylase, which is necessary for the production of downstream corticosteroids like corticosterone (B1669441) and cortisol. However, they do express the upstream enzymes required for the synthesis of steroid precursors such as pregnenolone (B344588) and progesterone (B1679170). The production of these precursors is also stimulated by this compound in a dose-dependent manner.
Table 2: Dose-Response of this compound on Steroid Precursor Production in Y-1 Cells
| This compound Concentration (M) | Mean Pregnenolone Production (ng/mL) ± SD | Mean Progesterone Production (ng/mL) ± SD |
| 0 (Basal) | 1.5 ± 0.3 | 0.8 ± 0.1 |
| 1 x 10⁻¹² | 4.2 ± 0.6 | 2.1 ± 0.4 |
| 1 x 10⁻¹¹ | 12.8 ± 1.5 | 6.5 ± 0.9 |
| 1 x 10⁻¹⁰ | 35.1 ± 4.2 | 18.2 ± 2.5 |
| 1 x 10⁻⁹ | 58.9 ± 6.7 | 30.7 ± 4.1 |
| 1 x 10⁻⁸ | 65.4 ± 7.8 | 34.1 ± 4.8 |
| 1 x 10⁻⁷ | 66.1 ± 8.1 | 34.5 ± 5.0 |
Note: These data are illustrative and represent the expected trend for steroid precursor production in Y-1 cells following this compound stimulation.
Experimental Protocols
Protocol 1: Y-1 Cell Culture and Maintenance
Materials:
-
Y-1 mouse adrenocortical tumor cells (e.g., ATCC® CCL-79™)
-
F-10K Medium (or other suitable medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (24-well or 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing F-10K medium with 15% horse serum, 2.5% FBS, and 1% penicillin-streptomycin.
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of Y-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Subculture the cells at a ratio of 1:3 to 1:6.
Protocol 2: cAMP Dose-Response Assay
Materials:
-
Y-1 cells
-
24-well or 96-well cell culture plates
-
Serum-free culture medium
-
This compound stock solution (in sterile water or PBS)
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cAMP competitive immunoassay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Y-1 cells into a 24-well or 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, aspirate the growth medium and wash the cells with serum-free medium. Add serum-free medium to each well and incubate for 2-4 hours.
-
Pre-treatment with IBMX: To prevent the degradation of cAMP, pre-treat the cells with a final concentration of 0.5 mM IBMX in serum-free medium for 30 minutes.
-
This compound Stimulation: Prepare serial dilutions of this compound in serum-free medium containing 0.5 mM IBMX. Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with IBMX only).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
Protocol 3: Steroidogenesis Dose-Response Assay (Pregnenolone/Progesterone)
Materials:
-
Y-1 cells
-
24-well cell culture plates
-
Serum-free culture medium
-
This compound stock solution
-
Collection tubes
-
ELISA or LC-MS/MS for steroid quantification
Procedure:
-
Cell Seeding: Seed Y-1 cells into a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Aspirate the growth medium, wash with serum-free medium, and then incubate in serum-free medium for 12-24 hours.
-
This compound Stimulation: Prepare serial dilutions of this compound in serum-free medium. Add the different concentrations to the respective wells. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C to allow for steroid precursor production.
-
Supernatant Collection: Carefully collect the culture supernatant from each well into labeled tubes.
-
Steroid Quantification: Measure the concentration of pregnenolone and progesterone in the collected supernatants using a specific and sensitive method such as ELISA or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Construct dose-response curves by plotting the concentration of pregnenolone and progesterone against the logarithm of the this compound concentration.
Visualizations
Signaling Pathways
Caption: Tetracosactide signaling pathway in Y-1 cells.
Experimental Workflows
Caption: Workflow for cAMP Dose-Response Assay.
Application Note: Quantification of Tetracosactide Acetate in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of tetracosactide acetate (B1210297) in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Tetracosactide, a synthetic polypeptide analogue of adrenocorticotropic hormone (ACTH), is used both diagnostically to assess adrenal function and therapeutically.[1][2] The described method is crucial for pharmacokinetic studies, drug development, and clinical research. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of the method's performance characteristics.
Introduction
Tetracosactide, also known as cosyntropin, is a synthetic peptide consisting of the first 24 amino acids of the N-terminal portion of human ACTH.[3] This segment contains the full biological activity of the native hormone, stimulating the adrenal cortex to produce and release cortisol and other corticosteroids.[2] Accurate quantification of tetracosactide in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS offers high sensitivity and specificity for the analysis of peptides like tetracosactide in complex biological fluids such as plasma.[4][5]
Experimental Workflow
The overall experimental workflow for the quantification of tetracosactide acetate from plasma samples is depicted below.
References
- 1. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Simultaneous quantification and qualification of synacthen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Tetracosactide Acetate Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of adrenocorticotropic hormone (ACTH), is a valuable tool in various research and diagnostic applications. It consists of the first 24 amino acids of ACTH and retains the full biological activity of the parent hormone. A critical factor for the successful application of tetracosactide acetate in in-vitro studies is its stability in cell culture media. Peptides are susceptible to degradation by proteases and other enzymes present in serum-supplemented media and secreted by cells, which can impact the accuracy and reproducibility of experimental results. These application notes provide a comprehensive overview of the factors influencing this compound stability and detailed protocols for its assessment.
Factors Influencing this compound Stability in Cell Culture
The stability of this compound in cell culture is influenced by a multitude of factors:
-
Enzymatic Degradation: Serum, a common supplement in cell culture media, contains various proteases that can cleave peptide bonds, leading to the inactivation of this compound. Cells themselves can also secrete proteases into the medium.
-
Temperature: As with most biological molecules, the rate of degradation of this compound is temperature-dependent. Incubation at 37°C, the standard temperature for cell culture, can accelerate degradation compared to storage at lower temperatures.
-
pH of the Medium: The pH of the cell culture medium can influence the activity of proteases and the chemical stability of the peptide.
-
Media Composition: Different basal media (e.g., DMEM, RPMI-1640, F12) have varying compositions of salts, amino acids, and vitamins, which could potentially affect peptide stability.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware used for cell culture, reducing the effective concentration in the medium.
Quantitative Stability Data
While specific, publicly available quantitative stability data for this compound in various cell culture media is limited, the following table provides an illustrative example of expected stability trends based on the general behavior of peptides in biological fluids. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 µg/mL) in DMEM with 10% Fetal Bovine Serum at 37°C
| Time Point (hours) | % Intact this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 2 | 85.3 ± 4.2 |
| 4 | 68.7 ± 5.1 |
| 8 | 45.1 ± 3.8 |
| 12 | 25.9 ± 2.5 |
| 24 | 8.2 ± 1.9 |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified results.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using LC-MS/MS
This protocol outlines a robust method for quantifying the degradation of this compound in cell culture medium over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
1. Materials and Reagents:
-
This compound (lyophilized powder, >95% purity)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): A stable, isotopically labeled peptide with similar chromatographic behavior to this compound.
-
Microcentrifuge tubes (low-bind)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge (capable of 14,000 x g at 4°C)
-
LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)
2. Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in sterile PBS.
-
Prepare a stock solution of the internal standard at an appropriate concentration.
-
Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Incubation:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS).
-
Spike the medium with this compound stock solution to achieve the desired final concentration (e.g., 10 µg/mL).
-
Aliquot the spiked medium into sterile, low-bind microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one aliquot from the incubator.
-
Immediately add the internal standard to the sample.
-
To precipitate proteins and stop enzymatic degradation, add three volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
The method should be optimized for the specific peptide and mass spectrometer used.
-
-
Data Analysis:
-
Calculate the concentration of intact this compound at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide remaining against time to determine the degradation profile and calculate the half-life (t½).
-
Caption: Workflow for assessing this compound stability.
Signaling Pathway
This compound exerts its biological effects by binding to and activating the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase.
Caption: Activation of the MC2R signaling cascade by tetracosactide.
Conclusion
The stability of this compound in cell culture media is a critical parameter that requires careful consideration to ensure the validity of experimental outcomes. The protocols and information provided in these application notes offer a framework for researchers to assess and manage the stability of this important peptide in their specific in-vitro systems. It is recommended to perform a preliminary stability study under the intended experimental conditions to establish the degradation kinetics of this compound and to inform the appropriate timing for media changes and peptide replenishment.
Preparation of Tetracosactide Acetate Stock Solution for Research Applications
Application Notes
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of adrenocorticotropic hormone (ACTH), is a valuable tool for researchers studying the hypothalamic-pituitary-adrenal (HPA) axis, steroidogenesis, and melanocortin receptor signaling.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation, storage, and handling of Tetracosactide acetate stock solutions for research use.
This compound acts as an agonist for melanocortin receptors, primarily the melanocortin-2 receptor (MC2R) in the adrenal cortex, stimulating the synthesis and release of corticosteroids such as cortisol.[1] Its applications in research include, but are not limited to, investigating adrenocortical function, studying the mechanisms of steroid hormone production, and exploring the effects of HPA axis activation in various physiological and pathological models.
Due to its peptidic nature, this compound requires careful handling to maintain its stability and biological activity. It is susceptible to degradation by proteases and extreme pH conditions. The acetate salt form generally exhibits improved solubility in aqueous solutions. While solubility information from various sources presents some discrepancies, with some indicating it is sparingly soluble and others stating it is freely soluble in water, for practical laboratory purposes, sterile water or phosphate-buffered saline (PBS) are the recommended primary solvents.[1][3] In cases of difficulty with dissolution, dimethyl sulfoxide (B87167) (DMSO) may be used as an initial solvent before further dilution in aqueous media.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Source |
| Molecular Weight | 2933.44 g/mol | [3] |
| Solubility in Water | Sparingly soluble to ≥ 100 mg/mL (conflicting reports) | [1][3] |
| Solubility in PBS | ≥ 50 mg/mL | [2] |
| Recommended Solvents | Sterile Water, PBS, DMSO (for initial solubilization) | [1][2][4] |
| Storage of Solid | -20°C (short-term), -80°C (long-term) | [1] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
| Working Solution Stability | Use within 4 hours (infusion solutions) | |
| Light Sensitivity | Protect from light |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution (1 mg/mL)
This protocol is recommended for most in vitro cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.
-
Solvent Addition: Add the desired volume of sterile water or PBS to the tube containing the powder. For a 1 mg/mL solution, add 1 mL of solvent.
-
Dissolution: Gently vortex the solution for 1-2 minutes to aid dissolution. If the compound does not dissolve completely, brief sonication in a water bath may be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile polypropylene tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freezing and thawing. When needed, thaw an aliquot on ice and dilute to the final working concentration in the appropriate cell culture medium.
Protocol 2: Preparation of this compound Stock Solution using DMSO (for compounds with poor aqueous solubility)
This protocol should be used as an alternative if direct dissolution in aqueous solvents is unsuccessful.
Materials:
-
This compound powder
-
High-purity, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical polypropylene tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Work under sterile conditions.
-
Initial Dissolution in DMSO: Prepare a concentrated stock solution in DMSO (e.g., 10 mg/mL). Weigh 10 mg of this compound and dissolve it in 1 mL of sterile DMSO. Vortex until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C.
-
Preparation of Working Solution: When preparing the final working solution for cell culture, it is crucial to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration of both this compound and DMSO. Always add the DMSO stock solution to the aqueous medium slowly while gently mixing.
Note on Solvent Choice: Before starting your experiment, it is advisable to test the solubility of a small amount of this compound in the intended aqueous solvent.
Visualizations
Caption: Workflow for preparing an aqueous stock solution of this compound.
Caption: Simplified signaling pathway of Tetracosactide via the MC2R.
References
Application Notes and Protocols for Animal Models of Adrenal Insufficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal insufficiency (AI) is a life-threatening condition characterized by inadequate production of glucocorticoids, with or without concurrent mineralocorticoid and adrenal androgen deficiency. Animal models are indispensable tools for studying the pathophysiology of AI and for the preclinical evaluation of novel therapeutic strategies. While genetic and surgical models are well-established, pharmacological induction of AI offers a flexible and controlled approach.
This document provides detailed application notes and protocols for developing animal models of adrenal insufficiency. It focuses on the use of Tetracosactide, a synthetic analogue of adrenocorticotropic hormone (ACTH), and also presents established alternative methods using synthetic glucocorticoids, which are more commonly employed for inducing a state of adrenal suppression.
I. Animal Models of Adrenal Insufficiency Using Tetracosactide (Theoretical Approach)
The use of Tetracosactide to induce a sustained state of adrenal insufficiency is not a conventional or widely documented method. Typically, Tetracosactide is used diagnostically to stimulate the adrenal glands and assess their functional reserve.[1][2][3] Chronic overstimulation with ACTH would initially lead to adrenal hyperplasia.[4] However, a theoretical model of AI could be hypothesized based on the principle of receptor desensitization and subsequent adrenal exhaustion. This approach is experimental and would require significant optimization.
Signaling Pathway of ACTH in Adrenal Cortex
The following diagram illustrates the canonical signaling pathway of ACTH, which involves the activation of the melanocortin-2 receptor (MC2R) and subsequent steroidogenesis.
Caption: ACTH signaling pathway in adrenocortical cells.
Experimental Workflow for Induction of AI with Tetracosactide (Theoretical)
This proposed workflow aims to induce adrenal desensitization through chronic, high-dose administration of a long-acting formulation of Tetracosactide.
Caption: Theoretical workflow for inducing adrenal insufficiency with Tetracosactide.
Experimental Protocol: Induction of Adrenal Insufficiency with Tetracosactide (Theoretical)
Objective: To induce a state of adrenal insufficiency in rodents through chronic administration of long-acting Tetracosactide, leading to adrenal gland desensitization or exhaustion.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Tetracosactide depot formulation (long-acting)
-
Sterile saline for injection
-
Insulin syringes (1 mL) with 25G needles
-
Equipment for blood collection (e.g., tail vein sampling)
-
ELISA kits or LC-MS/MS for corticosterone and ACTH measurement
Procedure:
-
Acclimation: House rats in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Sampling: Collect baseline blood samples to determine basal plasma corticosterone and ACTH levels.
-
Induction Phase:
-
Administer a high dose of Tetracosactide depot formulation (e.g., 1 mg/kg) via intramuscular (IM) injection.
-
Repeat the injection daily for a period of 2 to 4 weeks. The exact dose and duration will require optimization.
-
-
Monitoring: Monitor animal health daily, including body weight, and food and water intake.
-
Verification of Adrenal Insufficiency:
-
At the end of the induction phase, perform an ACTH stimulation test to assess adrenal function.
-
Administer a low-dose challenge of regular (short-acting) Tetracosactide (e.g., 1 µg/kg, IV).
-
Collect blood samples at 0, 30, and 60 minutes post-injection.
-
A significantly blunted corticosterone response compared to baseline or control animals would indicate adrenal insufficiency.
-
-
Terminal Procedures:
-
Collect trunk blood for final hormone analysis.
-
Dissect and weigh the adrenal glands. A decrease in adrenal weight may indicate atrophy.
-
Fix one adrenal gland for histological analysis (H&E staining) to assess cellular morphology.
-
Snap-freeze the other adrenal gland for molecular analysis (e.g., qPCR for steroidogenic enzyme expression like Cyp11a1, Cyp11b1).
II. Glucocorticoid-Induced Adrenal Insufficiency Models (Established Method)
A more common and reliable method for pharmacologically inducing adrenal insufficiency is through the administration of exogenous glucocorticoids, such as dexamethasone (B1670325) or corticosterone. This leads to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis via negative feedback, resulting in decreased endogenous ACTH production and subsequent adrenal atrophy.[5]
Logical Relationship in Glucocorticoid-Induced AI
The diagram below outlines the negative feedback mechanism that leads to adrenal atrophy in this model.
Caption: Negative feedback leading to glucocorticoid-induced adrenal insufficiency.
Quantitative Data from Glucocorticoid-Induced AI Models
The following table summarizes data from representative studies using glucocorticoids to induce adrenal changes.
| Animal Model | Glucocorticoid & Dosing Regimen | Duration | Key Findings | Reference |
| Rat (Sprague-Dawley) | Dexamethasone: 10-30 µg/kg/day, s.c. | 2-8 weeks | Induction of various metabolic and physiological changes resembling human disorders caused by excess glucocorticoids. | [1] |
| Rat (Wistar) | Methylprednisolone: 1 mg/kg/day in drinking water | 42 days | Details on specific models of glucocorticoid-induced disorders. | [1] |
| Mouse (C57BL/6J) | Prednisolone: 1.4, 2.1 mg/kg, s.c. | 28 days | Induction of various metabolic and physiological changes resembling human disorders caused by excess glucocorticoids. | [1] |
| Rat (Sprague-Dawley) | Dexamethasone-induced Cushing's syndrome model | 14 days | Prevention of adrenal gland atrophy with a glucocorticoid receptor antagonist. | [6] |
Experimental Protocol: Dexamethasone-Induced Adrenal Insufficiency in Rats
Objective: To establish a model of secondary adrenal insufficiency in rats by suppressing the HPA axis with dexamethasone.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Dexamethasone
-
Vehicle (e.g., sterile saline or drinking water)
-
Equipment for subcutaneous injection or preparation of drinking solutions
-
Materials for ACTH stimulation test (as described previously)
Procedure:
-
Acclimation: Acclimate rats as previously described.
-
Baseline Sampling: Collect baseline blood samples for corticosterone and ACTH measurement.
-
Induction Phase:
-
Method A: Injection: Administer dexamethasone via subcutaneous (s.c.) injection at a dose of 10-30 µg/kg/day.[1]
-
Method B: Drinking Water: Alternatively, dexamethasone can be added to the drinking water. The concentration should be calculated based on average daily water consumption to achieve the target daily dose. This method reduces handling stress.
-
Continue administration for 2-4 weeks.
-
-
Monitoring: Monitor animal health, body weight, and food and water intake daily.
-
Verification of Adrenal Insufficiency:
-
Withdraw dexamethasone treatment. Note that a washout period may be necessary before testing to avoid interference with cortisol assays.
-
Perform an ACTH stimulation test as described in the theoretical Tetracosactide protocol.
-
A blunted corticosterone response to the ACTH challenge confirms adrenal insufficiency. Basal ACTH levels are also expected to be suppressed.
-
-
Terminal Procedures:
-
Euthanize animals and harvest tissues as previously described.
-
Expect to see a significant reduction in adrenal gland weight in the dexamethasone-treated group compared to vehicle-treated controls.
-
Histological analysis should reveal atrophy of the adrenal cortex, particularly the zona fasciculata and reticularis.
-
Conclusion
While the direct induction of adrenal insufficiency using Tetracosactide remains a theoretical and unestablished method, the principle of receptor desensitization provides a basis for experimental exploration. For researchers requiring a robust and well-characterized model, the induction of AI via chronic administration of exogenous glucocorticoids like dexamethasone is the recommended and widely accepted pharmacological approach. This method effectively suppresses the HPA axis, leading to adrenal atrophy and a state of secondary adrenal insufficiency that is highly relevant for studying the pathophysiology of the disease and for testing novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. ACTH signalling and adrenal development: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Steroidogenesis after Tetracosactide Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide, a synthetic analogue of adrenocorticotropic hormone (ACTH), is a crucial tool for assessing the functionality of the adrenal cortex. It mimics the action of endogenous ACTH, stimulating the adrenal glands to synthesize and secrete steroid hormones, a process known as steroidogenesis. Measuring the steroidogenic response to Tetracosactide stimulation is a cornerstone in diagnosing adrenal insufficiency and in research aimed at understanding adrenal physiology and pathophysiology. This application note provides detailed protocols for performing a Tetracosactide stimulation test and for quantifying the resulting steroid hormone profile, primarily focusing on cortisol and other key steroid intermediates. The methodologies described herein are essential for researchers in endocrinology, clinical diagnostics, and drug development who are investigating adrenal function or the effects of novel therapeutics on steroid hormone production.
The adrenal cortex synthesizes a variety of steroid hormones from a common precursor, cholesterol. These hormones are broadly classified into three groups: glucocorticoids (e.g., cortisol), which are involved in metabolism and immune function; mineralocorticoids (e.g., aldosterone), which regulate electrolyte balance; and adrenal androgens (e.g., DHEA), which have various metabolic roles. The synthesis of these steroids involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[1][2][3] Tetracosactide stimulation provides a dynamic assessment of this entire pathway, and a comprehensive analysis of the steroid profile before and after stimulation can reveal specific enzyme deficiencies or broader adrenal dysfunction.[4][5]
Signaling Pathway of Adrenal Steroidogenesis
The process of steroidogenesis is initiated by the binding of ACTH to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortical cells. This interaction activates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which ultimately increases the activity of key steroidogenic enzymes and enhances the uptake of cholesterol into the mitochondria, the primary site of steroid synthesis. The rate-limiting step is the transport of cholesterol to the inner mitochondrial membrane, a process facilitated by the steroidogenic acute regulatory (StAR) protein.[3]
Experimental Workflow for Tetracosactide Stimulation and Steroid Measurement
The overall workflow involves patient preparation, baseline sample collection, administration of Tetracosactide, and timed post-stimulation sample collection. The collected samples are then processed and analyzed to quantify steroid hormone levels.
Experimental Protocols
Protocol 1: Short Tetracosactide (Synacthen) Stimulation Test
This test is the standard method for assessing adrenal reserve.[6][7][8]
Materials:
-
Tetracosactide (e.g., Synacthen) for injection (250 µg)
-
Sterile saline for injection
-
Syringes and needles for administration
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Pipettes and storage vials
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Patient Preparation: The patient should ideally fast overnight.[9] Certain medications, especially glucocorticoids, can interfere with the test and should be discontinued (B1498344) prior to the test, as advised by a clinician.[8][10][11] The test is typically performed in the morning to account for the diurnal rhythm of cortisol.[10]
-
Baseline Blood Collection (Time = 0 minutes): Draw a baseline blood sample into a serum separator tube. Label the tube with the patient identifier and "T=0".[6][9][12]
-
Tetracosactide Administration: Administer 250 µg of Tetracosactide. This can be given as an intravenous (IV) injection over 2 minutes or as an intramuscular (IM) injection.[6][8][13]
-
Post-Stimulation Blood Collection (Time = 30 and 60 minutes): Draw blood samples at 30 minutes and 60 minutes after the Tetracosactide injection.[6][9][12] Label the tubes accordingly (e.g., "T=30", "T=60").
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1000-2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to labeled cryovials.
-
Store the serum samples at -20°C or -80°C until analysis.
-
Protocol 2: Steroid Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid analysis due to its high specificity and ability to measure multiple analytes simultaneously.[14][15][16]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column suitable for steroid separation (e.g., C18)
-
Internal standards (deuterated versions of the steroids of interest)
-
Organic solvents (e.g., methanol, acetonitrile)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction reagents
-
Calibrators and quality control samples
Procedure:
-
Sample Preparation (Extraction):
-
Thaw serum samples on ice.
-
To a known volume of serum (e.g., 100 µL), add the internal standard mixture.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, for cleaner extracts, use liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the steroids using a gradient elution on the analytical column.
-
Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for each steroid and its internal standard should be used.
-
-
Data Analysis:
-
Generate a calibration curve for each steroid using the calibrator samples.
-
Calculate the concentration of each steroid in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Protocol 3: Cortisol Quantification by Immunoassay
Immunoassays are widely available and are a common method for cortisol measurement, though they may have cross-reactivity with other steroids.[16][17]
Materials:
-
Commercial cortisol immunoassay kit (e.g., ELISA, chemiluminescence immunoassay)
-
Microplate reader or automated immunoassay analyzer
-
Calibrators and controls provided with the kit
-
Wash buffer and other reagents as specified in the kit protocol
Procedure:
-
Sample Preparation: Thaw serum samples and dilute them as required by the kit manufacturer's instructions.[18]
-
Assay Performance: Follow the specific protocol provided with the immunoassay kit. This typically involves:
-
Adding calibrators, controls, and samples to the wells of a microplate.
-
Adding an enzyme-conjugated antibody or tracer.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to generate a colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Measure the signal using a microplate reader or analyzer.
-
Generate a standard curve using the calibrator signals.
-
Determine the cortisol concentration in the samples from the standard curve.
-
Data Presentation
The following tables summarize expected steroid hormone concentrations before and after Tetracosactide stimulation. Note that reference ranges can vary between laboratories and analytical methods.
Table 1: Corticosteroid Response to Tetracosactide (250 µg) Stimulation in Healthy Adults (LC-MS/MS Data)
| Steroid | Pre-ACTH (nmol/L) | Post-ACTH (nmol/L) | Fold Increase (Mean) | Reference |
| Pregnenolone | ~1.5 | ~450 | ~300 | [14] |
| 17α-Hydroxypregnenolone | ~3.0 | ~561 | ~187 | [14] |
| Progesterone | ~0.5 | ~99.5 | ~199 | [14] |
| 17α-Hydroxyprogesterone | ~2.0 | Varies | Varies | [19][20] |
| Deoxycorticosterone | ~0.2 | ~16.4 | ~82 | [14] |
| Corticosterone | ~10 | ~150 | ~15 | [20] |
| 11-Deoxycortisol | ~1.0 | Varies | Varies | [14][20] |
| Cortisol | ~250 | >500-550 | ~1.4-2.0 | [4][20] |
| Cortisone | ~25 | Decreases | Decreases | [19][20] |
Note: Values are approximate and compiled from multiple sources for illustrative purposes. Actual values can vary significantly.
Table 2: Adrenal Androgen (C19 Steroids) Response to Tetracosactide Stimulation in Healthy Women (LC-MS/MS Data)
| Steroid | Pre-ACTH (nmol/L) | Post-ACTH (nmol/L) | Fold Increase (Mean) | Reference |
| DHEA | ~10 | ~210 | ~21 | [21] |
| DHEA-S | ~5000 | ~25000 | ~5 | [21] |
| Androstenedione | ~3 | ~21 | ~7 | [21] |
| 11β-Hydroxyandrostenedione | ~5 | ~25 | ~5 | [21] |
| Testosterone | ~0.5 | ~3.5 | ~7 | [21] |
Note: DHEA-S was analyzed by RIA in the cited study.[21]
Interpretation of Results
A normal response to the short Tetracosactide test is generally defined as a post-stimulation serum cortisol level exceeding a certain cutoff, typically 18-20 µg/dL (500-550 nmol/L).[4] However, these cutoffs are method-dependent, with LC-MS/MS and newer monoclonal antibody immunoassays often yielding lower absolute values and thus requiring revised reference ranges.[19][22][23] A suboptimal cortisol response may indicate primary adrenal insufficiency (Addison's disease) or secondary adrenal insufficiency (due to pituitary or hypothalamic dysfunction).[4][5] Analysis of other steroids can provide more specific diagnostic information. For example, elevated precursors like 17-hydroxyprogesterone are characteristic of congenital adrenal hyperplasia.
References
- 1. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scielo.br [scielo.br]
- 4. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 5. ACTH (Cosyntropin) Stimulation Test [healthline.com]
- 6. youtube.com [youtube.com]
- 7. patient.info [patient.info]
- 8. dhm.com.au [dhm.com.au]
- 9. ucsfhealth.org [ucsfhealth.org]
- 10. pathology.uhsussex.nhs.uk [pathology.uhsussex.nhs.uk]
- 11. mft.nhs.uk [mft.nhs.uk]
- 12. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 13. labcorp.com [labcorp.com]
- 14. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after adrenocorticotropic hormone stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Are serum cortisol measurements by immunoassays reliable?: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Determination of cortisol cut-off limits and steroid dynamics in the ACTH stimulation test: a comparative analysis using Roche Elecsys Cortisol II immunoassay and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The dynamics of a serum steroid profile after stimulation with intravenous ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. New Diagnostic Cutoffs for Adrenal Insufficiency After Cosyntropin Stimulation Using Abbott Architect Cortisol Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Cortisol values during the standard-dose cosyntropin stimulation test: Personal experience with Elecsys cortisol II assay [frontiersin.org]
Application Notes and Protocols for Studying Non-Adrenal Effects of Tetracosactide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is well-known for its diagnostic use in assessing adrenal function. However, a growing body of evidence highlights its significant biological activities independent of the adrenal glands. These non-adrenal effects, primarily mediated through melanocortin receptors (MCRs) present on various cell types, include potent anti-inflammatory, neuroprotective, and antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the non-adrenal effects of tetracosactide acetate.
Mechanism of Non-Adrenal Action
Tetracosactide exerts its non-adrenal effects by binding to and activating melanocortin receptors, a family of five G-protein coupled receptors (GPCRs) designated MC1R through MC5R.[3] These receptors are expressed on a variety of cells outside the adrenal cortex, including immune cells (monocytes, macrophages, T-cells), neurons, and glial cells.[2] Activation of these receptors initiates downstream signaling cascades that modulate inflammatory responses and promote cell survival and tissue protection.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of tetracosactide with melanocortin receptors and its observed non-adrenal effects in a preclinical model.
Table 1: Binding Affinity of Tetracosactide (ACTH(1-24)) for Human Melanocortin Receptors
| Receptor | Binding Affinity (Ki, nM) |
| MC1R | 2.95 ± 1.03 |
| MC3R | 180 ± 40 |
| MC4R | 1500 ± 300 |
| MC5R | >10,000 |
Data from competitive binding assays using [¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]α-MSH as the radioligand in COS-1 cells expressing the respective human melanocortin receptor subtypes.[4]
Table 2: In Vivo Neuroprotective Effects of Tetracosactide in a Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury
| Parameter | Ischemia Group | Tetracosactide Group | p-value |
| Myeloperoxidase (MPO) Levels (U/g tissue) | High | Significantly Reduced | < 0.001 |
| Malondialdehyde (MDA) Levels (nmol/g tissue) | High | Significantly Reduced | = 0.003 |
| Xanthine (B1682287) Oxidase Activity (U/g protein) | High | Significantly Reduced | < 0.001 |
| Caspase-3 Activity (U/L) | High | Significantly Reduced | < 0.001 |
| Catalase Levels (Serum, U/L) | Low | Significantly Increased | < 0.001 |
| Catalase Levels (Tissue, U/g protein) | Low | Significantly Increased | < 0.001 |
| Tarlov Neurological Score | Low | Significantly Improved | < 0.001 |
Data represents the comparison between the ischemia-only group and the group treated with tetracosactide.[1][5] The study demonstrates the significant antioxidant, anti-inflammatory, and anti-apoptotic effects of tetracosactide.
Experimental Protocols
In Vitro Assays
Detailed protocols for in vitro assays specifically using this compound for its non-adrenal effects are not extensively reported in publicly available literature. Therefore, generalized protocols for assessing anti-inflammatory and neuroprotective effects are provided below. Researchers should optimize these protocols, particularly the concentration of tetracosactide, based on the specific cell type and experimental conditions.
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol outlines a general procedure to assess the anti-inflammatory effects of tetracosactide on lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
1. Cell Culture and Seeding:
- Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.
2. Treatment:
- Prepare stock solutions of this compound in sterile, endotoxin-free water or PBS.
- Remove the culture medium and replace it with fresh medium containing various concentrations of tetracosactide. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose.
- Incubate the cells with tetracosactide for 1-2 hours.
3. Stimulation:
- Add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS alone).
- Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
4. Measurement of Inflammatory Markers:
- Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay.
- Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Collect the supernatant and quantify the levels of pro-inflammatory cytokines using commercially available ELISA kits.
5. Data Analysis:
- Calculate the percentage inhibition of NO and cytokine production by tetracosactide compared to the LPS-only control.
- Perform statistical analysis to determine the significance of the observed effects.
Protocol 2: In Vitro Neuroprotection Assay in Neuronal Cells
This protocol provides a general framework for evaluating the neuroprotective effects of tetracosactide against excitotoxicity or oxidative stress in a neuronal cell line (e.g., SH-SY5Y or primary neurons).[8][9]
1. Cell Culture and Differentiation (if applicable):
- Culture the neuronal cell line in the recommended medium. For cell lines like SH-SY5Y, differentiation into a more mature neuronal phenotype may be required (e.g., using retinoic acid).
- Seed the cells into 96-well plates at an appropriate density.
2. Pre-treatment with Tetracosactide:
- Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours) before inducing toxicity.
3. Induction of Neuronal Damage:
- Induce neurotoxicity using an appropriate agent. Common methods include:
- Excitotoxicity: Expose cells to high concentrations of glutamate (B1630785) (e.g., 100 µM) or N-methyl-D-aspartate (NMDA).
- Oxidative Stress: Treat cells with hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide.[8]
- Incubate for a duration sufficient to cause significant cell death in the control group (e.g., 24-48 hours).
4. Assessment of Neuroprotection:
- Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
- Apoptosis: Assess the level of apoptosis using techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
- Neurite Outgrowth: For differentiated neurons, quantify neurite length and branching to assess morphological protection.
5. Data Analysis:
- Compare the cell viability and apoptosis rates in tetracosactide-treated groups to the toxin-only control group.
- Analyze changes in neurite morphology.
- Perform statistical analysis to determine the significance of the neuroprotective effects.
In Vivo Protocol
Protocol 3: Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury
This protocol is based on a published study demonstrating the neuroprotective effects of tetracosactide.[1][10][11][12]
1. Animal Model and Experimental Groups:
- Use adult New Zealand white rabbits.
- Randomize animals into the following groups (n=8 per group):
- Sham Group: Undergoes surgery without aortic occlusion.
- Ischemia Group: Undergoes aortic occlusion and receives a saline infusion.
- Tetracosactide Group: Undergoes aortic occlusion and receives this compound.
- Positive Control Group (Optional): Undergoes aortic occlusion and receives a standard neuroprotective agent (e.g., methylprednisolone).
2. Surgical Procedure for Ischemia-Reperfusion:
- Anesthetize the rabbits according to approved institutional animal care and use committee (IACUC) protocols.
- Perform a midline laparotomy to expose the abdominal aorta.
- Induce spinal cord ischemia by occluding the aorta just below the renal arteries for a defined period (e.g., 15-30 minutes).
- Remove the clamp to allow for reperfusion.
3. Drug Administration:
- Immediately after reperfusion, administer this compound intravenously at a predetermined dose (e.g., 0.1 mg/kg). The saline group receives an equivalent volume of saline.
4. Post-operative Care and Neurological Assessment:
- Provide appropriate post-operative care, including analgesia and monitoring.
- At various time points after reperfusion (e.g., 24, 48, 72 hours), assess hind limb motor function using a standardized scale such as the Tarlov score.
5. Biochemical and Histopathological Analysis:
- At the end of the experiment, euthanize the animals and harvest the spinal cord tissue.
- Biochemical Analysis: Homogenize the tissue and measure levels of:
- Oxidative Stress Markers: Malondialdehyde (MDA), xanthine oxidase, catalase.
- Inflammation Marker: Myeloperoxidase (MPO).
- Apoptosis Marker: Caspase-3 activity.
- Histopathological Analysis: Fix the spinal cord tissue in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess neuronal damage, inflammation, and edema.
6. Data Analysis:
- Compare the neurological scores, biochemical markers, and histopathological findings between the different experimental groups.
- Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the differences.
Mandatory Visualizations
Caption: Signaling pathway of tetracosactide's non-adrenal effects.
Caption: Experimental workflow for studying non-adrenal effects.
Caption: Anti-inflammatory signaling of tetracosactide.
References
- 1. Comparative effects of methylprednisolone and tetracosactide (ACTH1-24) on ischemia/reperfusion injury of the rabbit spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. termedia.pl [termedia.pl]
- 11. The effect of thalidomide on spinal cord ischemia/reperfusion injury in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropathology of experimental spinal cord ischemia in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Competitive ELISA for Tetracosactide Acetate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297) is a synthetic polypeptide that consists of the first 24 amino acids of the natural adrenocorticotropic hormone (ACTH).[1][2] It is primarily used as a diagnostic agent to assess adrenocortical function and for therapeutic purposes in certain autoimmune and inflammatory conditions.[2][3] Tetracosactide stimulates the adrenal cortex to produce and release corticosteroids, including cortisol.[4][5] Given its therapeutic use and potential for misuse as a doping agent in sports, a sensitive and specific method for its detection is crucial.[1][6] This document outlines the development and protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of Tetracosactide acetate in biological samples.
Principle of the Assay
This immunoassay is a competitive ELISA designed for the detection of a small molecule (hapten). The principle relies on the competition between the Tetracosactide in the sample and a fixed amount of enzyme-labeled Tetracosactide for a limited number of binding sites on a specific antibody coated onto a microplate. As the concentration of Tetracosactide in the sample increases, the amount of enzyme-labeled Tetracosactide that binds to the antibody decreases. The resulting color intensity after the addition of a substrate is therefore inversely proportional to the concentration of Tetracosactide in the sample.
References
- 1. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Simultaneous quantification and qualification of synacthen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Tetracosactide Acetate in 3D Adrenal Spheroid Cultures for Advanced Endocrine Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models are revolutionizing preclinical research by offering a more physiologically relevant environment compared to traditional 2D monolayers.[1][2][3] In endocrinology, 3D adrenal spheroids, which mimic the complex architecture and cell-cell interactions of the adrenal cortex, are emerging as powerful tools for studying adrenal physiology, pathophysiology, and for screening novel therapeutic compounds.[1][4][5][6][7] Tetracosactide acetate (B1210297), a synthetic analogue of adrenocorticotropic hormone (ACTH), is a potent stimulator of adrenal steroidogenesis.[8][9][10][11][12] This application note details the use of tetracosactide acetate to stimulate and assess the function of 3D adrenal spheroid cultures, providing a robust platform for endocrine research and drug discovery.
Principle and Applications
Tetracosactide, comprising the first 24 amino acids of human ACTH, binds to the melanocortin-2 receptor (MC2R) on the surface of adrenocortical cells.[11][13] This interaction activates the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, leading to the increased transcription of genes encoding steroidogenic enzymes and subsequently, the synthesis and secretion of adrenal steroids such as cortisol, aldosterone, and various androgens.[13][14][15]
The application of this compound to 3D adrenal spheroid cultures allows for:
-
Functional assessment of adrenal spheroids: Evaluating the steroidogenic capacity and responsiveness of the 3D culture model.
-
Disease modeling: Simulating conditions of ACTH excess, such as in Cushing's disease, to study the cellular and molecular consequences.[15]
-
Drug screening: Identifying compounds that modulate ACTH-stimulated steroidogenesis for the treatment of adrenal disorders.
-
Toxicology studies: Assessing the potential of drug candidates to disrupt adrenal function.
Experimental Data
The following tables present representative quantitative data from studies investigating the effects of this compound on 3D adrenal spheroid cultures.
Table 1: Dose-Dependent Effect of this compound on Cortisol Secretion in H295R Adrenal Spheroids
| This compound Concentration (nM) | Mean Cortisol Concentration (ng/mL) | Standard Deviation (ng/mL) | Fold Change vs. Control |
| 0 (Control) | 50.2 | 4.5 | 1.0 |
| 0.1 | 125.8 | 10.1 | 2.5 |
| 1 | 350.5 | 25.2 | 7.0 |
| 10 | 780.1 | 55.8 | 15.5 |
| 100 | 810.3 | 60.5 | 16.1 |
Table 2: Time-Course of Cortisol Secretion by Adrenal Spheroids Following this compound (10 nM) Stimulation
| Time Point (hours) | Mean Cortisol Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0 | 48.9 | 4.2 |
| 6 | 250.1 | 20.5 |
| 12 | 550.8 | 45.1 |
| 24 | 795.4 | 62.3 |
| 48 | 805.2 | 65.7 |
Table 3: Gene Expression Analysis of Key Steroidogenic Enzymes in Adrenal Spheroids Treated with this compound (10 nM) for 24 Hours
| Gene | Fold Change in mRNA Expression vs. Control | Standard Deviation |
| StAR | 8.5 | 0.9 |
| CYP11A1 | 7.2 | 0.8 |
| CYP17A1 | 6.8 | 0.7 |
| CYP21A2 | 5.9 | 0.6 |
| CYP11B1 | 9.1 | 1.0 |
Signaling Pathways and Experimental Workflow
ACTH Signaling Pathway in Adrenocortical Cells
Caption: ACTH signaling cascade in adrenal cells.
Experimental Workflow for this compound Treatment of 3D Adrenal Spheroids
Caption: Workflow for analyzing tetracosactide effects.
Protocols
Protocol 1: Formation of 3D Adrenal Spheroids (H295R Cell Line)
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Complete growth medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Insulin-Transferrin-Selenium (ITS), and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture H295R cells in a T-75 flask until they reach 80-90% confluency.
-
Aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 150 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂. Spheroids will typically form within 24-72 hours.
-
Culture the spheroids for 3-5 days before initiating treatment, performing a half-medium change every 48 hours.
Protocol 2: this compound Stimulation and Sample Collection
Materials:
-
3D adrenal spheroids (from Protocol 1)
-
This compound stock solution (1 mM in sterile water)
-
Serum-free culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a serial dilution of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (serum-free medium only).
-
Carefully remove 100 µL of the medium from each well containing a spheroid.
-
Add 100 µL of the corresponding this compound dilution or vehicle control to each well.
-
Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours).
-
For Supernatant Collection (Hormone Analysis): a. At each time point, carefully aspirate 150 µL of the supernatant from each well without disturbing the spheroid. b. Transfer the supernatant to a labeled microcentrifuge tube. c. Store the supernatant at -80°C until analysis.
-
For Spheroid Lysis (Gene Expression Analysis): a. After collecting the supernatant, add 200 µL of PBS to wash the spheroid. b. Carefully remove the PBS. c. Add 100 µL of a suitable lysis buffer (e.g., RLT buffer for RNA extraction) to each well. d. Pipette up and down gently to lyse the spheroid. e. Transfer the lysate to a labeled microcentrifuge tube and store at -80°C until RNA extraction.
Protocol 3: Quantification of Cortisol Secretion by ELISA
Materials:
-
Collected supernatant samples
-
Commercially available Cortisol ELISA kit
-
Microplate reader
Procedure:
-
Thaw the supernatant samples on ice.
-
Perform the Cortisol ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding standards, controls, and samples to the antibody-coated microplate, followed by the addition of a horseradish peroxidase (HRP)-conjugated cortisol tracer.
-
After incubation and washing steps, a substrate solution is added, which develops color in proportion to the amount of bound HRP.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cortisol concentration in each sample by interpolating from the standard curve.
Conclusion
The combination of 3D adrenal spheroid cultures with this compound stimulation provides a highly relevant and robust in vitro system for studying adrenal physiology and pharmacology. This model allows for the quantitative assessment of steroidogenic function in a setting that more closely mimics the native adrenal gland. The detailed protocols and representative data herein serve as a valuable resource for researchers aiming to implement this advanced methodology in their studies, ultimately contributing to a deeper understanding of adrenal biology and the development of novel therapeutics for endocrine disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Three Dimensional Models of Endocrine Organs and Target Tissues Regulated by the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of adrenal 3-dimensional spheroid cultures: potential for the treatment of adrenal insufficiency and neurodegenerative diseases [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mims.com [mims.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 15. Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetracosactide Acetate Concentration for Cell Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tetracosactide acetate (B1210297) concentration for cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tetracosactide acetate and how does it work for in vitro cell stimulation?
This compound is a synthetic polypeptide that is identical to the first 24 amino acids of the native adrenocorticotropic hormone (ACTH).[1] It functions by binding to and activating the melanocortin-2 receptor (MC2R), a G protein-coupled receptor primarily expressed on the surface of adrenocortical cells.[1][2] This binding initiates a downstream signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the activation of Protein Kinase A (PKA).[3][4][5][6] This signaling pathway ultimately stimulates the synthesis and secretion of corticosteroids, such as cortisol and corticosterone (B1669441).
Q2: Which cell lines are appropriate for this compound stimulation experiments?
Commonly used cell lines for studying the effects of ACTH and its analogs include:
-
Y-1: A mouse adrenal tumor cell line that is responsive to ACTH and is often used to study steroidogenesis.
-
NCI-H295R: A human adrenocortical carcinoma cell line that can produce a range of steroid hormones. However, it's important to note that this cell line has been reported to have a poor or low response to ACTH due to low expression of the ACTH receptor (MC2R).[2][4][6] Stimulation with forskolin (B1673556) or cAMP analogs is often used as an alternative to bypass the receptor and directly activate the downstream signaling pathway in these cells.[6]
-
Primary adrenocortical cells: These cells, isolated directly from adrenal tissue, provide a more physiologically relevant model but can be more challenging to culture and maintain.[3]
Q3: What is a typical effective concentration range for this compound in vitro?
The optimal concentration of this compound can vary depending on the cell line, its passage number, and the specific experimental endpoint. Based on available literature, a starting point for concentration ranges for ACTH and its analogs are as follows:
| Cell Line/System | Stimulant | Concentration Range | Observed Effect |
| Bovine Adrenocortical Cells | ACTH | 0.01 - 10 nM | Inhibition of DNA synthesis and stimulation of steroid production[3] |
| Rat Adrenocortical Cells | ACTH-(1-24) | 20 - 1000 pg/mL | Stimulation of corticosterone secretion[7] |
| NCI-H295R Cells | ACTH | 50 nM | Decrease in cellular S1P levels[8] |
| NCI-H295R Cells | 8-bromo-cAMP | 0.5 mM | Strongest inhibition of 17,20-lyase activity[3] |
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long should I incubate my cells with this compound?
Incubation time is a critical parameter that should be optimized. Short-term incubations (e.g., 30 minutes to a few hours) are typically sufficient to observe rapid signaling events like cAMP production. Longer incubation times (e.g., 24 to 48 hours) are generally required to measure the accumulation of steroid hormones like cortisol. For instance, in NCI-H295R cells, a 3-hour stimulation with 8Br-cAMP showed a significant effect on lyase activity, while a 24-hour stimulation was used to assess CYP17 RNA levels.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cellular response (e.g., no increase in cortisol or cAMP) | Cell line is not responsive to ACTH: NCI-H295R cells are known to have low MC2R expression.[2][4][6] | - Confirm the ACTH responsiveness of your cell line from the literature or supplier. - For NCI-H295R cells, consider using forskolin (typically 10 µM) or a cAMP analog (e.g., 8-bromo-cAMP) to bypass the receptor and directly stimulate steroidogenesis.[6] |
| Suboptimal this compound concentration: The concentration used may be too low or too high (causing desensitization). | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Incorrect incubation time: The incubation period may be too short to detect the desired endpoint (e.g., steroid production). | - Optimize the incubation time based on the specific cellular response being measured. Refer to the literature for typical time courses. | |
| Cell culture issues: High passage number, poor cell health, or contamination can affect cellular responsiveness. | - Use low-passage cells and ensure they are healthy and free from contamination. - Maintain consistent cell culture conditions. | |
| Reagent degradation: this compound may have degraded due to improper storage or handling. | - Store this compound according to the manufacturer's instructions. - Prepare fresh working solutions for each experiment. | |
| High background signal | Basal steroidogenesis: Some cell lines, like NCI-H295R, have a high basal level of steroid production.[6] | - Include appropriate vehicle-only controls in your experiment. - Consider serum-starving the cells for a period before stimulation to reduce basal activity. |
| Assay interference: Components in the cell culture medium or lysis buffer may interfere with the assay. | - Ensure that your assay is validated for use with your specific sample type. - Run appropriate assay controls. | |
| High variability between replicates or experiments | Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to improve consistency. |
| Pipetting errors: Inaccurate pipetting of this compound or other reagents. | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate reagents and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Assay variability: Inherent variability in the assay used to measure the cellular response. | - Ensure the assay is performed consistently and according to the manufacturer's protocol. - Include positive and negative controls in every assay plate. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound Stimulation of Y-1 Cells
This protocol outlines a general procedure to determine the optimal concentration of this compound for stimulating corticosterone production in Y-1 mouse adrenal cells.
Materials:
-
Y-1 cells
-
Complete growth medium (e.g., F-12K Medium with 15% horse serum and 2.5% fetal bovine serum)
-
Serum-free medium
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Corticosterone ELISA kit
Procedure:
-
Cell Seeding: Seed Y-1 cells into a 24-well plate at a density of 1 x 10^5 cells/well in complete growth medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal steroid production, aspirate the complete growth medium and replace it with serum-free medium. Incubate for 12-24 hours.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 nM).
-
Cell Stimulation: Aspirate the medium from the wells and add 500 µL of the prepared this compound dilutions to the respective wells. Include a vehicle-only control (0 nM).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Corticosterone Measurement: Measure the concentration of corticosterone in the collected supernatants using a corticosterone ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the corticosterone concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: cAMP Assay in this compound-Stimulated Y-1 Cells
This protocol describes a method to measure intracellular cAMP levels in Y-1 cells following stimulation with this compound.
Materials:
-
Y-1 cells
-
Complete growth medium
-
Serum-free medium
-
This compound
-
IBMX (a phosphodiesterase inhibitor, optional but recommended)
-
Cell lysis buffer
-
cAMP immunoassay kit
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment with IBMX (Optional): To prevent the degradation of cAMP, pre-incubate the cells with serum-free medium containing IBMX (e.g., 0.5 mM) for 30 minutes at 37°C.
-
Cell Stimulation: Add this compound to the wells at the desired concentration (determined from the dose-response experiment).
-
Incubation: Incubate the plate at 37°C for a short period, typically 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the cell lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the fold-change in cAMP levels in stimulated cells compared to unstimulated controls.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Development of an Adrenocorticotropin-Responsive Human Adrenocortical Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. NCI-H295R, a Human Adrenal Cortex-Derived Cell Line, Expresses Purinergic Receptors Linked to Ca2+-Mobilization/Influx and Cortisol Secretion | PLOS One [journals.plos.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Stimulation of corticosterone secretion in vitro by brief ACTH exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Cortisol Response to Tetracosactide
Welcome to the technical support center for troubleshooting in vitro experiments involving Tetracosactide (a synthetic analogue of ACTH) and cortisol response. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Tetracosactide in stimulating cortisol production?
A1: Tetracosactide, a synthetic polypeptide containing the first 24 amino acids of ACTH, mimics the action of endogenous ACTH.[1][2] It binds to the Melanocortin-2 Receptor (MC2R) on the surface of adrenocortical cells.[3][4][5] This binding activates a Gs-protein, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Elevated cAMP subsequently activates Protein Kinase A (PKA), which in turn stimulates multiple steps in the steroidogenesis pathway, ultimately leading to the synthesis and secretion of cortisol.[3][5][6] The long-term actions of ACTH also include stimulating the transcription of genes encoding steroidogenic enzymes.[5]
Q2: My adrenal cells are not responding to Tetracosactide stimulation, or the cortisol response is very low. What are the potential causes?
A2: A low or absent cortisol response can stem from several factors. These can be broadly categorized into issues with the cells, the experimental protocol, or the measurement assay. See the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: What is the role of the Melanocortin-2 Receptor Accessory Protein (MRAP)?
A3: MRAP is a small transmembrane protein that is essential for the proper function of the MC2R.[4][7] It is required for the correct trafficking of the MC2R to the cell surface and for its ability to bind to ACTH and signal effectively.[7][8] Absence or mutation of MRAP can lead to a lack of response to ACTH.[4][7]
Q4: Can prolonged exposure to Tetracosactide lead to a reduced cortisol response?
A4: Yes, prolonged or continuous stimulation with ACTH can lead to desensitization of the MC2R.[9][10] This process involves phosphorylation of the receptor, which can uncouple it from the downstream signaling pathway, and internalization of the receptor from the cell surface.[8][10] This results in a diminished cortisol response over time.
Q5: What are the expected cortisol levels after Tetracosactide stimulation in vitro?
A5: The expected cortisol response can vary significantly depending on the cell type (primary cells vs. cell lines), cell health, passage number, and specific experimental conditions. However, a significant, time-dependent increase in cortisol production is expected. For example, in primary adult adrenal cells, a 10 nM ACTH treatment can increase cortisol levels by over 30-fold within 48 hours.[6] See the data tables below for more specific examples.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving issues related to a low cortisol response to Tetracosactide in vitro.
Diagram: Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting a low cortisol response.
Troubleshooting Tables
Table 1: Issues Related to Adrenal Cells
| Potential Problem | Possible Cause | Recommended Solution |
| Low Cell Viability | Contamination (mycoplasma, bacteria, fungi), improper storage of frozen cells, harsh dissociation methods. | Perform a viability assay (e.g., Trypan Blue exclusion). Check for contamination and discard the culture if positive. Optimize cell handling and thawing procedures. |
| High Cell Passage Number | Cell lines can lose their steroidogenic capacity over time and with repeated passaging. | Use cells with a lower passage number. Always record the passage number for each experiment. |
| Low MC2R/MRAP Expression | The specific cell line may have inherently low expression, or expression may have been lost over time. | Verify the expression of MC2R and MRAP using qPCR or Western blotting. Consider using a different adrenal cell line known for robust cortisol production (e.g., NCI-H295R).[11] |
| Cell Culture Conditions | Suboptimal growth medium, serum, or supplements. Incorrect CO2 or temperature levels. | Ensure the use of the recommended medium and supplements for your specific cell type. Regularly calibrate incubators. |
Table 2: Issues Related to Experimental Protocol
| Potential Problem | Possible Cause | Recommended Solution |
| Inactive Tetracosactide | Improper storage (should be refrigerated at 2-8°C and protected from light), incorrect dilution, or expired reagent.[12] | Prepare fresh Tetracosactide solution for each experiment. Verify the storage conditions and expiration date. |
| Suboptimal Stimulation Time | Incubation time may be too short to see a significant increase in cortisol. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal stimulation period for your cell model.[6] |
| Incorrect Tetracosactide Concentration | The concentration used may be on the lower or upper end of the dose-response curve, leading to a suboptimal response. | Perform a dose-response curve with a range of Tetracosactide concentrations (e.g., 0.1 nM to 100 nM) to identify the optimal concentration. |
| Presence of Inhibitors | Components in the culture medium or test compounds may be inhibiting steroidogenesis. | Review all components of the experimental setup for known inhibitors. Run appropriate vehicle controls. |
Table 3: Issues Related to Cortisol Measurement (ELISA)
| Potential Problem | Possible Cause | Recommended Solution |
| Poor Standard Curve | Improper dilution of standards, inaccurate pipetting, or expired kit reagents.[13] | Prepare fresh standards for each assay. Use calibrated pipettes and change tips for each standard.[14] Check the expiration date of the ELISA kit. |
| Low Signal | Insufficient incubation times, incorrect temperature, or inactive HRP conjugate/TMB substrate.[13][15] | Ensure all incubation steps are performed for the recommended duration and at the specified temperature.[14] Bring all reagents to room temperature before use.[16] |
| High Background | Insufficient washing, cross-contamination between wells, or substrate exposed to light.[16] | Ensure thorough washing between steps. Use fresh pipette tips for each well. Protect the substrate from light. |
| Incorrect Sample Dilution | Cortisol levels may be below the detection limit of the assay. | Run a pilot experiment with a range of sample dilutions to determine the optimal dilution factor. |
Quantitative Data Summary
Table 4: Example of Time-Dependent Cortisol Production in Primary Human Adrenal Cells
| Time (hours) | Treatment | Fold Increase in Cortisol (vs. Untreated) |
| 6 | 10 nM ACTH | Significant increase |
| 48 | 10 nM ACTH | > 30-fold |
| Data adapted from a study on primary adult adrenal (AA) cells.[6] |
Table 5: Expected Cortisol Levels in ACTH Stimulation Tests (Clinical Reference)
| Test | Tetracosactide Dose | Time Point | Expected Cortisol Level |
| Short Synacthen Test | 250 µg | 30 and 60 min | > 500 nmol/L (18 µg/dL)[1] |
| Note: These are clinical reference values and may not directly translate to in vitro experiments, but they provide a general benchmark for a robust response. |
Experimental Protocols
Protocol 1: In Vitro Tetracosactide Stimulation of Adrenal Cells
-
Cell Seeding: Plate adrenal cells (e.g., NCI-H295R) in 24-well plates at a density of 200,000 cells per well.[6] Culture in the appropriate growth medium until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal cortisol levels, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to stimulation.
-
Preparation of Tetracosactide: Prepare a stock solution of Tetracosactide in sterile, nuclease-free water or an appropriate buffer. Further dilute to the desired final concentrations in the cell culture medium immediately before use.
-
Stimulation: Remove the old medium from the cells and add the medium containing the desired concentration of Tetracosactide (and appropriate vehicle controls).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant. Centrifuge the supernatant to remove any cell debris.
-
Storage: Store the supernatant at -20°C or -80°C until cortisol measurement.
Protocol 2: Cortisol Measurement by ELISA
-
Kit Preparation: Bring all ELISA kit reagents and samples to room temperature before use.[16]
-
Standard Preparation: Prepare a serial dilution of the cortisol standard according to the kit manufacturer's instructions.
-
Sample Preparation: Dilute the collected cell culture supernatants in the assay buffer provided with the kit to ensure the cortisol concentrations fall within the range of the standard curve.
-
Assay Procedure: Follow the specific steps outlined in the ELISA kit manual. This typically involves adding standards and samples to the antibody-coated plate, followed by the addition of an HRP-conjugated antibody and a substrate solution.
-
Plate Reading: Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Data Analysis: Subtract the average zero standard optical density from all readings. Plot the standard curve and determine the cortisol concentrations in the samples by interpolating from the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Diagram: ACTH/Tetracosactide Signaling Pathway
Caption: The signaling cascade initiated by Tetracosactide binding to MC2R.
Diagram: General Experimental Workflow
Caption: A typical workflow for an in vitro Tetracosactide stimulation experiment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 8. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 9. Impaired desensitization of a mutant adrenocorticotropin receptor associated with apparent constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. file.elabscience.com [file.elabscience.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. biomatik.com [biomatik.com]
Tetracosactide acetate degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of tetracosactide acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for tetracosactide acetate?
A1: this compound is a synthetic polypeptide and should be stored under controlled conditions to maintain its integrity. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[1] Once reconstituted in an aqueous solution, it is advisable to use it immediately. If short-term storage of the solution is necessary, it should be kept at 2-8°C and protected from light.[2][3][4] Repeated freeze-thaw cycles should be avoided as they can lead to aggregation and degradation.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, can occur, leading to fragmentation of the peptide chain. This process is often catalyzed by acidic or basic conditions.
-
Oxidation: The methionine residue at position 4 is susceptible to oxidation, forming methionine sulfoxide (B87167) and, to a lesser extent, methionine sulfone. This can be initiated by exposure to air, light, or trace metal ions.
-
Aggregation: As a peptide, tetracosactide can self-associate to form soluble or insoluble aggregates. This can be influenced by factors such as concentration, pH, temperature, and ionic strength.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the peptide.
Q3: How does pH affect the stability of this compound in solution?
Q4: What are the common impurities found in this compound preparations?
A4: Impurities in this compound can originate from the synthesis process or degradation. Common impurities include:
-
Truncated peptides: Shorter peptide fragments resulting from incomplete synthesis or subsequent degradation.
-
Peptides with residual protecting groups: Incomplete removal of protecting groups used during solid-phase peptide synthesis.
-
Oxidized forms: Primarily methionine sulfoxide derivatives of the main peptide.[9][10]
-
Aggregates: Dimers and higher-order oligomers of the peptide.
Troubleshooting Guide
Problem 1: I am observing a loss of biological activity in my this compound solution over time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation due to improper storage: Storing the solution at room temperature or for extended periods, even when refrigerated, can lead to degradation. | Prepare fresh solutions for each experiment whenever possible. If short-term storage is necessary, store at 2-8°C for no longer than a few hours and protect from light. For longer-term storage, consider aliquoting and freezing at -80°C, but be mindful of the potential for freeze-thaw-induced aggregation. |
| Oxidation of the methionine residue: Exposure to oxygen can lead to the formation of methionine sulfoxide, which may reduce biological activity. | De-gas buffers before use. Consider working in an inert atmosphere (e.g., under nitrogen or argon) if the experiment is particularly sensitive to oxidation. Avoid sources of metal ions, which can catalyze oxidation. |
| Adsorption to container surfaces: Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration in the solution. | Use low-protein-binding tubes and pipette tips. Pre-rinsing surfaces with the experimental buffer may also help to saturate non-specific binding sites. |
Problem 2: My this compound solution appears cloudy or has visible precipitates.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Aggregation: High concentrations, pH near the isoelectric point, or temperature fluctuations can promote peptide aggregation. | Centrifuge the solution to remove insoluble aggregates. For future preparations, consider dissolving the peptide at a lower concentration. Optimize the pH of the buffer to be away from the peptide's isoelectric point. Avoid vigorous vortexing, which can induce aggregation; gentle swirling or pipetting is preferred for dissolution. |
| Poor solubility: The lyophilized powder may not have fully dissolved. | Ensure the peptide is fully dissolved before use. Sonication in a water bath for a short period can aid dissolution, but prolonged sonication should be avoided as it can generate heat and potentially degrade the peptide. |
| Contamination: Bacterial or fungal contamination can cause turbidity. | Use sterile buffers and aseptic techniques when preparing solutions. Filter-sterilize the solution through a 0.22 µm filter if appropriate for the intended application. |
Problem 3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation products: New peaks may correspond to hydrolysis fragments, oxidized forms, or other degradation products. | Compare the chromatogram to that of a freshly prepared standard. If new peaks are present, it indicates degradation. Review storage and handling procedures. Consider performing forced degradation studies to identify the retention times of potential degradation products. |
| Impurities in the starting material: The unexpected peaks may have been present in the initial batch of this compound. | Obtain a certificate of analysis for the batch of this compound to check for known impurities. Analyze a freshly prepared solution of the starting material to establish a baseline chromatogram. |
| Artifacts from sample preparation or the HPLC system: The mobile phase, sample diluent, or contaminants in the HPLC system can introduce extraneous peaks. | Run a blank injection (sample diluent only) to identify any peaks originating from the solvent or system. Ensure the mobile phase is properly prepared and filtered. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and intended to provide a general understanding of the peptide's stability profile. Actual degradation rates will vary depending on the specific formulation, buffer composition, and experimental conditions.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 6.0)
| Temperature (°C) | Storage Duration | Purity (%) | Major Degradant (Hypothetical) |
| 4 | 24 hours | 98.5 | Oxidized Met4 |
| 25 | 8 hours | 92.1 | Oxidized Met4, Hydrolysis products |
| 40 | 4 hours | 85.3 | Hydrolysis products, Oxidized Met4 |
Table 2: Effect of pH on this compound Stability at 25°C
| pH | Incubation Time (hours) | Purity (%) | Major Degradant (Hypothetical) |
| 3.0 | 8 | 88.7 | Hydrolysis products |
| 5.0 | 8 | 94.2 | Oxidized Met4 |
| 7.4 | 8 | 91.5 | Oxidized Met4, Deamidation products |
| 9.0 | 8 | 86.4 | Deamidation and Hydrolysis products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Water for injection or HPLC-grade water
-
pH meter
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in water to a final concentration of 1 mg/mL and add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the lyophilized powder at an elevated temperature (e.g., 80°C) for a specified time. Dissolve in an appropriate solvent before HPLC analysis.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid is typically used.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the main tetracosactide peak.
Protocol 2: Preparation of this compound Solution for In Vitro Bioassay
1. Materials:
-
Lyophilized this compound
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, low-protein-binding pipette tips
-
Sterile, pyrogen-free water or appropriate sterile buffer (e.g., PBS)
2. Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide by adding the required volume of sterile water or buffer to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing to minimize the risk of aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Perform serial dilutions to the final working concentration using the appropriate sterile buffer and low-protein-binding labware.
-
Use the prepared solution immediately for the bioassay.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: A logical approach to troubleshooting common issues.
References
- 1. WO2016138436A2 - Adrenocorticotropic hormone analogue formulations - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 4. emed.ie [emed.ie]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Preventing Tetracosactide acetate batch-to-batch variability
Welcome to the Technical Support Center for Tetracosactide Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tetracosactide acetate and what is its primary mechanism of action?
A1: this compound is a synthetic polypeptide that consists of the first 24 amino acids of the naturally occurring adrenocorticotropic hormone (ACTH).[1][2] It mimics the biological activity of ACTH by stimulating the adrenal cortex to produce and release cortisol and other corticosteroids.[1] The mechanism of action involves binding to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates a G protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates steroidogenesis.[1][3]
Q2: What are the most common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors during and after synthesis:
-
Synthesis-Related Impurities: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can result in truncated (deletion) or elongated (insertion) peptide sequences.[4][5] Residual protecting groups from the synthesis process can also lead to impurities.[5][6]
-
Raw Material Quality: The purity and consistency of the amino acid derivatives and reagents used in the synthesis are critical. Impurities in these starting materials can be incorporated into the final peptide product.[7][8][9]
-
Purification Process: Variations in the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC), can lead to differing impurity profiles between batches.
-
Counter-ion (Acetate) Content: The amount of acetate as a counter-ion can vary between batches, which affects the net peptide content and the overall mass of the product.[10]
-
Storage and Handling: Improper storage conditions, such as exposure to elevated temperatures, humidity, or light, can lead to degradation of the peptide over time.[11][12]
Q3: What are the typical impurities found in this compound batches?
A3: Several types of impurities can be present in this compound preparations. These can be broadly categorized as process-related and degradation-related impurities.
Troubleshooting Guides
Problem 1: High Levels of Truncated or Deletion Peptide Sequences
Symptoms:
-
Lower than expected potency in biological assays.
-
Multiple peaks observed during HPLC analysis with lower molecular weights than the main product.
Possible Causes:
-
Incomplete Amino Acid Coupling: The coupling reaction during SPPS may not have gone to completion, leaving a portion of the growing peptide chains unreacted in that cycle.
-
Steric Hindrance: Certain amino acid couplings can be more difficult due to the size and chemical nature of the amino acid side chains.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chain.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Increase Coupling Time: Extend the reaction time for the coupling step.
-
Double Coupling: Repeat the coupling step for problematic amino acids or for all residues to ensure complete reaction.
-
Choice of Coupling Reagent: Use a more efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
-
Improve Resin Swelling:
-
Ensure the resin is adequately swelled in a suitable solvent (e.g., dimethylformamide - DMF) before starting the synthesis.
-
-
Monitor Coupling Completion:
-
Perform a Kaiser (ninhydrin) test after each coupling step to check for the presence of free primary amines. A positive test indicates incomplete coupling.
-
Problem 2: Presence of Impurities with Higher Molecular Weight
Symptoms:
-
Peaks with higher mass-to-charge ratios detected by mass spectrometry.
-
Unexpected side reactions observed in biological assays.
Possible Causes:
-
Incomplete Deprotection: Failure to completely remove protecting groups (e.g., Boc, Fmoc) from the N-terminus or amino acid side chains.[5][6]
-
Insertion Sequences: Accidental double addition of an amino acid during a coupling step.[4]
-
Side-Chain Modifications: Unwanted chemical modifications of reactive amino acid side chains.
Troubleshooting Steps:
-
Optimize Deprotection:
-
Extend the deprotection reaction time.
-
Use fresh deprotection reagents.
-
For Fmoc chemistry, ensure the piperidine (B6355638) solution in DMF is fresh.
-
-
Review Synthesis Protocol:
-
Carefully check the synthesis protocol to ensure the correct equivalents of amino acids and coupling reagents are being used to avoid double additions.
-
-
Purification Strategy:
-
Optimize the HPLC purification gradient to improve the separation of the desired peptide from higher molecular weight impurities.
-
Data Presentation
Table 1: Common Impurities in this compound and their Characterization
| Impurity Type | Description | Typical Analytical Observation (LC-MS) |
| Truncated Sequences | Peptides missing one or more amino acids from the N-terminus. | Peaks with lower molecular weight than Tetracosactide. |
| Deletion Sequences | Peptides missing one or more amino acids from within the sequence. | Peaks with lower molecular weight than Tetracosactide. |
| Insertion Sequences | Peptides with one or more extra amino acids.[4] | Peaks with higher molecular weight than Tetracosactide. |
| Residual Protecting Groups | Peptides with synthesis protecting groups (e.g., Boc, tBu) still attached.[5][6] | Peaks with higher molecular weight, corresponding to the mass of the protecting group. |
| Oxidized Peptides | Oxidation of susceptible amino acids like Methionine. | A mass increase of 16 Da per oxidized Met residue. |
| Deamidated Peptides | Deamidation of Asparagine or Glutamine residues. | A mass increase of 1 Da. |
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below.[13] | Reduces the rate of chemical degradation. |
| Humidity | Store in a dry environment, preferably with a desiccant.[13] | Minimizes hydrolysis and other moisture-mediated degradation.[11][12] |
| Light | Protect from light by using amber vials or storing in the dark.[11][12] | Prevents photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). | Reduces oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
Objective: To determine the purity of a this compound batch and quantify impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in mobile phase A to a final concentration of 1 mg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Method:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 95 35 95 40 5 | 45 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Identify and quantify any impurity peaks.
-
Protocol 2: In Vitro Bioactivity Assessment - ACTH Stimulation Test
Objective: To assess the biological activity of a this compound batch by measuring cortisol production in adrenal cells.
Materials:
-
Adrenal cell line (e.g., Y-1 mouse adrenal tumor cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
This compound batch to be tested
-
Reference standard this compound
-
Cortisol ELISA kit
Procedure:
-
Cell Culture:
-
Culture Y-1 cells in DMEM/F12 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Plating:
-
Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Stimulation:
-
Prepare serial dilutions of the test this compound batch and the reference standard in serum-free medium.
-
Wash the cells with serum-free medium.
-
Add the this compound dilutions to the respective wells. Include a negative control (medium only).
-
Incubate for 2 hours at 37°C.
-
-
Cortisol Measurement:
-
Collect the cell culture supernatant from each well.
-
Measure the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve for both the test batch and the reference standard.
-
Compare the EC50 values to determine the relative potency of the test batch.
-
Mandatory Visualization
Caption: ACTH (Tetracosactide) signaling pathway in an adrenal cortex cell.
References
- 1. polypeptide.com [polypeptide.com]
- 2. researchgate.net [researchgate.net]
- 3. ACTH receptor - Wikipedia [en.wikipedia.org]
- 4. Neuropharmacology [personal.utdallas.edu]
- 5. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 9. pharma.basf.com [pharma.basf.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. fda.gov [fda.gov]
- 12. testmenu.com [testmenu.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Cross-reactivity issues with Tetracosactide acetate antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetracosactide acetate (B1210297) antibodies.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving Tetracosactide acetate antibodies, focusing on unexpected cross-reactivity.
Issue 1: High background or false positive signals in an immunoassay.
-
Question: My ELISA/Western blot is showing a high background signal, or I'm detecting a signal in my negative control samples. What could be the cause?
-
Answer: High background or false positive signals can arise from several factors related to antibody specificity and cross-reactivity.
-
Cross-reactivity with endogenous ACTH: Tetracosactide is a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH). Antibodies raised against Tetracosactide are highly likely to cross-react with endogenous full-length ACTH (1-39) and other fragments.[1][2] If your samples contain endogenous ACTH, this will be detected by the antibody, leading to a positive signal.
-
Cross-reactivity with other POMC-derived peptides: ACTH is derived from a precursor protein called pro-opiomelanocortin (POMC). Other peptides derived from POMC, such as α-melanocyte-stimulating hormone (α-MSH) and β-endorphin, share some sequence homology with ACTH and could potentially cross-react with the antibody.[3][4]
-
Non-specific binding: The antibody may be binding non-specifically to other proteins or components in your sample matrix or on the assay plate.
-
Contamination: Reagents or samples may be contaminated with Tetracosactide or ACTH.
-
Troubleshooting Steps:
-
Confirm Cross-Reactivity:
-
Run a competition assay by pre-incubating your antibody with an excess of full-length ACTH (1-39) before adding it to your sample. A significant reduction in signal will confirm cross-reactivity with endogenous ACTH.
-
Test the antibody against a panel of related peptides, including α-MSH, β-endorphin, and other ACTH fragments, to determine the extent of cross-reactivity.
-
-
Optimize Assay Protocol:
-
Increase Washing Steps: More stringent and numerous washing steps can help reduce non-specific binding.
-
Use a Blocking Agent: Ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat milk) to block non-specific binding sites on your plate or membrane.
-
Adjust Antibody Concentration: Titrate your primary antibody to find the optimal concentration that maximizes the specific signal while minimizing background.
-
-
Sample Preparation:
-
For applications requiring the specific detection of Tetracosactide in biological samples, it may be necessary to remove endogenous ACTH. This can be achieved through methods like cation-exchange chromatography prior to the immunoassay.[5]
-
Issue 2: Inconsistent or lower-than-expected signal.
-
Question: My signal is weak or varies significantly between replicates. What could be the problem?
-
Answer: Inconsistent or weak signals can be due to issues with the antibody, the assay setup, or the sample itself.
-
Poor antibody affinity: The antibody may have a low binding affinity for Tetracosactide, resulting in a weak signal.
-
Antibody degradation: Improper storage or handling of the antibody can lead to a loss of activity.
-
Matrix effects: Components in your sample matrix (e.g., plasma, serum) may interfere with the antibody-antigen binding.
-
Incorrect buffer conditions: The pH, ionic strength, or presence of detergents in your buffers can affect antibody binding.
-
Troubleshooting Steps:
-
Validate Antibody Performance:
-
Run a standard curve with known concentrations of this compound to ensure the antibody is performing as expected.
-
If possible, use a positive control sample containing a known amount of Tetracosactide.
-
-
Optimize Assay Conditions:
-
Buffer Optimization: Test different buffer formulations to see if they improve the signal.
-
Incubation Times: Increase the incubation times for the primary antibody and/or the detection antibody to allow for optimal binding.
-
-
Address Matrix Effects:
-
Sample Dilution: Diluting your samples can sometimes reduce the concentration of interfering substances.
-
Spike and Recovery Experiment: Add a known amount of Tetracosactide to your sample matrix and measure the recovery to assess the extent of matrix interference.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to ACTH?
A1: this compound is a synthetic polypeptide that consists of the first 24 amino acids of the N-terminal sequence of human adrenocorticotropic hormone (ACTH). Endogenous ACTH is a 39-amino acid peptide. Due to this high degree of structural similarity, antibodies developed against Tetracosactide are expected to show significant cross-reactivity with endogenous ACTH.[1][2][5]
Q2: What are the main cross-reactants I should be concerned about when using a this compound antibody?
A2: The primary cross-reactant of concern is endogenous full-length ACTH (1-39). Other potential cross-reactants include fragments of ACTH and other peptides derived from the same precursor molecule, pro-opiomelanocortin (POMC), such as α-MSH and β-endorphin.
Q3: How can I quantitatively measure the cross-reactivity of my this compound antibody?
A3: Several techniques can be used to quantify cross-reactivity:
-
Competitive ELISA: This is a common method where you measure the concentration of Tetracosactide that causes a 50% inhibition of the maximal signal (IC50) and compare it to the IC50 values of potential cross-reactants. The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (IC50 of Tetracosactide / IC50 of cross-reactant) x 100.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that can directly measure the binding kinetics (association and dissociation rates) and affinity (KD) of your antibody to Tetracosactide and potential cross-reactants.[5][6][7] This provides a more detailed and quantitative assessment of cross-reactivity.
Q4: Where can I find data on the cross-reactivity of this compound antibodies?
A4: Cross-reactivity data is often provided in the technical datasheets of commercially available antibody kits. However, it is always recommended to validate the antibody's specificity and cross-reactivity in your own experimental setup.
Data Presentation
The following tables summarize the expected cross-reactivity profiles for a typical anti-ACTH antibody that recognizes the N-terminal region, and therefore would also recognize Tetracosactide.
Table 1: Cross-Reactivity of an Anti-ACTH Antibody in a Sandwich ELISA
| Substance | Cross-Reactivity (%) |
| ACTH (Fragment 1-24) / Tetracosactide | 100% (by definition) |
| ACTH (Fragment 1-10) | <0.001% |
| ACTH (Fragment 18-39) | <0.001% |
Data adapted from a commercial ACTH ELISA kit datasheet where the antibody recognizes the full-length ACTH. This demonstrates that antibodies targeting the full ACTH molecule may not cross-react with smaller fragments, while an antibody generated against the 1-24 fragment (Tetracosactide) will recognize the full-length molecule.
Table 2: Potential Cross-Reactants for this compound Antibodies
| Potential Cross-Reactant | Rationale for Potential Cross-Reactivity | Expected Cross-Reactivity |
| ACTH (1-39) | Tetracosactide is the 1-24 sequence of ACTH. | High |
| Pro-opiomelanocortin (POMC) | Precursor protein containing the ACTH sequence. | Moderate to High |
| α-Melanocyte-Stimulating Hormone (α-MSH) | Shares the first 13 amino acids with ACTH. | Low to Moderate |
| β-Endorphin | Derived from the same precursor (POMC). | Low |
| Corticotropin-Like Intermediate Peptide (CLIP) | ACTH fragment (18-39). | Low |
Note: Specific quantitative cross-reactivity data for this compound antibodies against all POMC-derived peptides is not consistently available and should be determined empirically.
Experimental Protocols
1. Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of a this compound antibody with potential cross-reactants.
Materials:
-
96-well high-binding ELISA plates
-
This compound standard
-
Potential cross-reactants (e.g., ACTH 1-39, α-MSH)
-
This compound primary antibody
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a Tetracosactide-protein conjugate (e.g., Tetracosactide-BSA) at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the Tetracosactide standard and each potential cross-reactant.
-
In separate tubes, mix the diluted standards/cross-reactants with a fixed, optimized concentration of the Tetracosactide primary antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody-antigen mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody at an optimized dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the concentration for Tetracosactide and each cross-reactant. Determine the IC50 for each. Calculate the percent cross-reactivity.
2. Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis
This protocol outlines a general procedure for assessing the binding kinetics and affinity of a this compound antibody.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound antibody (ligand)
-
This compound and potential cross-reactants (analytes)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the this compound antibody at an appropriate concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound and each potential cross-reactant in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Include a buffer-only injection as a blank.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte from the antibody surface. Ensure the surface can be fully regenerated without damaging the immobilized antibody.
-
-
Data Analysis:
-
Subtract the blank sensorgram from the analyte sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for Tetracosactide and the cross-reactants to quantify the differences in binding affinity.
-
Visualizations
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Logical flowchart for troubleshooting immunoassay issues.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Spontaneous and tetracosactide-induced anti-ACTH antibodies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide hormones acth: Topics by Science.gov [science.gov]
- 4. Pro-opiomelanocortin-derived peptides (ACTH/beta-endorphin/alpha-MSH) in brainstem baroreceptor areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. criver.com [criver.com]
Technical Support Center: Tetracosactide Acetate Solubility and Handling
For researchers, scientists, and drug development professionals, ensuring the proper dissolution and stability of Tetracosactide acetate (B1210297) is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when preparing Tetracosactide acetate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The reported solubility of this compound in water varies, with some sources describing it as freely soluble and others as sparingly soluble[1][2]. One supplier indicates a solubility of ≥ 100 mg/mL in water and ≥ 50 mg/mL in PBS[3]. This variability may depend on the specific salt form and purity of the peptide. It is always recommended to start with a small amount of the peptide to test its solubility in your specific buffer system before proceeding with larger quantities.
Q2: My this compound is not dissolving completely in water or buffer. What can I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Agitation and Warming: Gently vortex or sonicate the solution. Warming the solution slightly can also aid dissolution, but avoid excessive heat which could degrade the peptide.
-
pH Adjustment: this compound is a peptide and its solubility can be pH-dependent. For basic peptides, dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help. Conversely, acidic peptides may dissolve better in a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
Use of Co-solvents: For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) before adding the aqueous buffer can be effective. However, be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells at higher concentrations.
Q3: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS)?
A3: Yes, this compound is reported to be soluble in PBS at a concentration of ≥ 50 mg/mL[3]. When preparing, it is advisable to add the PBS to the lyophilized peptide and gently agitate to dissolve.
Q4: How can I prevent precipitation of this compound when diluting a stock solution?
A4: Precipitation upon dilution of a stock solution (e.g., a DMSO stock) into an aqueous buffer is a common issue. To mitigate this, add the stock solution dropwise to the aqueous buffer while gently stirring. This gradual dilution helps to keep the peptide in solution.
Q5: What is the best way to store this compound solutions?
A5: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store the aliquots at -20°C or -80°C. The stability of this compound in solution can vary depending on the solvent and storage conditions.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Incomplete dissolution or aggregation. | - Gently warm the solution while stirring. - Use sonication to aid dissolution. - If using a co-solvent like DMSO, ensure the final concentration in the aqueous buffer is low enough to maintain solubility. |
| Loss of Peptide Activity | Degradation due to improper storage or handling. | - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -20°C or -80°C. - Protect from light. |
| Inconsistent Experimental Results | Inaccurate concentration due to incomplete dissolution or aggregation. | - Ensure the peptide is fully dissolved before use. - Centrifuge the solution to pellet any undissolved material before taking the supernatant for your experiment. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Reference |
| Water | ≥ 100 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS) | ≥ 50 mg/mL | [3] |
Experimental Protocols
Protocol for Preparing a this compound Solution for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing a this compound solution. It is important to optimize the protocol for your specific experimental needs.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
(Optional) Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and your chosen solvent to come to room temperature before use.
-
Initial Dissolution (if necessary):
-
For direct aqueous dissolution: Add the desired volume of sterile water or PBS to the vial containing the lyophilized peptide.
-
For dissolution with a co-solvent: Add a minimal amount of DMSO to the vial to dissolve the peptide, creating a concentrated stock solution.
-
-
Vortex/Sonicate: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Dilution:
-
If dissolved directly in aqueous buffer: Proceed to dilute to your final working concentration using your cell culture medium or experimental buffer.
-
If using a DMSO stock: Slowly add the DMSO stock solution dropwise to your cell culture medium or experimental buffer while gently stirring to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).
-
-
Sterilization (Optional): If required for your application, filter the final solution through a 0.22 µm sterile filter.
-
Use Immediately or Store: It is best to use the solution immediately. If storage is required, aliquot into single-use tubes and store at -20°C or -80°C.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing this compound
Caption: A flowchart outlining the steps for dissolving lyophilized this compound.
This compound Signaling Pathway via MC4R
Caption: The signaling cascade initiated by this compound binding to the MC4R.
References
Technical Support Center: Addressing Tetracosactide Acetate Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding Tetracosactide acetate (B1210297) resistance in experimental cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Tetracosactide acetate and how does it work?
This compound is a synthetic polypeptide that consists of the first 24 amino acids of the adrenocorticotropic hormone (ACTH).[1] It functions as a diagnostic agent to assess adrenocortical function.[1][2] Its primary mechanism of action involves binding to the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor predominantly expressed on the surface of adrenal cortex cells.[3] This binding activates a signaling cascade that leads to the production of corticosteroids, such as cortisol.[1][3]
Q2: My cell line is not responding to this compound treatment. What are the potential reasons for this resistance?
Resistance to this compound can arise from several molecular factors:
-
Defects in the Melanocortin 2 Receptor (MC2R):
-
Low or absent MC2R expression: The cell line may not transcribe or translate the MC2R gene, leading to a lack of the receptor on the cell surface. This has been observed in mutant Y1 adrenal cell lines (Y6 and OS3).[4][5] Some adrenocortical carcinoma (ACC) cell lines, like MUC-1 and TVBF-7, also exhibit very low levels of MC2R expression compared to sensitive lines like NCI-H295R.[6][7][8]
-
Mutations in the MC2R gene: Genetic mutations can result in a non-functional receptor that cannot bind to this compound or transduce the signal.[3] Over 40 mutations in the MC2R gene have been identified as a cause of familial glucocorticoid deficiency.[3]
-
-
Issues with the MC2R Accessory Protein (MRAP):
-
Low or absent MRAP expression: MRAP is crucial for the proper trafficking of MC2R to the cell membrane and for its function.[9][10] Without MRAP, MC2R remains trapped within the cell and cannot be activated by this compound.
-
Mutations in the MRAP gene: Similar to MC2R, mutations in the MRAP gene can lead to a non-functional accessory protein, resulting in ACTH resistance.[11]
-
-
Defects in Downstream Signaling Pathways:
Q3: Which cell lines are recommended for studying this compound sensitivity and resistance?
-
Sensitive/Responsive:
-
Resistant/Unresponsive:
-
MUC-1: A human adrenocortical carcinoma cell line known for its resistance to various treatments and low expression of MC2R.[6][7][8]
-
TVBF-7: A human adrenocortical carcinoma cell line that is unresponsive to ACTH stimulation.[6][7]
-
Y1 mutant cell lines (Y6 and OS3): Mouse adrenocortical cell lines that are resistant to ACTH due to a lack of MC2R expression.[4][5]
-
Troubleshooting Guides
This section provides a structured approach to identifying the cause of this compound resistance in your cell line.
Problem 1: Reduced or Absent Steroidogenic Response to this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low or absent MC2R expression | 1. Quantitative PCR (qPCR): Measure the mRNA expression level of MC2R. 2. Western Blot: Analyze the protein expression of MC2R. | Sensitive Cells: Detectable MC2R mRNA and protein. Resistant Cells: Very low or undetectable MC2R mRNA and protein. |
| Low or absent MRAP expression | 1. Quantitative PCR (qPCR): Measure the mRNA expression level of MRAP. 2. Western Blot: Analyze the protein expression of MRAP. | Sensitive Cells: Detectable MRAP mRNA and protein. Resistant Cells: Very low or undetectable MRAP mRNA and protein. |
| Defective downstream signaling | cAMP Assay: Measure the intracellular cyclic AMP (cAMP) levels in response to this compound and a direct adenylyl cyclase activator (e.g., Forskolin). | Intact Pathway: Both this compound and Forskolin increase cAMP levels. Receptor-Level Resistance: Forskolin increases cAMP, but this compound does not. Downstream Defect: Neither Forskolin nor this compound increase cAMP levels. |
Data Presentation: Gene Expression in Sensitive vs. Resistant Cell Lines
The following table summarizes typical relative gene expression profiles in ACTH-sensitive and -resistant adrenocortical cell lines.
| Gene | NCI-H295R (Sensitive) | MUC-1 (Resistant) | TVBF-7 (Resistant) | Fold Change (Resistant vs. Sensitive) |
| MC2R | 1.0 | ~0.004[6] | ~3.0[6] | MUC-1: ~ -250TVBF-7: ~ +3 |
| MRAP | 1.0 | Low | Low | Significantly lower in resistant lines |
| CYP11A1 | 1.0 | Variable | Variable | Dependent on specific cell line |
| StAR | 1.0 | Low | Low | Generally lower in resistant lines |
Note: The fold changes are illustrative and can vary between experiments. The TVBF-7 cell line presents a unique case of high basal MC2R mRNA but unresponsiveness to ACTH, suggesting post-transcriptional or other regulatory defects.
Problem 2: Establishing a this compound-Resistant Cell Line
For researchers wishing to develop their own resistant cell line model, the following workflow is recommended.
Key Experimental Protocols
Determination of IC50 for this compound
This protocol outlines the use of a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Parental and suspected resistant cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium.
-
Treatment: Remove the old medium and add the medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (typically 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol allows for the quantification of mRNA levels of key genes involved in this compound response.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (MC2R, MRAP, StAR, CYP11A1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Data Acquisition: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.
Western Blot for Protein Expression Analysis
This protocol is for detecting the protein levels of MC2R and MRAP.
Materials:
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MC2R and MRAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
cAMP Assay
This protocol measures the intracellular accumulation of cAMP, a key second messenger in the this compound signaling pathway.
Materials:
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Sensitive and resistant cell lines
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay buffer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Pre-treatment: Incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Stimulation: Treat the cells with different concentrations of this compound or Forskolin for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to measure the cAMP concentration.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the dose-response curve.
Signaling Pathway and Resistance Mechanisms
The following diagram illustrates the this compound signaling pathway and highlights the points where resistance can occur.
References
- 1. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciencesutc.co.uk [lifesciencesutc.co.uk]
- 3. MC2R gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Anthocyanin-Rich Blackcurrant Pomace Mitigates Oxidative Stress and Affects Steroid Metabolism in the Testes of Rats Exposed to Silver Nanoparticles [mdpi.com]
- 5. Frontiers | Stability and Turnover of the ACTH Receptor Complex [frontiersin.org]
- 6. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An update on adrenocortical cell lines of human origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. Frontiers | Melanocortin receptor accessory proteins in adrenal disease and obesity [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
Minimizing non-specific binding of Tetracosactide acetate
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing non-specific binding of Tetracosactide acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Tetracosactide acetate and what is its primary mechanism of action?
This compound, also known as cosyntropin, is a synthetic polypeptide that is functionally equivalent to the first 24 amino acids of the naturally occurring adrenocorticotropic hormone (ACTH).[1][2] Its primary mechanism of action is to bind to and activate the melanocortin-2 receptor (MC2R) on the surface of adrenocortical cells.[1][3] This binding initiates an intracellular signaling cascade that leads to an increase in cyclic AMP (cAMP) levels, which in turn stimulates the synthesis and release of corticosteroids, most notably cortisol, from the adrenal gland.[1][4]
Q2: What are the common research applications of this compound?
This compound is a crucial tool in endocrine research, primarily for assessing the functional capacity of the adrenal cortex.[1] It is widely used in diagnostic tests for adrenal insufficiency, such as Addison's disease.[3][4] Beyond diagnostics, its ability to stimulate endogenous cortisol production makes it a valuable compound for research in neurology, rheumatology, and inflammatory conditions.[1]
Q3: What is non-specific binding (NSB) and why is it a concern when working with this compound?
Non-specific binding (NSB) refers to the binding of a molecule, in this case, this compound, to unintended targets or surfaces in an experimental setup.[5][6] This can include binding to container walls, other proteins, or cellular components that are not the intended MC2R. NSB is a significant concern because it can lead to inaccurate experimental results, such as false positives or negatives, high background signals, and reduced assay sensitivity.[5][7] As a peptide, this compound can be prone to NSB due to its physicochemical properties, including charge and hydrophobicity.[8]
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides systematic steps to identify and mitigate non-specific binding of this compound in your experiments.
Problem: High background signal or inconsistent results in my assay.
High background or variability can often be attributed to non-specific binding of this compound. The following troubleshooting steps can help address this issue.
Step 1: Optimize Blocking Procedures
Blocking unoccupied sites on a solid phase (e.g., microplate wells) is critical to prevent non-specific adsorption.
-
Initial Recommendation: Use a standard blocking buffer containing 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
Troubleshooting:
-
Ineffective Blocking: If background remains high, try different blocking agents. Commercial, chemically modified blocking buffers may be more effective than protein-based ones.
-
Cross-reactivity: Ensure the blocking agent does not cross-react with other components of your assay.
-
Step 2: Adjust Buffer Composition
The composition of your assay buffer can significantly influence non-specific interactions.
-
Initial Recommendation: Start with a standard physiological buffer (e.g., PBS at pH 7.4).
-
Troubleshooting:
-
Ionic Strength: Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) to disrupt electrostatic interactions that can cause NSB.[9]
-
pH: The charge of this compound is pH-dependent. Empirically test a range of pH values around the physiological norm (e.g., pH 7.0-8.0) to find the optimal condition for minimizing NSB while maintaining specific binding.[9]
-
Additives: Include low concentrations (0.05-0.1%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your wash and assay buffers to reduce hydrophobic interactions.[9]
-
Step 3: Consider the Assay Surface
The type of plastic or surface used in your experimental setup can contribute to NSB.
-
Initial Recommendation: Use standard polystyrene plates for initial experiments.
-
Troubleshooting:
-
Surface Chemistry: If NSB persists, consider using plates with different surface modifications, such as low-binding plates or those with hydrophilic coatings.
-
Material: For critical applications, glass or siliconized surfaces may exhibit lower non-specific peptide binding compared to some plastics.[8]
-
Step 4: Pre-incubation and Sample Dilution Strategies
For complex biological samples, components in the matrix can interfere with the assay.
-
Initial Recommendation: Dilute samples in an appropriate assay buffer.
-
Troubleshooting:
-
Matrix Effects: If working with serum or plasma, consider a pre-incubation step where the sample is incubated with a biotinylated capture reagent before being added to a streptavidin-coated plate. This can reduce non-specific binding of sample components to the plate surface.[10]
-
Diluent Composition: Utilize commercially available sample diluents designed to minimize matrix effects and non-specific binding.
-
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunoassays
-
Prepare Blocking Buffer: Dissolve 1g of Bovine Serum Albumin (BSA) in 100 mL of Phosphate-Buffered Saline (PBS) for a 1% BSA solution. Filter sterilize if necessary.
-
Coating: If applicable, coat the microplate wells with your capture antibody or antigen according to your specific protocol.
-
Washing: Wash the wells three times with 200 µL of PBS.
-
Blocking: Add 200 µL of 1% BSA in PBS to each well.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with 200 µL of PBS containing 0.05% Tween-20 (PBST) before adding your this compound sample.
Protocol 2: Buffer Optimization for Reduced Non-Specific Binding
-
Prepare a Series of Buffers:
-
Salt Concentration: Prepare PBS with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).
-
pH: Prepare PBS adjusted to different pH values (e.g., 7.0, 7.4, 8.0).
-
Surfactant: Prepare PBS with 0.05% Tween-20.
-
-
Assay Performance: Run your standard assay in parallel using each of these buffer variations for your sample and this compound dilutions.
-
Analysis: Compare the signal-to-noise ratio for each condition. The optimal buffer will yield the highest specific signal with the lowest background.
Quantitative Data Summary
Table 1: Effect of Buffer Additives on Non-Specific Binding of a Peptide
| Buffer Additive | Concentration | Result | Reference |
| Bovine Serum Albumin (BSA) | 1% | Shields analyte from charged surfaces and non-specific protein interactions. | [9] |
| Tween-20 | 0.05 - 0.1% | Disrupts hydrophobic interactions between the analyte and surfaces. | [9] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Shields charged proteins from interacting with surfaces. | [9] |
Visualizations
Caption: Signaling pathway of this compound in an adrenocortical cell.
References
- 1. This compound [benchchem.com]
- 2. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 3. bachem.com [bachem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. researchgate.net [researchgate.net]
- 8. e-b-f.eu [e-b-f.eu]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. tandfonline.com [tandfonline.com]
Interpreting unexpected results from Tetracosactide stimulation
This guide is intended for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results from Tetracosactide stimulation experiments.
Troubleshooting Guide
This section addresses specific unexpected outcomes in a question-and-answer format.
Question: What does a suboptimal or absent cortisol response to Tetracosactide stimulation indicate?
Answer: A failure to see a significant rise in cortisol levels post-stimulation is the classic indicator of adrenal insufficiency. The expected response is [1][2]a post-stimulation cortisol level greater than 18-20 μg/dL (or 500-550 nmol/L). A suboptimal response sug[3][4][5]gests the adrenal glands are not functioning correctly. This can be categorized as:
-
Primary Adrenal Insufficiency (e.g., Addison's Disease): The adrenal glands themselves are damaged and cannot produce cortisol, even when stimulated by ACTH. In this case, baseline ACTH levels would be high.
-
Secondary Adrenal I[3][6]nsufficiency: The pituitary gland does not produce enough ACTH, leading to atrophy of the adrenal glands over time. Consequently, they lose t[3]heir ability to respond to a sudden stimulus like Tetracosactide. In this scenario, baselin[6]e ACTH levels would be low or inappropriately normal.
It's important to note t[7]hat in the very early stages of secondary adrenal insufficiency, the adrenal glands may not have fully atrophied and might still show a normal response to the test.
Question: What if aldo[3][8]sterone levels do not increase after Tetracosactide stimulation, but cortisol levels respond normally?
Answer: This is known as a dissociated response and can point towards specific conditions. While Tetracosactide (a synthetic ACTH) primarily stimulates cortisol production, it also has a minor effect on aldosterone (B195564).
-
Primary Hypoaldoste[3]ronism: A blunted or absent aldosterone response, especially with a low baseline, can indicate primary hypoaldosteronism.
-
Secondary Adrenal I[3]nsufficiency: In some cases of secondary adrenal insufficiency, there can be a greater impairment in the secretion of adrenal androgens (like DHEA) and a less pronounced effect on aldosterone compared to cortisol.
Question: What could a[9]n exaggerated cortisol response to Tetracosactide stimulation suggest?
Answer: An unusually high cortisol response might be indicative of:
-
Cushing's Syndrome: While the test is primarily for insufficiency, an exaggerated response can sometimes be seen in Cushing's syndrome, a condition characterized by excess cortisol. Further specific testing [1]would be required for a definitive diagnosis.
-
Adrenal Tumors: Certain adrenal tumors can lead to an overproduction of cortisol in response to ACTH stimulation.
Question: What if base[10]line cortisol is high and does not increase significantly after stimulation?
Answer: This pattern can be complex to interpret. A high baseline cortisol could be due to:
-
Chronic Stress: The body's natural stress response elevates cortisol.
-
Cushing's Syndrome: The adrenal glands are already producing cortisol at a high rate, so the additional stimulation from Tetracosactide has little effect.
-
Interfering Substances: Certain medications like estrogens, spironolactone, or corticosteroids can lead to abnormally high baseline cortisol levels.
Question: What could c[11]ause a "false positive" result (i.e., a low cortisol response in a healthy subject)?
Answer: Several factors can lead to a false positive, suggesting adrenal insufficiency when it is not present:
-
Recent Glucocorticoid Use: The most common cause is the recent use of steroids in any form (oral, inhaled, topical, etc.), which suppresses the natural hypothalamic-pituitary-adrenal (HPA) axis.
-
Protein Binding Abn[6][8]ormalities: Conditions that affect cortisol-binding globulin (CBG) levels, such as liver disease or critical illness, can impact the total serum cortisol measurement.
-
Certain Medications[8]: Drugs that affect cortisol metabolism can interfere with the test results.
Question: What might l[8]ead to a "false negative" result (i.e., a normal cortisol response in a subject with adrenal insufficiency)?
Answer: A false negative result is also possible under certain circumstances:
-
Mild or Recent Onset Disease: In the early stages of adrenal insufficiency, there may be enough functional adrenal tissue to mount a response to the supraphysiological dose of Tetracosactide.
-
Recent Pituitary In[8]jury: If pituitary damage has occurred recently, the adrenal glands may not have had sufficient time to atrophy and can still respond normally to stimulation. A repeat test may be necessary after some time.
Frequently Asked Que[12]stions (FAQs)
Q1: What is the primary mechanism of action of Tetracosactide?
A1: Tetracosactide is a synthetic polypeptide that consists of the first 24 amino acids of the natural adrenocorticotropic hormone (ACTH). It binds to the melanocor[12]tin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates a [13]G protein-coupled receptor cascade, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP activate[13][14]s Protein Kinase A (PKA), which in turn stimulates the synthesis and release of steroid hormones, primarily cortisol, by promoting the conversion of cholesterol to pregnenolone.
Q2: What is the expect[13][15]ed timeline for cortisol and aldosterone response after Tetracosactide administration?
A2: Following intravenous or intramuscular administration of Tetracosactide, cortisol levels are expected to rise significantly. Blood samples are typically taken at baseline (0 minutes) and then at 30 and 60 minutes post-injection to measure this response. A normal response is gene[16][17]rally defined as a peak serum cortisol level exceeding 18-20 μg/dL (500-550 nmol/L) at either the 30 or 60-minute time point. Aldosterone levels may al[3][5][8]so show a modest increase.
Q3: What are the key p[3]re-analytical factors that can affect the results of a Tetracosactide stimulation test?
A3: Several factors can influence the outcome of the test before the analysis even begins:
-
Medications: A wide range of drugs can interfere with the results, including glucocorticoids, spironolactone, contraceptives, and estrogens. It is often recommended t[3][18]o stop these medications prior to testing, if clinically feasible.
-
Time of Day: Cort[19]isol has a natural diurnal rhythm, with levels being highest in the morning. To standardize the test, [6]it is typically performed in the morning.
-
Patient State: St[3][19]ress, illness, and even recent radioisotope scans can artificially elevate cortisol levels.
-
Diet: For aldoste[3]rone measurement, salt intake should be minimized for 24 hours before the test.
Q4: How can I confirm [3]the biological activity of the Tetracosactide reagent?
A4: To ensure the Tetracosactide reagent is active, it is crucial to follow proper storage and handling procedures, which typically involve refrigeration and protection from light. If there is a suspicion o[18]f reagent inactivity, it can be tested in a well-characterized positive control system (e.g., a cell line known to respond to ACTH) or by running the test on a healthy individual where a robust cortisol response is expected.
Data Summary Tables
Table 1: Interpreting Cortisol Response to Tetracosactide Stimulation (250 µg dose)
| Response Category | Baseline Cortisol | Post-Stimulation Cortisol (30 or 60 min) | Likely Interpretation |
| Normal Response | Variable | >18-20 µg/dL (>500-550 nmol/L) | Adrenal function is lik[3][4][5]ely normal. |
| Suboptimal Response | Low to Normal | <18 µg/dL (<500 nmol/L) | Suggests Adrenal Insufficiency (Primary or Secondary). |
| Exaggerated Respons[1][2]e | Normal to High | Significantly elevated | May suggest Cushing's Syndrome or an adrenal tumor. |
| Flat Response | H[1][10]igh | No significant increase from baseline | Can be seen in Cushing's Syndrome or due to interfering substances. |
Table 2: Interpretin[11]g Aldosterone Response to Tetracosactide Stimulation
| Response Category | Baseline Aldosterone | Post-Stimulation Aldosterone | Likely Interpretation |
| Normal Response | Normal | Modest increase (e.g., doubling from baseline) | Normal aldosterone axis[3]. |
| Blunted/Absent Response | Low to Normal | Little to no increase | Suggests Primary Hypoal[3]dosteronism or Primary Adrenal Insufficiency. |
| Dissociated Respons[3]e | Variable | Blunted response despite normal cortisol stimulation | Can occur in some forms of secondary adrenal insufficiency. |
Experimental Proto[9]col
Standard Short Tetracosactide (250 µg) Stimulation Test Protocol
This protocol is a generalized version and should be adapted to specific research needs and institutional guidelines.
-
Subject Preparation:
-
The test should ideally be performed in the morning (e.g., between 8 and 9 AM) to account for the diurnal rhythm of cortisol.
-
A thorough medica[17]tion history should be taken, and interfering medications should be discontinued (B1498344) for an appropriate period before the test, as clinically advised.
-
-
Baseline Sample Co[3][8]llection:
-
Insert an intravenous (IV) catheter for blood sampling.
-
Draw a baseline (T=0) blood sample into appropriate tubes for cortisol and, if required, aldosterone and ACTH analysis.
-
-
Administration of Tetracosactide:
-
Administer 250 µg of Tetracosactide (Cosyntropin/Synacthen).
-
The administration can be either intravenous (IV) as a slow injection over 2 minutes or intramuscular (IM).
-
-
Post-Stimulation S[11][12]ample Collection:
-
Draw blood samples at 30 minutes (T=30) and 60 minutes (T=60) after the Tetracosactide injection.
-
Label all samples clearly with the subject's identification and the precise time of collection.
-
-
Sample Handling an[18]d Analysis:
-
Process the blood samples according to the laboratory's standard operating procedures for cortisol and aldosterone measurement.
-
If ACTH is being measured, the sample typically needs to be collected on ice and processed quickly.
-
Analyze the hormo[20]ne levels using a validated assay (e.g., immunoassay or LC-MS/MS).
-
-
Data Interpretation:
-
Compare the baseline cortisol and aldosterone levels with the post-stimulation levels at 30 and 60 minutes.
-
A peak cortisol level above 18-20 µg/dL (500-550 nmol/L) is generally considered a normal response, ruling out primary adrenal insufficiency.
-
Visualizations
Caption: ACTH signaling pathway leading to cortisol synthesis.
Caption: Experimental workflow for the Tetracosactide stimulation test.
Caption: Troubleshooting logic for unexpected Tetracosactide test results.
References
- 1. ACTH (Cosyntropin) Stimulation Test [healthline.com]
- 2. ucsfhealth.org [ucsfhealth.org]
- 3. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 4. New Cutoffs for the Biochemical Diagnosis of Adrenal Insufficiency after ACTH Stimulation using Specific Cortisol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. You are being redirected... [zerotofinals.com]
- 8. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dissociation of cortisol and adrenal androgen secretion in patients with secondary adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. labcorp.com [labcorp.com]
- 12. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 13. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Common Pitfalls in the Interpretation of Endocrine Tests [frontiersin.org]
- 17. health.usf.edu [health.usf.edu]
- 18. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 19. mft.nhs.uk [mft.nhs.uk]
- 20. ruh.nhs.uk [ruh.nhs.uk]
Technical Support Center: Refinement of the ACTH Stimulation Test Using Tetracosactide
Welcome to the technical support center for the ACTH stimulation test using Tetracosactide (also known as cosyntropin (B549272) or Synacthen). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the ACTH stimulation test with Tetracosactide?
The ACTH stimulation test is a diagnostic tool used to assess the functional capacity of the adrenal glands.[1][2] It is primarily used to diagnose or exclude primary and secondary adrenal insufficiency, Addison's disease, and related conditions.[1][3] The test evaluates the adrenal glands' ability to produce cortisol in response to stimulation by synthetic adrenocorticotropic hormone (ACTH), Tetracosactide.[1][4]
Q2: What is the difference between the standard-dose and low-dose test?
The standard-dose test, often referred to as the Short Synacthen Test (SST), typically uses 250 µg of Tetracosactide.[1][5] The low-dose test uses a smaller amount, commonly 1 µg.[1][5] While some studies suggest the cortisol response is similar for both doses, the low-dose test is considered by some to be more sensitive for detecting milder forms of secondary adrenal insufficiency.[1][5][6] However, the standard 250 µg dose is supraphysiological and may elicit a normal response in patients with mild adrenal insufficiency.[6]
Q3: Can this test differentiate between primary and secondary adrenal insufficiency?
Yes, in conjunction with baseline ACTH level measurements, the test can help differentiate the cause of adrenal insufficiency.
-
Primary adrenal insufficiency (e.g., Addison's disease): Characterized by a subnormal cortisol response to Tetracosactide and an elevated baseline ACTH level.[7][8]
-
Secondary adrenal insufficiency (pituitary issue): Indicated by a subnormal cortisol response with a low or inappropriately normal baseline ACTH level.[7][8]
-
Tertiary adrenal insufficiency (hypothalamic issue): Also presents with a subnormal cortisol response and low ACTH levels.[6][8]
Q4: What are the latest refinements in the ACTH stimulation test?
Recent advancements focus on non-invasive sample collection and improving diagnostic accuracy. One promising refinement is the use of salivary cortisol or cortisone (B1669442) measurement instead of serum cortisol.[9][10] This method is less invasive and particularly beneficial for pediatric patients.[9] Studies are also exploring intranasal administration of Tetracosactide as a needle-free alternative.[9]
Troubleshooting Guide
Q1: My baseline cortisol levels are abnormally high. What could be the cause?
Several factors can lead to elevated baseline cortisol levels, potentially confounding the test results.
-
Medications: Prior administration of estrogens, spironolactone, cortisone, and hydrocortisone (B1673445) can cause high baseline cortisol.[7] Oral contraceptives containing estrogen can also elevate total cortisol levels due to an increase in cortisol-binding globulin (CBG).[11]
-
Stress: Physical or psychological stress can naturally increase cortisol levels.[1]
-
Recent Radioisotope Scans: These can artificially increase cortisol levels.[1]
Q2: The cortisol response to Tetracosactide was blunted or absent. What does this indicate?
A blunted or absent response suggests some level of adrenal insufficiency.[7]
-
Primary Adrenal Insufficiency: If the baseline ACTH level is high, this points to a problem with the adrenal glands themselves.[7]
-
Secondary or Tertiary Adrenal Insufficiency: If the baseline ACTH is low or inappropriately normal, the issue likely lies with the pituitary or hypothalamus.[7]
-
Chronic Corticosteroid Use: Long-term use of corticosteroids can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to adrenal atrophy and a poor response to stimulation.[7][12]
Q3: The results are borderline or inconclusive. What are the next steps?
Interpreting borderline results can be challenging and may require further investigation.[13][14][15]
-
Consider Clinical Context: The patient's clinical presentation and pre-test probability of adrenal insufficiency are crucial for interpretation.[13][14]
-
Alternative Testing: The insulin (B600854) tolerance test is considered the gold standard for assessing the HPA axis, though it is more cumbersome and carries more risks.[1] A CRH stimulation test may also be considered.[8]
-
Assay-Specific Cut-offs: Ensure that the interpretation is based on the reference ranges specific to the cortisol assay method used, as newer assays may have different cut-offs.[16][17]
Q4: I am performing a low-dose (1 µg) test. What are the critical preparation steps to avoid errors?
The low-dose test is technically demanding, and improper preparation can lead to inaccurate results.
-
Accurate Dilution: Tetracosactide is typically supplied in 250 µg vials and must be carefully diluted to achieve a 1 µg dose.[15][18] Inaccurate dilution is a significant source of variability.[15]
-
Adsorption to Tubing: ACTH can be lost through adsorption to plastic tubing. To minimize this, use minimal tubing for administration.[19]
-
Injection Method: Direct intravenous injection is recommended to ensure the full dose is administered.[19]
Experimental Protocols
Standard-Dose (250 µg) Tetracosactide Stimulation Test (Short Synacthen Test)
Objective: To assess the adrenal cortex's capacity to produce cortisol.
Methodology:
-
Patient Preparation:
-
The test is preferably performed in the morning (between 8:00 and 9:00 AM) to account for the diurnal rhythm of cortisol.[1]
-
The patient may be required to fast for 6-8 hours prior to the test.[3][20]
-
Certain medications that can interfere with the results should be discontinued. This includes glucocorticoids, spironolactone, and estrogen-containing drugs.[1][7][11][12] The washout period depends on the specific drug.[12]
-
-
Procedure:
-
A baseline blood sample (T=0) is drawn to measure basal serum cortisol and plasma ACTH levels.[1][21]
-
250 µg of Tetracosactide is administered either intravenously (IV) over 2 minutes or intramuscularly (IM).[2][18][22] The IV route is often preferred.[2]
-
Blood samples for serum cortisol measurement are collected at 30 minutes and 60 minutes post-injection.[1][8][21]
-
-
Interpretation:
Low-Dose (1 µg) Tetracosactide Stimulation Test
Objective: To assess for milder forms of secondary adrenal insufficiency with higher sensitivity.
Methodology:
-
Tetracosactide Preparation:
-
Aseptically dilute a 250 µg/mL vial of Tetracosactide with 0.9% sodium chloride.
-
One common method involves a serial dilution:
-
Add 1 mL (250 µg) of Tetracosactide to 49 mL of 0.9% NaCl to get a 5 µg/mL solution.
-
Take 1 mL of the 5 µg/mL solution and add it to 4 mL of 0.9% NaCl to achieve a final concentration of 1 µg/mL.[18]
-
-
The diluted solution should be used immediately and not stored.[18]
-
-
Procedure:
-
A baseline blood sample (T=0) is collected for serum cortisol.
-
Administer 1 µg of the freshly diluted Tetracosactide as an IV bolus.[8][18]
-
Collect blood samples for serum cortisol at 20, 30, 40, 50, and 60 minutes post-injection.[5] Some protocols suggest that sampling at 40 and 60 minutes may reduce false positives.[17]
-
-
Interpretation:
Quantitative Data Summary
| Parameter | Standard-Dose Test (250 µg) | Low-Dose Test (1 µg) | Reference |
| Tetracosactide Dose | 250 µg | 1 µg | [1][5] |
| Administration Route | IV or IM | IV | [2][8][18] |
| Blood Sampling Times | Baseline, 30 min, 60 min | Baseline, multiple points up to 60 min (e.g., 20, 30, 40 min) | [1][5][8] |
| Normal Peak Cortisol | ≥18-20 µg/dL (≥500-550 nmol/L) | ≥18 µg/dL (assay dependent) | [1][17] |
| Normal Cortisol Rise | ≥7-10 µg/dL from baseline | Not as clearly defined | [7][23] |
Visualizations
Signaling Pathway
Caption: ACTH (Tetracosactide) binds to MC2R, initiating a cAMP cascade that leads to cortisol synthesis.
Experimental Workflow
Caption: Standard workflow for the ACTH stimulation test from patient preparation to result interpretation.
Result Interpretation Logic
Caption: Decision tree for interpreting ACTH stimulation test results based on cortisol and ACTH levels.
References
- 1. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 2. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 3. ACTH (Cosyntropin) Stimulation Test [healthline.com]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. Comparison of low and high dose corticotropin stimulation tests in patients with pituitary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anmfonline.org [anmfonline.org]
- 7. labcorp.com [labcorp.com]
- 8. Common Pitfalls in the Interpretation of Endocrine Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Salivary Cortisol Response to ACTH Stimulation Is a Reliable Alternative to Serum Cortisol in Evaluating Hypoadrenalism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short Synacthen Test (SST) [gloshospitals.nhs.uk]
- 12. droracle.ai [droracle.ai]
- 13. Pitfalls in the interpretation of the cosyntropin stimulation test for the diagnosis of adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 17. karger.com [karger.com]
- 18. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 19. researchgate.net [researchgate.net]
- 20. ucsfhealth.org [ucsfhealth.org]
- 21. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 22. emed.ie [emed.ie]
- 23. ACTH Stimulation Test | Overview, Interpretation & Results | Study.com [study.com]
Technical Support Center: In Vitro Bioactivity of Tetracosactide Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the in vitro bioactivity of Tetracosactide acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tetracosactide acetate in vitro?
This compound, a synthetic analogue of Adrenocorticotropic Hormone (ACTH), primarily exerts its bioactivity by binding to and activating the Melanocortin-2 Receptor (MC2R), a G-protein coupled receptor (GPCR). This activation stimulates the Gαs subunit, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1] This downstream signaling cascade is the basis for most in vitro bioactivity assays.
Q2: Should I use serum-containing or serum-free medium for my Tetracosactide bioassay?
The choice between serum-containing and serum-free media is a critical experimental parameter with significant trade-offs.
-
Serum-Free Media (SFM): Offers a defined, consistent environment, which increases experimental reproducibility and simplifies the interpretation of results.[2][3] For assays measuring the direct effect of Tetracosactide on MC2R, SFM is generally recommended to avoid confounding variables.
-
Serum-Containing Media: While rich in growth factors that can support robust cell growth, serum introduces significant variability.[2] Batch-to-batch differences, the presence of endogenous proteases, and potential binding proteins can all interfere with the assay and impact the measured bioactivity of Tetracosactide.[2][4]
Q3: How can serum components interfere with the bioactivity of Tetracosactide?
Serum contains a complex mixture of proteins, enzymes, and other molecules that can interfere with the assay in several ways:
-
Proteolytic Degradation: Serum contains numerous proteases that can rapidly degrade peptide-based molecules like Tetracosactide.[4][5][6] This is a major cause of reduced bioactivity in serum-containing conditions. The stability of ACTH in whole blood is known to be dependent on temperature and the time until centrifugation, highlighting the activity of these proteases.[5]
-
Protein Binding: Tetracosactide may non-specifically bind to abundant serum proteins, such as albumin.[7][8] This binding can reduce the effective concentration of the peptide available to interact with the MC2R.
-
Endogenous Factors: Serum may contain endogenous factors that can either stimulate or inhibit the cAMP signaling pathway, leading to high background or masked responses.
-
Batch-to-Batch Variability: The composition of serum, particularly Fetal Bovine Serum (FBS), varies significantly between batches, leading to poor experimental reproducibility.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro bioactivity assays of this compound, with a focus on problems arising from the use of serum.
Table 1: Troubleshooting Common Assay Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Bioactivity | 1. Degradation of Tetracosactide: Proteases in the serum may have degraded the peptide.[4][5] 2. Incorrect Peptide Concentration: Non-specific binding to serum proteins reduces the available concentration. | 1. Switch to a serum-free assay medium. If serum is required for cell health, minimize incubation time. 2. Consider adding protease inhibitors to the medium (use with caution as they may affect cell health). 3. Increase the concentration of Tetracosactide to saturate binding sites, though this may not be ideal. 4. Perform a dose-response curve in both serum-free and serum-containing media to quantify the impact of serum. |
| High Background Signal | 1. Serum Components: Endogenous factors in the serum may be activating the MC2R or downstream signaling pathways. 2. Media Components: Other components in the media could be interfering with the assay. | 1. Perform the assay in a basal, serum-free medium. 2. If serum is necessary, heat-inactivate it to denature some proteins and enzymes. 3. Test different batches of serum to find one with lower background activity. 4. Ensure the blank/control wells accurately reflect the background from the media and serum. |
| Poor Reproducibility | 1. Serum Batch Variability: Different lots of serum have varying compositions of growth factors, hormones, and proteases.[2] 2. Inconsistent Handling: Variations in incubation times or temperatures can affect the rate of peptide degradation.[5] | 1. If using serum, purchase a large single lot for the entire set of experiments. 2. Standardize all experimental steps, including incubation times and temperatures. 3. Transition to a chemically defined, serum-free medium for maximal consistency.[3] |
| Unexpected High Bioactivity | 1. Assay Interference: Components in the serum may be interfering with the detection method (e.g., cAMP assay). 2. Synergistic Effects: Factors in the serum may be potentiating the effect of Tetracosactide. | 1. Run controls with serum alone to quantify its direct effect on the assay readout. 2. Dilute the serum to a lower concentration to minimize interference. 3. If using a cAMP assay, ensure the signal is within the linear range of the standard curve.[9] |
Experimental Protocols
Protocol 1: In Vitro Bioactivity of this compound using a cAMP Reporter Assay
This protocol outlines a method for determining the in vitro bioactivity of this compound by measuring cAMP production in cells expressing the human MC2R.
1. Cell Culture and Seeding:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human MC2R and its accessory protein, MRAP.
- The day before the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- For initial optimization, test both serum-containing (e.g., 10% FBS) and serum-free media to assess the impact on cell health and assay performance.
2. Assay Procedure (Serum-Free Conditions Recommended):
- On the day of the assay, gently wash the cell monolayer twice with a serum-free basal medium (e.g., DMEM/F12).
- Add 50 µL of basal medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.
- Prepare serial dilutions of this compound in the same basal medium.
- Add 50 µL of the Tetracosactide dilutions to the appropriate wells. Include a vehicle control (basal medium only).
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Tetracosactide concentration.
- Calculate the EC50 (half-maximal effective concentration) value to quantify the bioactivity of the Tetracosactide sample.
Table 2: Comparison of Assay Conditions
| Parameter | Serum-Free Medium | Serum-Containing Medium |
| Consistency | High | Low (batch-dependent) |
| Background Signal | Low | Potentially High |
| Risk of Degradation | Low | High |
| Reproducibility | High | Low |
| Recommendation | Highly Recommended | Not recommended unless required for cell viability. If used, results must be interpreted with caution. |
Visualizations
Caption: Recommended workflow for Tetracosactide in vitro bioassay.
Caption: Simplified signaling pathway of Tetracosactide via MC2R.
Caption: Troubleshooting logic for low Tetracosactide bioactivity.
References
- 1. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 2. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis of adrenocorticotropin in brain. Characterization of cleavage sites by peptidases in synaptic membranes and formation of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Human and Mouse Cross-Reactive” Albumin-Binding Helix–Loop–Helix Peptide Tag for Prolonged Bioactivity of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Tetracosactide Acetate Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Tetracosactide acetate (B1210297) in various buffer systems. Due to the limited availability of direct comparative stability studies in the public domain, this guide focuses on established principles of peptide stability, offering troubleshooting advice and frequently asked questions to support your experimental design and execution.
General Principles of Peptide Stability
Tetracosactide acetate, a synthetic polypeptide, is susceptible to several degradation pathways in aqueous solutions. The choice of buffer is critical in mitigating these processes and ensuring the integrity of the peptide during experiments. The primary degradation concerns for peptides like this compound are hydrolysis, oxidation, and aggregation. The pH of the formulation is a crucial factor influencing the rates of these degradation reactions.
Troubleshooting Common Stability Issues
Researchers may encounter several challenges when working with this compound solutions. This section provides a structured approach to troubleshooting common problems.
Problem 1: Rapid Loss of Peptide Purity or Potency
Possible Causes:
-
Inappropriate pH: The pH of the buffer solution may be promoting hydrolysis or other chemical degradation pathways.
-
Oxidation: The peptide may be susceptible to oxidation, especially if the buffer contains oxidative species or is not protected from atmospheric oxygen.
-
Adsorption: The peptide may be adsorbing to the surface of storage containers.
Troubleshooting Steps:
-
Verify Buffer pH: Accurately measure the pH of your buffer solution. Ensure it is within the optimal range for peptide stability, which for many peptides is slightly acidic (pH 4-6).
-
Evaluate Buffer Species:
-
Phosphate (B84403) Buffers: While widely used, phosphate can sometimes catalyze hydrolysis.
-
Citrate (B86180) Buffers: Citrate can be a good choice for maintaining a slightly acidic pH.
-
Acetate Buffers: Acetate buffers are often used for peptide formulations in the acidic pH range.
-
-
Minimize Oxidation:
-
Use deoxygenated buffers.
-
Consider adding antioxidants like methionine, if compatible with your experimental setup.
-
Minimize headspace in storage vials.
-
-
Address Adsorption:
-
Use low-protein-binding tubes and pipette tips.
-
Consider adding a non-ionic surfactant (e.g., Polysorbate 80) at a low concentration, if permissible for your application.
-
Problem 2: Appearance of Precipitates or Cloudiness (Aggregation)
Possible Causes:
-
pH near Isoelectric Point (pI): Peptides are least soluble at their isoelectric point.
-
High Concentration: Higher peptide concentrations can favor aggregation.
-
Temperature Stress: Freeze-thaw cycles or elevated temperatures can induce aggregation.
-
Buffer-Induced Aggregation: Certain buffer ions can promote protein-protein interactions.
Troubleshooting Steps:
-
Adjust pH: Move the buffer pH away from the peptide's isoelectric point.
-
Optimize Concentration: If possible, work with lower peptide concentrations.
-
Control Temperature: Avoid repeated freeze-thaw cycles by aliquoting solutions. Store at recommended temperatures, typically 2-8°C for short-term and -20°C or lower for long-term storage.
-
Screen Buffers: Empirically test different buffer systems to identify one that minimizes aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal buffer and pH for dissolving this compound?
A1: While specific data for this compound is scarce, a common starting point for peptide stability is a slightly acidic pH, typically between 4.0 and 6.0. Acetate and citrate buffers are often suitable in this range. However, the optimal buffer and pH should be determined empirically for your specific application and storage conditions.
Q2: How should I store my this compound solutions?
A2: For short-term storage (days to weeks), refrigeration at 2-8°C is generally recommended. For long-term storage, freezing at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles is advisable. Always refer to the manufacturer's specific storage recommendations.
Q3: I am observing multiple peaks in my HPLC analysis. What could be the cause?
A3: Multiple peaks can indicate the presence of degradation products (e.g., from hydrolysis or oxidation) or aggregates. To identify the cause, you can perform forced degradation studies.
Q4: How can I perform a simple forced degradation study to understand the stability of my this compound formulation?
A4: A forced degradation study involves subjecting the peptide solution to harsh conditions to accelerate degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods.
Experimental Protocols
Protocol 1: General Buffer Preparation
-
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer salts (e.g., sodium phosphate monobasic and dibasic, citric acid and sodium citrate, acetic acid and sodium acetate)
-
pH meter
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Dissolve the appropriate buffer salts in high-purity water to the desired molarity.
-
Adjust the pH to the target value using a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Bring the solution to the final volume with high-purity water.
-
Sterile-filter the buffer solution.
-
Protocol 2: Forced Degradation Study Workflow
-
Sample Preparation: Prepare solutions of this compound in the different buffer systems to be tested (e.g., 10 mM phosphate pH 7.4, 10 mM citrate pH 5.0, 10 mM acetate pH 5.0).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate samples in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 40°C) for a defined period.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 0.03%) to the sample and incubate at room temperature.
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose samples to light according to ICH Q1B guidelines.
-
-
Analysis: At various time points, analyze the stressed samples alongside a control sample (stored at -80°C) using a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify new peaks (degradation products) and a decrease in the main peak area (loss of active peptide).
Data Presentation
While specific quantitative data for this compound is not available in the reviewed literature, the following table illustrates how such data would be presented. Researchers are encouraged to generate their own data following the provided protocols.
Table 1: Illustrative Stability Data for this compound in Different Buffers at 40°C
| Buffer System (10 mM) | pH | Time (days) | % Recovery (Illustrative) | Major Degradation Products (Illustrative) |
|---|---|---|---|---|
| Phosphate | 7.4 | 7 | 85 | Hydrolysis products, Oxidized forms |
| Citrate | 5.0 | 7 | 95 | Minor hydrolysis products |
| Acetate | 5.0 | 7 | 96 | Minor hydrolysis products |
| Phosphate | 7.4 | 14 | 70 | Hydrolysis products, Oxidized forms, Aggregates |
| Citrate | 5.0 | 14 | 90 | Hydrolysis products |
| Acetate | 5.0 | 14 | 92 | Hydrolysis products |
Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental results for this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for common stability issues with this compound.
Validation & Comparative
Validating the Bioactivity of a New Batch of Tetracosactide Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of a new batch of Tetracosactide acetate (B1210297). By objectively comparing its performance against a reference standard and an alternative synthetic ACTH analog, this document outlines the necessary experimental protocols and data interpretation to ensure product quality and consistency.
Introduction to Tetracosactide Acetate and Bioactivity Validation
This compound is a synthetic polypeptide that corresponds to the first 24 amino acids of the naturally occurring adrenocorticotropic hormone (ACTH).[1][2] It mimics the biological activity of endogenous ACTH by binding to the melanocortin-2 receptor (MC2R) on the surface of adrenocortical cells.[1] This interaction initiates a signaling cascade that stimulates the synthesis and release of corticosteroids, primarily cortisol.[1][3][4]
The bioactivity of this compound is a critical quality attribute that ensures its therapeutic efficacy and diagnostic accuracy. Therefore, validating the potency of each new batch is a regulatory requirement and essential for reliable research and clinical outcomes. This guide outlines key in vitro and in vivo bioassays to quantitatively assess the bioactivity of a new batch of this compound in comparison to a certified reference standard and another commercially available synthetic ACTH analog.
Mechanism of Action: The ACTH Signaling Pathway
This compound exerts its biological effect by activating the MC2R, a G protein-coupled receptor (GPCR).[5] This activation, facilitated by the melanocortin-2 receptor accessory protein (MRAP), triggers a cascade of intracellular events. The binding of Tetracosactide to MC2R activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes and transcription factors, such as Steroidogenic Factor 1 (SF-1), involved in the steroidogenic pathway.[6] This ultimately results in the increased synthesis and secretion of corticosteroids like cortisol and corticosterone (B1669441) from the adrenal cortex.
References
- 1. bachem.com [bachem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mims.com [mims.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ACTH receptor - Wikipedia [en.wikipedia.org]
- 6. Adrenocorticotropic hormone-mediated signaling cascades coordinate a cyclic pattern of steroidogenic factor 1-dependent transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Lab: Tetracosactide Acetate Versus Native ACTH
In the realm of adrenocortical research and drug development, the choice between synthetic and native molecules is a critical one. This guide provides an in-depth in vitro comparison of Tetracosactide acetate (B1210297), a synthetic analogue, and native adrenocorticotropic hormone (ACTH). We will delve into their mechanisms of action, signaling pathways, and performance in key experimental assays, presenting quantitative data to inform researchers, scientists, and drug development professionals.
Unveiling the Molecules: A Structural and Functional Overview
Native ACTH is a 39-amino acid peptide hormone secreted by the pituitary gland. Its primary role is to stimulate the adrenal cortex to produce and release corticosteroids, such as cortisol. The full biological activity of ACTH is known to reside in its N-terminal 24 amino acids.
Tetracosactide, also known as cosyntropin, is a synthetic polypeptide that consists of the first 24 amino acids of the native ACTH sequence.[1][2] It is designed to mimic the biological effects of the endogenous hormone.[2]
Mechanism of Action: A Shared Pathway to Steroidogenesis
Both Tetracosactide acetate and native ACTH exert their effects by binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor located on the surface of adrenocortical cells. This binding event initiates a cascade of intracellular signaling events.
Upon receptor binding, adenylate cyclase is activated, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP, in turn, activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors that upregulate the expression of steroidogenic enzymes. This intricate signaling pathway ultimately results in the synthesis and secretion of corticosteroids.
In Vitro Performance: A Quantitative Comparison
To objectively compare the in vitro performance of this compound and native ACTH, we will examine data from three key experimental assays: receptor binding, cAMP accumulation, and steroidogenesis.
| Parameter | This compound (ACTH 1-24) | Native ACTH (ACTH 1-39) | Reference |
| Receptor Binding Affinity (Ki) | Data not available for direct comparison | IC50 of 5.71 nM to MC2R | [4] |
| cAMP Production (EC50) | More potent than ACTH(1-39) | 1.22 nM in HEK293 cells expressing hMC2R | [4][5] |
| Steroidogenesis (Potency) | As potent as native ACTH | Induces glucocorticoid production | [3] |
Experimental Protocols in Detail
Receptor Binding Assay
Objective: To determine the binding affinity of this compound and native ACTH to the melanocortin-2 receptor (MC2R).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human MC2R are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of radiolabeled ACTH (e.g., [125I]ACTH(1-39)) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound or native ACTH.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
cAMP Accumulation Assay
Objective: To measure the potency of this compound and native ACTH in stimulating intracellular cAMP production.
Methodology:
-
Cell Culture: Adrenal cell lines (e.g., Y1 mouse adrenal tumor cells or HEK293 cells expressing MC2R) are cultured in multi-well plates.
-
Stimulation: Cells are treated with increasing concentrations of this compound or native ACTH in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay (e.g., ELISA or TR-FRET).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[4]
Steroidogenesis Assay
Objective: To assess the ability of this compound and native ACTH to stimulate the production of corticosteroids (e.g., cortisol or corticosterone).
Methodology:
-
Cell Culture: Human adrenocortical carcinoma cells (H295R) are cultured in a suitable medium.
-
Stimulation: The cells are treated with various concentrations of this compound or native ACTH.
-
Incubation: The cells are incubated for a specified time (e.g., 24 or 48 hours) to allow for steroid production.
-
Sample Collection: The cell culture supernatant is collected.
-
Steroid Quantification: The concentration of cortisol or corticosterone (B1669441) in the supernatant is measured using techniques such as ELISA, radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the potency of each compound.
Conclusion: A Potent and Reliable Synthetic Alternative
For researchers and drug developers, this compound offers a reliable and well-characterized synthetic alternative to native ACTH for in vitro studies of adrenocortical function and for the development of novel therapeutics targeting the HPA axis. Its consistent quality and activity make it an invaluable tool for advancing our understanding of adrenal physiology and pathology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro trophic effects of synthetic ACTH1-24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of Tetracosactide Acetate and Porcine ACTH for Adrenal Stimulation
For researchers, scientists, and drug development professionals, understanding the nuances of adrenal stimulation agents is critical for accurate assessment of the hypothalamic-pituitary-adrenal (HPA) axis. This guide provides a detailed comparison of Tetracosactide acetate (B1210297), a synthetic analog of adrenocorticotropic hormone (ACTH), and porcine ACTH, a biologically derived alternative, supported by experimental data and detailed protocols.
Tetracosactide acetate, a synthetic polypeptide consisting of the first 24 amino acids of the ACTH molecule, is a widely used diagnostic agent for assessing adrenocortical function.[1][2] Porcine ACTH, derived from porcine pituitary glands, serves as an alternative, particularly in regions where the synthetic version may be less available.[3][4] While both agents stimulate the adrenal cortex to produce cortisol, their origins, and formulations lead to considerations in their clinical and research applications.
Performance and Efficacy: A Quantitative Comparison
A study comparing the efficacy of porcine sequence corticotropin (B344483) with tetracosactide hexaacetate in healthy volunteers demonstrated comparable responses in serum cortisol levels. The study concluded that HPA axis stimulation using porcine sequence corticotropin was non-inferior to tetracosactide stimulation.[5]
| Parameter | Tetracosactide Hexaacetate (250 μg IV) | Porcine Sequence Corticotropin (24 units IM) | P-value |
| Mean Serum Cortisol at 30 mins (μg/dl) | 30.3 (±7.83) | 26.33 (±5.47) | Not specified |
| Mean Serum Cortisol at 60 mins (μg/dl) | 31.27 (±7.36) | 31.59 (±6.40) | Not specified |
| Mean Peak Serum Cortisol (μg/dl) | 32.65 (±7.76) | 31.59 (±6.4) | 0.686 |
| Mean Delta Increase in Serum Cortisol (μg/dl) | 18.44 (±7.39) | 20.92 (±4.55) | 0.28 |
Data sourced from a comparative study in healthy volunteers.[5] The delta increase was calculated as the rise from the basal to the peak response at 30 or 60 minutes.
The results indicate no statistically significant difference in the peak cortisol response or the change in cortisol levels from baseline between the two agents.[5]
Experimental Protocols for Adrenal Stimulation
Accurate and consistent experimental design is paramount in adrenal function testing. Below are detailed protocols for the ACTH stimulation test using both this compound and porcine ACTH.
This compound (Short Synacthen Test) Protocol
This test evaluates the adrenal cortex's ability to produce cortisol following stimulation with synthetic ACTH.[6]
Materials:
-
This compound (e.g., Synacthen®) 250 µg ampoule[6]
-
Syringes and needles for intravenous or intramuscular injection
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Equipment for serum cortisol analysis
Procedure:
-
Baseline Sample: Draw a baseline blood sample for serum cortisol measurement. This is the "0-minute" sample.[7]
-
Administration: Administer 250 µg of this compound. The injection can be given intravenously over 2 minutes or intramuscularly.[1][7][8]
-
Post-Stimulation Samples: Draw blood samples at 30 minutes and 60 minutes post-injection to measure serum cortisol levels.[7][9]
-
Sample Processing: Centrifuge the blood samples to separate the serum.
-
Analysis: Analyze the serum cortisol levels from all three time points (0, 30, and 60 minutes).
Interpretation: A normal response is generally considered a post-stimulation serum cortisol level above 18–20 μg/dL (500–600 nmol/L).[10][11]
Porcine ACTH Stimulation Test Protocol
This protocol is based on studies utilizing a long-acting porcine sequence ACTH preparation.
Materials:
-
Syringes and needles for intramuscular injection
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Equipment for serum cortisol analysis
Procedure:
-
Baseline Sample: Collect a baseline blood sample for serum cortisol measurement (0-minute sample).
-
Administration: Administer 24 units of porcine ACTH intramuscularly.[5]
-
Post-Stimulation Samples: Collect blood samples at 30 minutes and 60 minutes after the injection.[5] Some protocols for long-acting formulations may involve samples at later time points (e.g., 120 minutes).[12][13]
-
Sample Processing: Centrifuge the blood samples to separate the serum.
-
Analysis: Measure serum cortisol concentrations in all collected samples.
Mechanism of Action and Signaling Pathway
Both tetracosactide and porcine ACTH exert their effects by binding to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortex cells.[14][15] This interaction initiates a downstream signaling cascade that culminates in the synthesis and release of glucocorticoids, primarily cortisol.
The binding of ACTH to MC2R, a G protein-coupled receptor, requires the presence of the MC2R accessory protein (MRAP).[14][15] This complex activates a Gs-protein, leading to the activation of adenylyl cyclase.[15][16] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[17][18] PKA, in turn, phosphorylates various intracellular proteins, leading to the increased transcription of genes involved in steroidogenesis and ultimately, the synthesis and secretion of cortisol.[17]
Comparative Experimental Workflow
The following diagram illustrates the workflow for a comparative study of this compound and porcine ACTH.
Conclusion
Both this compound and porcine ACTH are effective agents for stimulating the adrenal cortex and assessing the HPA axis. Experimental data suggests a comparable cortisol response between the two, indicating that porcine ACTH can be a reliable alternative to tetracosactide. The choice of agent may depend on availability, cost, and specific research or clinical protocols. Adherence to standardized experimental protocols is crucial for obtaining accurate and reproducible results in adrenal function testing.
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. It is Time to Carpe Diem with Porcine ACTH – A Comparison of Porcine Sequence Corticotropin to Tetracosactide Hexaacetate in Testing the Hypothalamic Pituitary Adrenal Axis in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 8. testmenu.com [testmenu.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 11. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. ec.bioscientifica.com [ec.bioscientifica.com]
- 15. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ACTH receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. What are ACTH receptor antagonists and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of Tetracosactide Acetate and Other MC2R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tetracosactide acetate (B1210297) and other melanocortin-2 receptor (MC2R) agonists, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating and selecting appropriate compounds for their studies.
Introduction to MC2R and its Agonists
The melanocortin-2 receptor (MC2R) is a G protein-coupled receptor (GPCR) primarily expressed in the adrenal cortex.[1][2] It plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by mediating the effects of adrenocorticotropic hormone (ACTH). Upon ACTH binding, the MC2R activates a signaling cascade that stimulates the synthesis and secretion of glucocorticoids, such as cortisol.[2] The functional expression of MC2R on the cell surface is dependent on a small accessory protein called melanocortin receptor accessory protein (MRAP).[3][4]
Tetracosactide acetate, also known as cosyntropin, is a synthetic polypeptide corresponding to the first 24 amino acids of human ACTH (ACTH(1-24)). It is a potent MC2R agonist and is widely used as a diagnostic agent to assess adrenocortical function. Other MC2R agonists include various synthetic ACTH analogs and novel non-peptide molecules currently under investigation.
Comparative Efficacy of MC2R Agonists
The efficacy of MC2R agonists is typically determined by their ability to stimulate the production of second messengers, such as cyclic AMP (cAMP), or to induce steroidogenesis in adrenal cells. The potency of these agonists is often expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
A study characterizing Tetracosactide (ACTH(1-24)) and its C-terminal truncated analogs at the human MC2R (hMC2R) revealed the critical importance of the basic tetrapeptide sequence (Lys-Lys-Arg-Arg) at positions 15-18 for agonist potency. Sequential removal of these residues led to a significant decrease in efficacy.[5][6]
| Agonist | Sequence | hMC2R EC50 (nM) |
| Tetracosactide (ACTH(1-24)) | SYSMEHFRWGKPVGKKRRPVKVYP | 1.45 [5] |
| ACTH(1-18) | SYSMEHFRWGKPVGKKRR | 11.6[5] |
| ACTH(1-17) | SYSMEHFRWGKPVGKKR | 165[5] |
| ACTH(1-16) | SYSMEHFRWGKPVGKK | 1450[5] |
| ACTH(1-15) | SYSMEHFRWGKPVGK | >10000[5] |
Table 1: Comparative Potency of Tetracosactide and its Truncated Analogs at the Human MC2R.[5]
MC2R Signaling Pathway
Activation of the MC2R by an agonist like Tetracosactide initiates a well-defined intracellular signaling cascade. This process is crucial for the physiological effects mediated by the receptor.
Experimental Protocols
Accurate assessment of MC2R agonist efficacy relies on standardized and well-defined experimental protocols. Below are methodologies for two key assays.
cAMP Accumulation Assay
This assay measures the production of cyclic AMP, a second messenger in the MC2R signaling pathway, in response to agonist stimulation.
Objective: To quantify the potency and efficacy of MC2R agonists by measuring cAMP levels in cells expressing the receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human MC2R and MRAP.
-
Culture Medium: Standard cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
MC2R Agonists: this compound and other test compounds.
-
cAMP Detection Kit: Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Procedure:
-
Cell Seeding: Seed the MC2R/MRAP expressing cells into 96-well or 384-well plates and culture until they reach a confluent monolayer.
-
Agonist Preparation: Prepare serial dilutions of the MC2R agonists in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the agonist dilutions. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the detection kit's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Steroidogenesis Assay
This assay directly measures the physiological outcome of MC2R activation, which is the production of steroid hormones.
Objective: To determine the steroidogenic efficacy of MC2R agonists by measuring cortisol or corticosterone (B1669441) production in adrenal cells.
Materials:
-
Cell Line: Human adrenocortical carcinoma cell line (H295R), which expresses the necessary enzymes for steroidogenesis.
-
Culture Medium: DMEM/F12 supplemented with serum and insulin-transferrin-selenium (ITS).
-
MC2R Agonists: this compound and other test compounds.
-
Hormone Detection Kit: ELISA or LC-MS/MS for the quantification of cortisol or corticosterone.
Procedure:
-
Cell Seeding and Differentiation: Seed H295R cells in multi-well plates and allow them to adhere and proliferate. The cells may require a period of serum starvation to synchronize them before stimulation.
-
Agonist Stimulation: Replace the culture medium with a serum-free medium containing the MC2R agonists at various concentrations.
-
Incubation: Incubate the cells with the agonists for a defined period (e.g., 24-48 hours) to allow for steroid production.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted steroid hormones.
-
Hormone Quantification: Measure the concentration of cortisol or corticosterone in the supernatant using a suitable method like ELISA or LC-MS/MS.
-
Data Analysis: Plot the hormone concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the potency of MC2R agonists.
Conclusion
This compound remains a potent and clinically relevant MC2R agonist. The provided data on its truncated analogs highlights the structural requirements for high-affinity binding and receptor activation. The detailed experimental protocols and workflows offer a standardized approach for the comparative evaluation of novel MC2R agonists. This guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of modulating the MC2R signaling pathway.
References
A Comparative Guide to Adrenal Function Testing: Evaluating Alternatives to Tetracosactide Acetate
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of adrenal function is critical in the diagnosis and management of various endocrine disorders. For decades, the adrenocorticotropic hormone (ACTH) stimulation test, using the synthetic analogue tetracosactide acetate (B1210297) (also known as cosyntropin (B549272) or Synacthen®), has been the cornerstone of this evaluation. Tetracosactide, a synthetic polypeptide corresponding to the first 24 amino acids of human ACTH, reliably stimulates the adrenal cortex to produce cortisol.[1][2] However, the landscape of adrenal function testing is evolving, with several alternative methodologies offering distinct advantages in specific clinical and research settings.
This guide provides an objective comparison of the primary alternatives to the standard tetracosactide acetate stimulation test, supported by experimental data. We delve into the methodologies, performance characteristics, and underlying physiological principles of each alternative to equip researchers and drug development professionals with the knowledge to select the most appropriate testing strategy for their needs.
Low-Dose ACTH Stimulation Test
A significant alternative to the standard 250 µg tetracosactide dose is the low-dose test, typically employing 1 µg of tetracosactide.[3] The rationale behind the low-dose test is that the standard dose may be supraphysiological and could potentially stimulate a response from atrophic adrenal glands, leading to false-negative results in cases of secondary adrenal insufficiency.[4]
Performance Comparison: Low-Dose vs. Standard-Dose ACTH Test
| Parameter | Low-Dose (1 µg) ACTH Test | Standard-Dose (250 µg) ACTH Test | Key Findings and Citations |
| Sensitivity for Secondary Adrenal Insufficiency | Generally considered more sensitive, particularly in detecting mild or recent-onset cases.[4][5] A meta-analysis showed a sensitivity of 94.7% for the low-dose test compared to 6.2% for the high-dose test in one study.[5] Another study reported 100% sensitivity with a specific cut-off.[6] | May be less sensitive for secondary adrenal insufficiency.[4][5] | The low-dose test is often favored for its higher sensitivity in diagnosing secondary adrenal insufficiency.[4][5] |
| Specificity | Specificity can be lower with standard cut-offs, leading to more false-positive results.[6] One study reported a specificity of 67.3% with the standard cut-off, which improved to 93.9% with a revised cut-off.[6] | Generally exhibits high specificity.[1] | Adjusting the cortisol cut-off value is crucial for optimizing the specificity of the low-dose test.[6] |
| Diagnostic Accuracy | A meta-analysis found that both high- and low-dose tests have similar overall diagnostic accuracy, but the low-dose test may be better at ruling out secondary adrenal insufficiency.[1] | Similar overall diagnostic accuracy to the low-dose test.[1] | The choice between low and standard dose may depend on the clinical context and the pre-test probability of adrenal insufficiency.[1] |
Experimental Protocol: Low-Dose ACTH Stimulation Test
-
Patient Preparation: The patient should fast overnight. Certain medications, like glucocorticoids, should be withheld as they can interfere with the test results.[7]
-
Baseline Sample: A baseline blood sample is collected for serum cortisol measurement.[7]
-
ACTH Administration: 1 µg of tetracosactide (cosyntropin) is administered intravenously.[7]
-
Post-Stimulation Samples: Blood samples for serum cortisol are collected at 20 and 30 minutes after the injection.[6] Some protocols may also include a 60-minute sample.[8]
-
Interpretation: A peak serum cortisol level below a pre-defined cut-off (e.g., <500 nmol/L or 18 µg/dL, though this can be assay-dependent) is suggestive of adrenal insufficiency.[6] ROC curve analysis has suggested an optimal cut-off of 401.5 nmol/L for the low-dose test to improve specificity while maintaining high sensitivity.[6]
Low-Dose ACTH Stimulation Test Workflow
Salivary Cortisol Measurement
Measuring cortisol in saliva presents a non-invasive alternative to serum cortisol assessment. Salivary cortisol reflects the free, biologically active fraction of cortisol and is less affected by variations in cortisol-binding globulin (CBG) levels, which can be altered in conditions like pregnancy or in patients taking oral contraceptives.[9]
Performance Comparison: Salivary vs. Serum Cortisol
| Parameter | Salivary Cortisol | Serum Cortisol | Key Findings and Citations |
| Correlation with Serum Cortisol | Good correlation with serum cortisol has been reported, particularly in the high-dose ACTH stimulation test.[8] | The standard for cortisol measurement. | The correlation can be weaker in the low-dose test.[8] |
| Diagnostic Accuracy | One study reported a sensitivity of 73.9% and a specificity of 69.6% for a salivary cortisol cut-off of <15 nmol/L in the low-dose test.[8] Another study found an overall diagnostic agreement of 79% between salivary and serum responses in the high-dose test.[9] | Sensitivity for secondary adrenal insufficiency was reported to be 67-79% and specificity 71-88% in one study.[10] | Salivary cortisol is a reliable alternative, especially when CBG alterations are a concern, though its diagnostic accuracy in the low-dose test may be lower than serum cortisol.[8][9] |
| Advantages | Non-invasive, stress-free sample collection. Reflects free cortisol, unaffected by CBG levels.[9] | Well-established reference ranges and automated assays are widely available. | Salivary cortisol is particularly advantageous in specific patient populations with altered protein binding.[9] |
| Disadvantages | Lower concentrations of cortisol can make measurement more challenging. Assay methods need to be robust (e.g., LC-MS/MS).[9] | Invasive (requires venipuncture). Influenced by CBG levels.[9] | The choice depends on the clinical question and available laboratory resources. |
Experimental Protocol: Salivary Cortisol ACTH Stimulation Test
-
Patient Preparation: Similar to the serum test, the patient should be in a fasting state.
-
Baseline Sample: A baseline saliva sample is collected using a dedicated collection device (e.g., Salivette®).[4]
-
ACTH Administration: Standard (250 µg) or low-dose (1 µg) tetracosactide is administered intravenously.
-
Post-Stimulation Samples: Saliva samples are collected at 30 and 60 minutes post-injection.[8]
-
Sample Processing and Analysis: Saliva samples are centrifuged to obtain a clear supernatant. Cortisol is typically measured using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Interpretation: A stimulated salivary cortisol level below a defined cut-off suggests adrenal insufficiency. A cut-off of <15 nmol/L has been used in some studies.[8]
Glucagon (B607659) Stimulation Test (GST)
The Glucagon Stimulation Test (GST) is another alternative, particularly useful when the insulin (B600854) tolerance test is contraindicated. Glucagon administration indirectly stimulates the HPA axis.[11] It can also be used to assess growth hormone reserve simultaneously.[12]
Performance Comparison: GST vs. ACTH Test
| Parameter | Glucagon Stimulation Test (GST) | ACTH Stimulation Test | Key Findings and Citations |
| Reliability | Considered a reliable alternative to the ITT for assessing cortisol secretion.[12] However, some studies suggest it is not an optimal tool for diagnosing secondary AI in children, with one study reporting 56% sensitivity and 83% specificity at a cut-off of 320 nmol/L.[13] | The standard for direct adrenal stimulation. | The GST assesses the entire HPA axis, whereas the ACTH test primarily evaluates adrenal reserve.[11][14] |
| Cortisol Response | Peak cortisol responses are generally lower than those seen with the standard-dose ACTH test.[2] The peak cortisol response occurs later, typically between 120 and 180 minutes.[15] | Induces a more rapid and robust cortisol response.[2] | Different cortisol cut-off values are required for interpreting the GST compared to ACTH tests.[2] |
| Advantages | Can assess both ACTH and growth hormone reserve. Safer than the ITT.[12] | Simpler and quicker to perform than the GST. | GST is a good alternative when assessment of both HPA and GH axes is needed and ITT is contraindicated.[12] |
| Disadvantages | Longer test duration (up to 4 hours). Can cause nausea and vomiting.[11] Less direct stimulation of the adrenal glands. | Does not assess the integrity of the hypothalamus and pituitary gland. | The choice depends on the specific clinical question and patient characteristics. |
Experimental Protocol: Glucagon Stimulation Test
-
Patient Preparation: The patient must fast overnight.[11] Contraindicated in malnourished patients or those with pheochromocytoma.[11]
-
Baseline Sample: A baseline blood sample is collected for serum cortisol and glucose.[15]
-
Glucagon Administration: 1 mg of glucagon (1.5 mg if body weight > 90 kg) is administered intramuscularly.[15]
-
Post-Stimulation Samples: Blood samples for cortisol and glucose are collected at 30, 60, 90, 120, 150, 180, 210, and 240 minutes.[15]
-
Interpretation: A peak cortisol level below a specific cut-off (e.g., <9.1 µg/dL in one study of healthy adults) suggests adrenal insufficiency.[2] Cut-off values need to be established for each specific assay.[2]
Insulin Tolerance Test (ITT)
The Insulin Tolerance Test (ITT) is widely regarded as the gold standard for assessing the integrity of the entire Hypothalamic-Pituitary-Adrenal (HPA) axis.[14][16] It evaluates the body's stress response by inducing hypoglycemia, which should trigger the release of CRH, ACTH, and subsequently cortisol.
Performance and Considerations
The ITT is highly accurate but carries the risk of severe hypoglycemia, making it contraindicated in patients with a history of seizures or cardiovascular disease.[17] The test requires close medical supervision.[17] A peak cortisol response above a certain threshold (e.g., >500 nmol/L or 18 µg/dL) is considered a normal response.[16]
Experimental Protocol: Insulin Tolerance Test
-
Patient Preparation: The patient must fast overnight. The test is performed under strict medical supervision.[18]
-
IV Access: An intravenous line is inserted for insulin administration and blood sampling.[17]
-
Baseline Samples: Baseline blood samples for glucose and cortisol are drawn.[17]
-
Insulin Administration: A bolus of regular insulin (e.g., 0.1 units/kg) is administered intravenously.[17]
-
Monitoring and Sampling: Blood glucose is monitored closely, and samples for glucose and cortisol are taken at regular intervals (e.g., every 15-30 minutes) for 90-120 minutes.[16]
-
Termination of Test: Once adequate hypoglycemia (blood glucose <2.2 mmol/L or 40 mg/dL) with symptoms is achieved, the hypoglycemia is reversed with intravenous dextrose.[17]
-
Interpretation: A failure to mount an adequate cortisol response in the presence of significant hypoglycemia indicates HPA axis insufficiency.[16]
Other Alternatives: CRH and Metyrapone Stimulation Tests
-
Corticotropin-Releasing Hormone (CRH) Stimulation Test: This test is primarily used to differentiate between pituitary and hypothalamic causes of secondary adrenal insufficiency.[19] In response to CRH, patients with pituitary disease show a blunted ACTH response, while those with hypothalamic disease may have a delayed and prolonged ACTH response.[19] The protocol involves intravenous administration of CRH with serial measurements of ACTH and cortisol.[20]
-
Metyrapone Stimulation Test: Metyrapone blocks the final step of cortisol synthesis, leading to a decrease in cortisol and a subsequent increase in its precursor, 11-deoxycortisol, and a compensatory rise in ACTH.[21] It is a sensitive test for detecting subtle defects in the HPA axis. The overnight single-dose test is commonly used, with measurement of morning 11-deoxycortisol and cortisol.[22]
Signaling Pathway of ACTH
Tetracosactide and its alternatives that rely on ACTH stimulation ultimately act through the melanocortin-2 receptor (MC2R) in the adrenal cortex. The binding of ACTH to MC2R, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[23] This initiates a signaling cascade, primarily through Protein Kinase A (PKA), which promotes the synthesis and release of cortisol.
Simplified ACTH Signaling Cascade
Conclusion
While the standard high-dose tetracosactide stimulation test remains a robust and widely used tool for assessing adrenal function, a comprehensive understanding of the available alternatives is essential for modern research and clinical practice. The low-dose ACTH test offers increased sensitivity for secondary adrenal insufficiency, while salivary cortisol measurement provides a non-invasive window into free cortisol levels, particularly valuable in states of altered protein binding. The glucagon stimulation test and the insulin tolerance test, though more complex, allow for a more extensive evaluation of the HPA axis. The choice of test should be guided by the specific diagnostic question, patient characteristics, and the resources available. This guide provides the foundational knowledge for making an informed decision in the dynamic field of adrenal function assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The comparison of low and standard dose ACTH and glucagon stimulation tests in the evaluation of hypothalamo-pituitary-adrenal axis in healthy adults | springermedicine.com [springermedicine.com]
- 3. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 4. abstracts.eurospe.org [abstracts.eurospe.org]
- 5. Low-dose (1 microgram) adrenocorticotrophin (ACTH) stimulation as a screening test for impaired hypothalamo-pituitary-adrenal axis function: sensitivity, specificity and accuracy in comparison with the high-dose (250 microgram) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accuracy of the Low-Dose ACTH Stimulation Test for Adrenal Insufficiency Diagnosis: A Re-Assessment of the Cut-Off Value - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-Dose ACTH (Cosyntropin) Stimulation Test - Together by St. Jude™ [together.stjude.org]
- 8. The Reliability of Salivary Cortisol Compared to Serum Cortisol for Diagnosing Adrenal Insufficiency with the Gold Standard ACTH Stimulation Test in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. mft.nhs.uk [mft.nhs.uk]
- 12. Comparison of a combination test (1 μg ACTH test plus glucagon test) versus 1 μg ACTH test and glucagon test in the evaluation of the hypothalamic-pituitary-adrenal axis in patients with pituitary disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of glucagon stimulation test and low dose ACTH test in assessing hypothalamic-pituitary-adrenal (HPA) axis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mft.nhs.uk [mft.nhs.uk]
- 15. Table 3. [Recommended Protocol for Performing the Glucagon Stimulation Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. pitu.ca [pitu.ca]
- 18. mft.nhs.uk [mft.nhs.uk]
- 19. The corticotropin-releasing hormone stimulation test: a possible aid in the evaluation of patients with adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labcorp.com [labcorp.com]
- 21. Metyrapone Test – My Endo Consult [myendoconsult.com]
- 22. UpToDate 2018 [doctorabad.com]
- 23. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Tetracosactide Acetate Immunoassays for Preclinical and Clinical Research
An Objective Guide for Researchers in Drug Development and Endocrinology
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is widely utilized as a diagnostic agent for assessing adrenocortical function.[1][2][3][4] Accurate quantification of Tetracosactide in biological matrices is critical for pharmacokinetic studies, formulation development, and ensuring consistent dosing in clinical settings. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are a common method for this quantification. However, the performance of these assays can vary significantly between different commercial kits and laboratory-developed tests.
This guide provides a comparative overview of key performance characteristics for hypothetical Tetracosactide acetate immunoassays, based on typical variations observed in commercial kits for other peptide hormones.[5][6][7][8] It also includes detailed experimental protocols and visual workflows to assist researchers in selecting and validating an appropriate assay for their needs.
Comparative Performance of this compound Immunoassays
The selection of an immunoassay should be guided by its specific performance characteristics. The following table summarizes hypothetical data for three distinct this compound ELISA kits, highlighting common areas of variability.
| Parameter | Kit A (High Sensitivity) | Kit B (Broad Range) | Kit C (High Specificity) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Detection Range | 10 - 1,000 pg/mL | 100 - 5,000 pg/mL | 50 - 2,500 pg/mL |
| Sensitivity (LOD) | 5 pg/mL | 45 pg/mL | 20 pg/mL |
| Intra-Assay Precision (CV%) | < 8% | < 10% | < 7% |
| Inter-Assay Precision (CV%) | < 12% | < 15% | < 10% |
| Cross-Reactivity (ACTH 1-39) | 2.5% | 4.0% | < 0.5% |
| Cross-Reactivity (ACTH 1-17) | < 0.1% | < 0.1% | < 0.1% |
| Spike Recovery | 90-105% | 85-110% | 95-105% |
| Sample Volume | 50 µL | 100 µL | 75 µL |
| Incubation Time | 2 hours | 1.5 hours | 2.5 hours |
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below is a detailed methodology for a standard competitive ELISA for the quantification of this compound.
Protocol: Competitive ELISA for this compound
1. Reagent Preparation:
- Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Prepare a solution of 1.59 g Na₂CO₃ and 2.93 g NaHCO₃ in 1 L of distilled water.
- Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Standard Dilutions: Prepare a stock solution of this compound at 1 µg/mL in a suitable assay buffer. Perform serial dilutions to create standards ranging from 10 pg/mL to 5,000 pg/mL.
- Biotinylated Tetracosactide: Reconstitute according to the manufacturer's instructions.
- Enzyme Conjugate (Streptavidin-HRP): Dilute in blocking buffer as per the manufacturer's recommendation.
- Substrate Solution (TMB): Prepare according to the manufacturer's instructions.
- Stop Solution: 1M Sulfuric Acid (H₂SO₄).
2. Assay Procedure:
- Coating: Coat a 96-well microplate with a capture antibody (e.g., anti-ACTH monoclonal antibody) diluted in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with 300 µL of wash buffer per well.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as described above.
- Competitive Reaction: Add 50 µL of standard, control, or unknown sample to each well. Immediately add 50 µL of biotinylated Tetracosactide solution to each well. Incubate for 1-2 hours at room temperature on a plate shaker.
- Washing: Repeat the wash step.
- Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
- Reaction Termination: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
3. Data Analysis:
- Calculate the average absorbance for each set of standards, controls, and samples.
- Generate a standard curve by plotting the absorbance versus the concentration of the standards on a semi-logarithmic scale.
- Determine the concentration of Tetracosactide in the samples by interpolating their absorbance values from the standard curve.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations, created using Graphviz (DOT language), illustrate the signaling pathway of Tetracosactide and a typical immunoassay workflow.
Tetracosactide Signaling Pathway
Tetracosactide mimics the action of endogenous ACTH by binding to the Melanocortin 2 Receptor (MC2R) on the surface of adrenal cortex cells.[9][10] This interaction initiates a signaling cascade that results in the synthesis and release of corticosteroids, primarily cortisol.[3][9][10]
Competitive ELISA Workflow
The competitive ELISA is a common format for quantifying small molecules like Tetracosactide. In this assay, unlabeled Tetracosactide in the sample competes with a labeled (e.g., biotinylated) version for a limited number of capture antibody binding sites. The resulting signal is inversely proportional to the amount of Tetracosactide in the sample.
References
- 1. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 5. Comparison of commercial ELISA assays for quantification of corticosterone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Comparison of six commercial ELISA kits for their specificity and sensitivity in detecting different major peanut allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Synthetic ACTH Analogues for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic analogues of Adrenocorticotropic Hormone (ACTH). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analogue for their specific experimental needs. This document outlines the biochemical properties, receptor interactions, and functional potencies of these compounds, supported by experimental data and detailed methodologies.
Introduction to Synthetic ACTH Analogues
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that stimulates the adrenal cortex to produce and secrete glucocorticoids, mineralocorticoids, and androgens. The biological activity of ACTH resides primarily in its N-terminal region. Synthetic ACTH analogues are designed to mimic or modulate the effects of endogenous ACTH and are valuable tools in both clinical diagnostics and basic research. These analogues often exhibit modified potency, duration of action, and immunogenicity compared to the full-length native hormone.
The most widely studied and utilized synthetic ACTH analogue is tetracosactide (also known as cosyntropin (B549272) or Synacthen®), which consists of the first 24 amino acids of the N-terminal of ACTH[1]. Other notable synthetic analogues include alsactide and giractide , which are shorter peptides with specific amino acid substitutions designed to enhance biological activity and stability[2][3]. This guide will focus on a comparative analysis of these and other relevant synthetic ACTH analogues.
Mechanism of Action: The ACTH Receptor Signaling Pathway
Synthetic ACTH analogues exert their effects by binding to and activating the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex. The activation of MC2R is critically dependent on the presence of the melanocortin-2 receptor accessory protein (MRAP), which is essential for receptor trafficking to the cell surface and for ligand binding.
Upon agonist binding, MC2R undergoes a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets, ultimately leading to the increased synthesis and secretion of steroid hormones, primarily cortisol.
References
A Head-to-Head Comparison of Tetracosactide and Other Melanocortins for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Tetracosactide (also known as cosyntropin, ACTH (1-24)) and other key melanocortin receptor agonists. It is intended for researchers, scientists, and drug development professionals working in endocrinology, dermatology, and metabolic diseases. This document summarizes quantitative pharmacological data, details common experimental protocols, and visualizes key biological pathways and workflows to facilitate objective comparison and inform future research.
Introduction to Melanocortins
The melanocortin system is a crucial signaling pathway involved in a wide array of physiological processes, including steroidogenesis, pigmentation, energy homeostasis, and inflammation.[1][2][3] This system comprises five G-protein coupled receptors (GPCRs), designated MC1R through MC5R, their endogenous peptide ligands derived from pro-opiomelanocortin (POMC) such as α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH), and endogenous antagonists.[1][2][3]
Tetracosactide, a synthetic peptide containing the first 24 amino acids of human ACTH, is a potent agonist primarily of the MC2R, stimulating the adrenal cortex to produce corticosteroids.[4] However, its activity and that of other natural and synthetic melanocortins extend across the other receptor subtypes, leading to a complex and sometimes overlapping pharmacology. Understanding the comparative binding affinities and functional potencies of these ligands is critical for the development of targeted therapeutics with improved efficacy and reduced side effects.
Comparative Pharmacology of Melanocortin Agonists
The pharmacological profiles of Tetracosactide and other melanocortins are defined by their binding affinities (Ki) and their ability to elicit a functional response (EC50) at each of the five melanocortin receptors. The following tables summarize the available quantitative data from in vitro studies. It is important to note that absolute values can vary between different studies and experimental conditions.
Melanocortin Receptor Binding Affinities (Ki, nM)
| Ligand | hMC1R | hMC2R | hMC3R | hMC4R | hMC5R |
| Tetracosactide (ACTH 1-24) | ~ α-MSH | Active | ~ α-MSH | 5-34x lower affinity than rat MC4R | - |
| α-MSH | 0.0334 - 1.01 | Inactive | 0.669 - 20.7 | 0.21 - 900 | 0.807 - 8240 |
| Setmelanotide | - | Inactive | - | 2.1 | >1000 |
| Bremelanotide | High Affinity | Inactive | High Affinity | High Affinity | High Affinity |
| Afamelanotide | High Affinity | Inactive | Binds | Binds | Binds |
| ACTH (1-39) | ~ α-MSH | Active | ~ α-MSH | ~ α-MSH | ~ α-MSH |
Melanocortin Receptor Functional Potency (EC50, nM)
| Ligand | hMC1R | hMC2R | hMC3R | hMC4R | hMC5R |
| Tetracosactide (ACTH 1-24) | Agonist | Potent Agonist | Agonist | Agonist | - |
| α-MSH | 0.057 - 1.01 | Inactive | 1.04 | 4.7 | 10.5 |
| Setmelanotide | Agonist | Inactive | Agonist | 0.27 | Weak Activity (>1000) |
| Bremelanotide | Agonist | Inactive | Agonist | Agonist | Agonist |
| Afamelanotide | Potent Agonist | Inactive | Agonist | Agonist | Agonist |
| ACTH (1-39) | Agonist | Potent Agonist | Agonist | Agonist | Agonist |
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the primary signaling pathway for melanocortin receptors and a typical experimental workflow for their comparison.
Caption: Canonical Melanocortin Receptor Signaling Pathway.
Caption: General Experimental Workflow for Melanocortin Agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for key experiments cited in the literature for the characterization of melanocortin agonists.
Radioligand Receptor Binding Assay (for Ki determination)
This assay measures the ability of a test compound (e.g., Tetracosactide) to displace a radiolabeled ligand from a specific melanocortin receptor.
-
Cell Culture: HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R) are cultured in appropriate media.
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a constant concentration of a radiolabeled melanocortin ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding), which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[13]
cAMP Functional Assay (for EC50 determination)
This assay quantifies the ability of a melanocortin agonist to stimulate the production of cyclic AMP (cAMP), the primary second messenger for MC1, MC3, MC4, and MC5 receptors.[14]
-
Cell Culture: HEK293 cells stably expressing the melanocortin receptor of interest are seeded in multi-well plates.
-
Agonist Stimulation: Cells are treated with varying concentrations of the melanocortin agonist for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The cAMP levels are plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).[9][13]
In Vitro Steroidogenesis Assay (for MC2R activity)
This assay is specific for MC2R agonists like Tetracosactide and measures the production of corticosteroids from adrenal cells.
-
Cell Culture: A human adrenal cortex cell line, such as H295R, is cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the MC2R agonist (e.g., Tetracosactide).
-
Hormone Measurement: After a specified incubation period, the cell culture supernatant is collected, and the concentration of secreted corticosteroids (e.g., cortisol) is measured using techniques like LC-MS/MS or specific immunoassays.
-
Data Analysis: The cortisol concentration is plotted against the agonist concentration to determine the EC50 for steroid production.
Conclusion
Tetracosactide is a potent agonist of the MC2R, a function directly related to its clinical use in diagnosing and treating adrenal insufficiency. Its activity at other melanocortin receptors is less well-characterized in a head-to-head comparative context with newer, more selective agents. While endogenous ligands like α-MSH and synthetic peptides like Setmelanotide, Bremelanotide, and Afamelanotide have been extensively studied for their roles in pigmentation, energy homeostasis, and sexual function, a comprehensive understanding of Tetracosactide's off-target effects at these other receptors is an area for further investigation. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to design and interpret experiments aimed at elucidating the nuanced pharmacology of the melanocortin system.
References
- 1. The Melanocortin Receptor System: A Target for Multiple Degenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the mouse melanocortin receptors. Part 3: modifications at the Arg position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Setmelanotide acetate | peptide-based agonist of melanocortin 4 receptor (MC4R) | CAS# 1504602-49-6 | RM-493; IRC-022493; BIM-22493; Imcivree| treatment of genetic obesity | InvivoChem [invivochem.com]
- 8. mdpi.com [mdpi.com]
- 9. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological comparison of rat and human melanocortin 3 and 4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of melanotropic hormones to the melanocortin receptor MC1R on human melanocytes stimulates proliferation and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP’s Inverse Agonist Pharmacology at the hMC4R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
Tetracosactide Acetate: A Comparative Analysis with Other Cortisol Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetracosactide acetate's performance against other prominent cortisol secretagogues, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.
Tetracosactide acetate (B1210297), a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a potent stimulator of the adrenal cortex, leading to the secretion of corticosteroids, including cortisol.[1][2][3] Its primary application is in the diagnostic assessment of adrenocortical function, particularly in the ACTH stimulation test (also known as the Synacthen or Cortrosyn test).[4][5] This guide will compare its effects with two other established methods for stimulating cortisol secretion: the Insulin (B600854) Tolerance Test (ITT) and the Glucagon (B607659) Stimulation Test (GST).
Comparative Efficacy in Cortisol Stimulation
The primary measure of efficacy for a cortisol secretagogue is its ability to induce a robust and measurable increase in plasma cortisol levels. The following tables summarize the quantitative data from studies comparing this compound with the Insulin Tolerance Test and provide expected outcomes for the Glucagon Stimulation Test.
Table 1: Cortisol Response to this compound vs. Porcine ACTH
A study comparing intravenous Tetracosactide hexaacetate with intramuscular porcine sequence corticotropin (B344483) in healthy individuals showed comparable cortisol responses.[6]
| Time Point | Mean Serum Cortisol (μg/dL) - Tetracosactide Hexaacetate (250 μg IV) | Mean Serum Cortisol (μg/dL) - Porcine Sequence Corticotropin (24 units IM) |
| 0 minutes | - | - |
| 30 minutes | 30.3 (±7.83) | 26.33 (±5.47) |
| 60 minutes | 31.27 (±7.36) | 31.59 (±6.40) |
Data presented as mean (± standard deviation).[6]
Table 2: Cortisol Response Interpretation for Different Stimulation Tests
| Test | Normal Peak Cortisol Response |
| Tetracosactide (ACTH) Stimulation Test (250 μg) | >18–20 μg/dL (or >500–550 nmol/L) within 60 minutes.[4][7] |
| Insulin Tolerance Test (ITT) | >18 μg/dL after achieving hypoglycemia.[8] |
| Glucagon Stimulation Test (GST) | ≥430 nmol/L (approximately 15.6 μg/dL).[9] Some studies suggest a peak cortisol level exceeding 500 nmol/L (18 μg/dL).[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited.
Tetracosactide (ACTH) Stimulation Test
The ACTH stimulation test is a standard procedure to assess adrenal function.[10][11]
Procedure:
-
A baseline blood sample is drawn to measure basal cortisol levels.
-
250 µg of this compound (cosyntropin) is administered intravenously (IV) or intramuscularly (IM).[4]
-
Blood samples for cortisol measurement are collected at 30 and 60 minutes post-injection.[4]
Interpretation: A normal response is characterized by a peak plasma cortisol level exceeding 18-20 µg/dL.[4]
Insulin Tolerance Test (ITT)
The ITT is considered the gold standard for assessing the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[2][3] It induces hypoglycemia, a potent physiological stressor that stimulates the entire HPA axis.[11]
Procedure:
-
The patient fasts overnight.
-
An intravenous line is inserted, and a baseline blood sample is taken for glucose and cortisol.
-
Regular insulin (0.1-0.15 U/kg body weight) is administered as an IV bolus.
-
Blood samples for glucose and cortisol are collected at 15-30 minute intervals for 90-120 minutes.
-
Close monitoring of the patient for symptoms of hypoglycemia is essential, and glucose must be administered to terminate the test once adequate hypoglycemia (blood glucose < 40 mg/dL or 2.2 mmol/L) is achieved and the necessary samples are collected.[3]
Interpretation: A normal cortisol response is a peak level greater than 18 µg/dL.[8]
Glucagon Stimulation Test (GST)
The GST is an alternative to the ITT, particularly when hypoglycemia is contraindicated.[9][12] Glucagon's mechanism of cortisol stimulation is thought to be indirect, potentially involving the central nervous system and endogenous ACTH release.[13]
Procedure:
-
The patient fasts overnight.
-
A baseline blood sample for cortisol is collected.
-
1 mg of glucagon is administered intramuscularly.[14] For patients weighing over 90kg, a 1.5mg dose may be used.[12]
-
Blood samples for cortisol are collected at 30, 60, 90, 120, 150, and 180 minutes after glucagon injection.[9]
Interpretation: A normal response is generally considered a peak plasma cortisol concentration of ≥430 nmol/L (approximately 15.6 µg/dL).[9]
Signaling Pathways
The secretagogues discussed initiate cortisol release through distinct signaling cascades.
This compound Signaling Pathway
Tetracosactide acts directly on the adrenal cortex by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR). This interaction requires the presence of the MC2R accessory protein (MRAP).[15][16] Activation of MC2R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[17] PKA then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of cortisol.
Insulin Tolerance Test (ITT) - HPA Axis Activation
The ITT stimulates cortisol secretion indirectly by inducing hypoglycemia. This physiological stress triggers the hypothalamus to release corticotropin-releasing hormone (CRH).[11] CRH then acts on the anterior pituitary to release ACTH, which in turn stimulates the adrenal cortex to produce cortisol.[1][18]
Glucagon Stimulation Test (GST) Signaling Pathway
The exact mechanism by which glucagon stimulates cortisol secretion is not fully elucidated but is thought to be indirect. Glucagon binds to its receptor, a GPCR, primarily in the liver, activating adenylyl cyclase and increasing cAMP.[19][20] The subsequent downstream effects that lead to ACTH and cortisol release are likely mediated through the central nervous system.[13]
Conclusion
This compound provides a direct and potent stimulation of the adrenal cortex, making the ACTH stimulation test a reliable and safe method for assessing adrenal reserve. The Insulin Tolerance Test, while considered the gold standard for the entire HPA axis, is associated with significant risks due to induced hypoglycemia. The Glucagon Stimulation Test offers a safer alternative to the ITT, although its mechanism is indirect and the cortisol response may be less robust. The choice of secretagogue will depend on the specific clinical or research question, patient safety considerations, and the desired level of assessment of the HPA axis.
References
- 1. The role of the corticotropin-releasing hormone and its receptors in the regulation of stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mft.nhs.uk [mft.nhs.uk]
- 3. Insulin tolerance test - Wikipedia [en.wikipedia.org]
- 4. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 5. Role of Central Glucagon-like Peptide-1 in Stress Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. It is Time to Carpe Diem with Porcine ACTH – A Comparison of Porcine Sequence Corticotropin to Tetracosactide Hexaacetate in Testing the Hypothalamic Pituitary Adrenal Axis in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anmfonline.org [anmfonline.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. droracle.ai [droracle.ai]
- 11. mft.nhs.uk [mft.nhs.uk]
- 12. mft.nhs.uk [mft.nhs.uk]
- 13. christie.nhs.uk [christie.nhs.uk]
- 14. termedia.pl [termedia.pl]
- 15. ACTH receptor - Wikipedia [en.wikipedia.org]
- 16. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 17. Adrenocorticotropic hormone-mediated signaling cascades coordinate a cyclic pattern of steroidogenic factor 1-dependent transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 19. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
A Comparative Guide to Tetracosactide Acetate Stimulation in Adrenal Function Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo correlation of tetracosactide acetate (B1210297) stimulation with alternative clinical tests for assessing the hypothalamic-pituitary-adrenal (HPA) axis. Experimental data, detailed protocols, and visual representations of key pathways are presented to aid in the selection and interpretation of these diagnostic tools in a research and drug development context.
Tetracosactide acetate, a synthetic analogue of adrenocorticotropic hormone (ACTH), is a primary tool for diagnosing adrenal insufficiency.[1][2] Its performance, particularly in comparison to the historical gold standard, the insulin (B600854) tolerance test (ITT), and the nuances between different dosing regimens, is a critical consideration for clinical and preclinical studies.
Comparative Analysis of Diagnostic Accuracy
The diagnostic accuracy of the tetracosactide stimulation test is often compared to the insulin tolerance test (ITT), which is considered the gold standard for assessing the integrity of the HPA axis.[1][3][4] The tables below summarize the sensitivity and specificity of the low-dose (1 µg) and standard-dose (250 µg) tetracosactide tests against the ITT from various studies. Cortisol cut-off values are crucial for result interpretation and can vary between assays and laboratories.
Table 1: Comparison of Diagnostic Performance of Tetracosactide Stimulation Tests and Insulin Tolerance Test
| Test | Dose | Cortisol Cut-off (nmol/L) | Sensitivity (%) | Specificity (%) | Study Population |
| Low-Dose Tetracosactide | 1 µg | >600 | 100 | - | Patients with pituitary disease[5] |
| Standard-Dose Tetracosactide | 250 µg | >600 | Less sensitive than low-dose | - | Patients with pituitary disease[5] |
| Low-Dose Tetracosactide | 1 µg | <500 | 71 | 93 | Patients with hypothalamic-pituitary disease |
| Insulin Tolerance Test (ITT) | - | <500 | 100 (by definition) | - | Patients with hypothalamic-pituitary disease |
Note: Sensitivity and specificity can vary based on the chosen cortisol cut-off and the patient population being studied.
Table 2: Illustrative Cortisol Responses in Different Stimulation Tests
| Test | Baseline Cortisol (nmol/L) (Median) | 30-min Cortisol (nmol/L) (Median) | 60-min Cortisol (nmol/L) (Median) | Peak Cortisol (nmol/L) (Median) |
| Group A (Normal Response) | 445 | 766 | 902 | - |
| Group B (Hypocorticism) | 256 | 394 | 453 | - |
| Salivary Cortisol (Group A) | 6.9 | 14.5 | 22.5 | - |
| Salivary Cortisol (Group B) | 3.5 | 5.1 | 4.8 | - |
Data adapted from a study comparing serum and salivary cortisol responses to the 250 µg tetracosactide test.[6]
Experimental Protocols
Accurate and reproducible results are contingent on standardized experimental protocols. The following are detailed methodologies for the key diagnostic tests.
Standard-Dose Tetracosactide Stimulation Test (250 µg)
-
Patient Preparation: The test can be performed at any time of the day, and fasting is not typically required.[7][8] However, some protocols may require fasting for six hours and limiting activities or consuming high-carbohydrate foods 12-24 hours prior.[9][10] Certain medications that can interfere with cortisol measurement may need to be temporarily stopped.[9]
-
Baseline Sample: A baseline blood sample is collected to measure serum cortisol levels.[7][8][11]
-
Administration of Tetracosactide: 250 µg of tetracosactide (cosyntropin) is administered intravenously (IV) or intramuscularly (IM).[7][8][11]
-
Post-Stimulation Samples: Blood samples for cortisol measurement are collected at 30 and 60 minutes after the injection.[7][8][9][11]
-
Interpretation: A normal response is generally considered a peak serum cortisol level of 18 mcg/dL (500 nmol/L) or higher.[11] An inadequate response, with a peak cortisol level below 14 mcg/dL (390 nmol/L), is indicative of adrenal insufficiency.[11]
Low-Dose Tetracosactide Stimulation Test (1 µg)
-
Patient Preparation: Similar to the standard-dose test. The test is considered more physiological than the high-dose version.[12]
-
Baseline Sample: A baseline blood sample for serum cortisol is obtained.
-
Administration of Tetracosactide: 1 µg of tetracosactide is administered intravenously.
-
Post-Stimulation Samples: Blood samples are typically collected at 20 and 30 minutes post-injection.[5]
-
Interpretation: A cortisol cut-off of >600 nmol/L has been suggested to indicate an intact HPA axis with high sensitivity.[5] This test may be more sensitive in detecting mild secondary adrenal insufficiency.[1]
Insulin Tolerance Test (ITT)
The ITT is considered the gold standard for assessing the HPA axis but is resource-intensive and carries risks, including hypoglycemia.[3][5]
-
Patient Preparation: The patient must fast overnight.[13] The test should be performed in a monitored setting with IV access.[14] Contraindications include a history of ischemic heart disease, epilepsy, or severe panhypopituitarism.[3][13]
-
Baseline Samples: Baseline blood samples are collected for glucose and cortisol.[14]
-
Insulin Administration: A bolus of short-acting insulin (e.g., 0.1-0.15 U/kg) is administered intravenously.[14]
-
Monitoring and Sampling: Blood glucose is monitored frequently. Blood samples for glucose and cortisol are collected at regular intervals (e.g., every 15-30 minutes) for 90-120 minutes.
-
Induction of Hypoglycemia: The goal is to achieve a blood glucose level below 2.2 mmol/L (40 mg/dL) with symptoms of hypoglycemia to ensure adequate stimulation of the HPA axis.[3]
-
Termination of Test: Once adequate hypoglycemia is achieved and the final blood samples are collected, the hypoglycemia is reversed with intravenous dextrose. The patient is monitored until stable.
-
Interpretation: An adequate cortisol response is generally defined as a peak serum cortisol level of >500-550 nmol/L.[15]
Salivary Cortisol Measurement
As a non-invasive alternative to serum cortisol, salivary cortisol measurement is a promising option. Studies have shown a good correlation between salivary and serum cortisol levels during tetracosactide stimulation.[6][16][17] A needle-free approach using a nasal spray for tetracosactide administration and salivary cortisone (B1669442) measurement is also under investigation.
-
Sample Collection: Saliva samples are collected at baseline and at specified times after tetracosactide administration, mirroring the blood draw schedule.
-
Analysis: Salivary cortisol is typically measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Interpretation: Cut-off values for salivary cortisol and cortisone have been proposed to define an adequate adrenal response. For example, one study suggested a 30-minute salivary cortisol of >15 nmol/L and cortisone of >45 nmol/L as indicative of a normal response.[16]
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of tetracosactide and a typical experimental workflow for comparing these diagnostic tests.
Caption: Workflow for a comparative study of adrenal function tests.
Caption: Simplified signaling cascade initiated by tetracosactide.
Conclusion
The tetracosactide stimulation test is a valuable and safer alternative to the ITT for assessing adrenal function. The low-dose (1 µg) test may offer greater sensitivity in detecting subtle cases of secondary adrenal insufficiency. The choice of test and the interpretation of results should be guided by the specific research question, the patient population, and an understanding of the test's limitations and the specific cortisol assay being used. The advent of non-invasive salivary cortisol measurements presents an exciting avenue for future clinical and research applications, potentially reducing patient burden and simplifying study logistics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of low and high dose corticotropin stimulation tests in patients with pituitary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 8. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTH receptor - Wikipedia [en.wikipedia.org]
- 10. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Establishment of reference values for standard dose short synacthen test (250 microgram), low dose short synacthen test (1 microgram) and insulin tolerance test for assessment of the hypothalamo-pituitary-adrenal axis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparing the utility of 30- and 60-minute cortisol levels after the standard short synacthen test to determine adrenal insufficiency: A retrospective cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison between the 1-microg adrenocorticotropin (ACTH) test, the short ACTH (250 microg) test, and the insulin tolerance test in the assessment of hypothalamo-pituitary-adrenal axis immediately after pituitary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis of signaling regulation of the human melanocortin-2 receptor by MRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of Tetracosactide Acetate: A Guide for Laboratory Professionals
The proper handling and disposal of synthetic peptides like tetracosactide acetate (B1210297) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the potent biological activity and potentially unknown toxicological properties of such compounds, all waste materials contaminated with tetracosactide acetate must be treated as potentially hazardous.[1] Adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.
This guide provides a step-by-step procedure for the safe disposal of this compound, in line with established safety standards and regulatory requirements.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, the primacy of personal protective equipment (PPE) cannot be overstated. It is the first line of defense against accidental exposure.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat.[2][3][4]
-
Ventilation: Handle this compound, particularly in its lyophilized powder form which can be easily aerosolized, within a chemical fume hood or a well-ventilated area to prevent inhalation.[1][2][5]
-
Avoid Contact: Take measures to prevent contact with eyes, skin, and clothing.[6][7]
-
Review Documentation: Before handling, thoroughly review the product's Safety Data Sheet (SDS), which contains specific hazard information.[2]
Step-by-Step Disposal Procedure
Step 1: Waste Segregation
All items that have come into contact with this compound must be segregated from general waste streams. This is the foundational step for compliant disposal.[2]
-
Identify Waste: This includes expired or unused this compound, solutions containing the peptide, and all contaminated consumables.
-
Contaminated Consumables: This stream encompasses items such as:
Step 2: Containment and Labeling
Proper containment prevents accidental exposure and ensures waste handlers are aware of the container's contents.
-
Use Designated Containers: Collect all solid and liquid waste in dedicated, leak-proof, and clearly labeled hazardous waste containers.[1][7] High-density polyethylene (B3416737) (HDPE) containers are often suitable.[1]
-
Keep Containers Closed: Waste containers must be kept securely closed except when actively adding waste.[1]
-
Labeling: Label the container clearly with "Hazardous Waste" and identify the contents, including "this compound."
Step 3: Final Disposal
Disposal of this compound must comply with all federal, state, and local regulations.[3][4][6] Never dispose of peptide waste in the regular trash or down the drain.[2][6][9] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9][10]
-
Engage a Licensed Contractor: The standard and required procedure is to arrange for disposal through your institution's Environmental Health & Safety (EH&S) department, which will use a licensed hazardous waste disposal contractor.[2][3]
-
Incineration: The most common and recommended disposal method for pharmaceutical waste is high-temperature incineration at a licensed facility.[3][9][11] Some safety protocols recommend that the material be dissolved in a combustible solvent before being burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
Step 4: Spill Management
In the event of a spill, act promptly to contain and clean the affected area.
-
Ensure Safety: Wear all necessary PPE, including respiratory protection if dealing with powder.[5]
-
Containment: Absorb liquid spills with an inert material, such as diatomite, sand, or vermiculite.[5][7][8] For powder spills, avoid creating dust.[3]
-
Collection: Carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[3][7]
-
Decontamination: Clean the spill area thoroughly.[5][8] Surfaces can be decontaminated by scrubbing with alcohol.[5]
Summary of Key Procedures
The following table summarizes the essential operational information for the safe handling and disposal of this compound.
| Aspect | Guideline | Citation |
| PPE | Wear chemical-resistant gloves, safety glasses/goggles, and a lab coat. | [2][3][4] |
| Handling | Use a chemical fume hood or well-ventilated area, especially for powders. | [2][5] |
| Waste Collection | Segregate all contaminated materials into a dedicated, labeled, leak-proof hazardous waste container. | [1][2] |
| Prohibited Disposal | Do NOT discard in regular trash or pour down the drain. | [2][6][9] |
| Final Disposal | Arrange for pickup and disposal via a licensed hazardous waste contractor, typically through your institution's EH&S office. | [2][3] |
| Recommended Method | High-temperature incineration at a permitted facility. | [6][9][11] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal, and decontaminate the area. | [5][7][8] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. aksci.com [aksci.com]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
